molecular formula PmZn B14392000 Promethium;ZINC CAS No. 90067-70-2

Promethium;ZINC

Cat. No.: B14392000
CAS No.: 90067-70-2
M. Wt: 210.3 g/mol
InChI Key: WBVXIATVLMIUCE-UHFFFAOYSA-N
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Description

Promethium;ZINC is a useful research compound. Its molecular formula is PmZn and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90067-70-2

Molecular Formula

PmZn

Molecular Weight

210.3 g/mol

IUPAC Name

promethium;zinc

InChI

InChI=1S/Pm.Zn

InChI Key

WBVXIATVLMIUCE-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Pm]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Promethium-ZINC Intermetallics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Promethium is a radioactive element. All handling and synthesis must be conducted in appropriately equipped laboratories by trained personnel, adhering to all relevant safety and regulatory guidelines for radioactive materials.

Introduction

Promethium (Pm), a lanthanide with no stable isotopes, presents unique opportunities and challenges in materials science. Its intermetallic compounds with zinc (Zn) are of interest for their potential magnetic, electronic, and catalytic properties, analogous to other rare-earth-zinc intermetallics. This guide provides a comprehensive overview of the primary synthesis methods for preparing Promethium-ZINC (Pm-Zn) intermetallics, including solid-state reaction, arc melting, and flux growth. Due to the limited availability of experimental data specific to the Pm-Zn system, this document outlines detailed, plausible experimental protocols based on established procedures for analogous lanthanide-zinc compounds. Furthermore, it highlights the critical safety considerations for working with promethium and identifies key areas for future research, including the determination of the Pm-Zn binary phase diagram and the quantitative analysis of synthesized phases.

Safety Protocols for Handling Promethium

Given the radioactive nature of promethium, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear disposable gloves, a full-length lab coat, and safety glasses when handling any promethium-containing materials.[1] To prevent skin contamination on the wrists, it is advisable to tape the gloves over the cuffs of the lab coat.[2]

  • Containment: All experiments involving promethium should be performed within a certified fume hood or a glovebox to prevent the inhalation of radioactive particles.[2]

  • Monitoring: Regular surveys of the work area and personnel with appropriate radiation detection equipment are essential to monitor for contamination.[2]

  • Waste Disposal: All promethium-contaminated waste must be disposed of in accordance with institutional and national regulations for radioactive waste.

  • Security: Radioactive materials must be stored in a secure, locked location when not in use to prevent unauthorized access.[2]

Promethium-ZINC Binary Phase Diagram

A binary phase diagram is fundamental for understanding the formation of intermetallic compounds and for designing targeted synthesis experiments. As of the compilation of this guide, the Promethium-ZINC phase diagram has not been experimentally determined or theoretically calculated. The development of this phase diagram is a critical area for future research. Based on analogous lanthanide-zinc systems, a complex phase diagram with multiple intermetallic compounds is anticipated.[3]

Table 1: Predicted Promethium-ZINC Intermetallic Phases and Their Properties (Hypothetical)

Predicted PhaseCrystal StructureMelting Point (°C)Notes
PmZnTo be determinedTo be determinedExpected to be a stable, congruently melting phase.
PmZn₂To be determinedTo be determinedAnalogous to other LnZn₂ compounds.
PmZn₅To be determinedTo be determinedA common stoichiometry in lanthanide-zinc systems.
Pm₂Zn₁₇To be determinedTo be determinedAnother common stoichiometry in lanthanide-zinc systems.
PmZn₁₁To be determinedTo be determinedPossible in zinc-rich compositions.

Synthesis Methodologies

This section details three primary methods for the synthesis of Promethium-ZINC intermetallics. The experimental protocols are based on established procedures for other lanthanide-zinc systems and incorporate necessary safety measures for handling promethium.

Solid-State Reaction

Solid-state reaction is a conventional and widely used method for producing polycrystalline intermetallic compounds. This technique involves the direct reaction of the elemental or precursor powders at high temperatures.

  • Precursor Preparation: Begin with high-purity promethium oxide (Pm₂O₃) and zinc powder. Due to the radioactivity of promethium, all handling of Pm₂O₃ must be performed in a glovebox or a designated radioactive materials handling fume hood.

  • Stoichiometric Mixing: Weigh the appropriate stoichiometric amounts of Pm₂O₃ and Zn powder to achieve the target Pm-Zn intermetallic phase. Thoroughly grind the powders together using an agate mortar and pestle to ensure a homogeneous mixture.

  • Pelletization: Transfer the mixed powder into a hardened steel die and press it into a dense pellet using a hydraulic press.

  • Encapsulation: Place the pellet into a tantalum or niobium crucible. Seal the crucible inside a quartz ampoule under a high vacuum to prevent oxidation during heating.

  • Heat Treatment: Place the sealed ampoule in a programmable tube furnace.

    • Heat the sample to a temperature between 800°C and 1200°C. The optimal temperature will depend on the target phase and should be determined through systematic studies.

    • Hold the sample at the target temperature for an extended period, typically 24-48 hours, to allow for complete diffusion and reaction.

    • Cool the furnace slowly to room temperature.

  • Homogenization: For improved homogeneity, the pellet can be re-ground, re-pelletized, and subjected to a second heat treatment.

  • Characterization: The resulting product should be characterized using powder X-ray diffraction (XRD) to identify the crystalline phases present.

solid_state_synthesis start Start precursors Weigh Pm₂O₃ and Zn Powder (in glovebox) start->precursors mix Grind Powders precursors->mix pelletize Press into Pellet mix->pelletize encapsulate Seal in Quartz Ampoule (under vacuum) pelletize->encapsulate heat Heat Treatment (800-1200°C, 24-48h) encapsulate->heat cool Slow Cool heat->cool characterize Characterize (XRD) cool->characterize end End characterize->end

Caption: Workflow for Solid-State Synthesis of Pm-Zn Intermetallics.

Arc Melting

Arc melting is a rapid synthesis technique that is particularly useful for preparing small quantities of intermetallic compounds from the constituent elements. The high temperatures generated by the electric arc can melt even refractory metals.

  • Precursor Preparation: Start with high-purity promethium metal and zinc pieces. All handling of promethium metal must be performed within an inert atmosphere glovebox.

  • Loading the Arc Melter: Weigh the desired stoichiometric amounts of promethium and zinc. Place the metals onto the water-cooled copper hearth of the arc melter. A titanium getter should also be placed on the hearth to remove any residual oxygen.

  • Evacuation and Argon Purge: Seal the arc melter chamber and evacuate it to a high vacuum. Backfill the chamber with high-purity argon gas. This process should be repeated several times to ensure an inert atmosphere.

  • Melting:

    • Strike an electric arc to the titanium getter first to remove any remaining oxygen in the chamber.

    • Move the arc to the promethium and zinc pieces to melt them together. The sample should be flipped and re-melted several times (typically 3-5 times) to ensure homogeneity.

  • Annealing (Optional): For improved phase purity and crystallinity, the resulting button can be sealed in a quartz ampoule under vacuum and annealed at a temperature below its melting point for several days.

  • Characterization: The synthesized alloy should be characterized by powder XRD and metallography to identify the phases present and to assess the microstructure.

arc_melting_synthesis start Start precursors Weigh Pm and Zn Metal (in glovebox) start->precursors load Load into Arc Melter precursors->load evacuate Evacuate and Purge with Argon load->evacuate melt_getter Melt Ti Getter evacuate->melt_getter melt_sample Melt Pm and Zn (flip and re-melt) melt_getter->melt_sample anneal Optional Annealing melt_sample->anneal characterize Characterize (XRD, Metallography) anneal->characterize end End characterize->end

Caption: Workflow for Arc Melting Synthesis of Pm-Zn Intermetallics.

Flux Growth

The flux growth method is ideal for producing high-quality single crystals of intermetallic compounds. This technique involves dissolving the constituent elements in a molten metallic flux and then slowly cooling the mixture to allow for crystal growth.

  • Component Assembly: In an inert atmosphere glovebox, place the desired stoichiometric amounts of promethium and zinc, along with a significant excess of a suitable metallic flux (e.g., tin or a low-melting eutectic mixture), into an alumina (B75360) or tantalum crucible.

  • Encapsulation: Seal the crucible inside a quartz ampoule under a high vacuum. A piece of quartz wool should be placed above the crucible to act as a filter.[4]

  • Heat Treatment:

    • Place the sealed ampoule in a programmable furnace and heat it to a temperature where all components are molten and homogenized, typically around 1000-1100°C.

    • Dwell at this temperature for several hours to ensure complete dissolution.

    • Slowly cool the furnace to a temperature just above the melting point of the flux. The cooling rate is critical for crystal growth and is typically in the range of 1-5°C per hour.

  • Crystal Separation: Once the cooling program is complete, remove the ampoule from the furnace and invert it. Centrifuge the hot ampoule to separate the molten flux from the grown crystals, which are caught by the quartz wool filter.[4]

  • Crystal Recovery: Allow the ampoule to cool to room temperature. The single crystals can then be mechanically separated from any remaining flux.

  • Characterization: The grown crystals should be characterized by single-crystal X-ray diffraction to determine their crystal structure.

flux_growth_synthesis start Start assemble Assemble Pm, Zn, and Flux in Crucible (in glovebox) start->assemble encapsulate Seal in Quartz Ampoule (under vacuum) assemble->encapsulate heat Heat to Homogenize (~1100°C) encapsulate->heat cool Slow Cool (1-5°C/hour) heat->cool separate Separate Crystals (Centrifugation) cool->separate recover Recover Crystals separate->recover characterize Characterize (Single-Crystal XRD) recover->characterize end End characterize->end

Caption: Workflow for Flux Growth of Pm-Zn Single Crystals.

Characterization of Promethium-ZINC Intermetallics

A thorough characterization of the synthesized materials is crucial to understand their properties. Given the radioactive nature of the samples, specialized handling and containment procedures are necessary during characterization.

Table 2: Characterization Techniques for Promethium-ZINC Intermetallics

TechniquePurposeSample FormKey Information Obtained
Powder X-ray Diffraction (XRD) Phase identification, lattice parameter determination, phase purity analysis.Polycrystalline powderCrystal structure, presence of impurity phases.
Single-Crystal X-ray Diffraction Precise crystal structure determination.Single crystalAtomic positions, bond lengths and angles, site occupancy.
Scanning Electron Microscopy (SEM) Microstructural analysis.Bulk or powderMorphology, grain size, elemental distribution (with EDX).
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition analysis.Bulk or powderStoichiometry of the phases present.
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) Thermal stability and phase transitions.PowderMelting points, decomposition temperatures, phase transition temperatures.
Magnetic Susceptibility Measurements Determination of magnetic properties.Powder or single crystalMagnetic ordering temperature, effective magnetic moment.

Quantitative Data and Future Outlook

The synthesis of Promethium-ZINC intermetallics is a nascent field of research. As such, there is a significant lack of quantitative data in the literature. The following tables are presented as templates for future experimental work to systematically investigate and report on the synthesis of these materials.

Table 3: Quantitative Results of Solid-State Synthesis of Pm-Zn Intermetallics (Template for Future Work)

Target PhaseStarting Stoichiometry (Pm:Zn)Reaction Temperature (°C)Reaction Time (h)Major Phase(s) Identified (XRD)Phase Purity (%)Lattice Parameters (Å)
e.g., PmZn1:180048
e.g., PmZn1:1100048
e.g., PmZn₅1:590048

Table 4: Quantitative Results of Arc Melting Synthesis of Pm-Zn Intermetallics (Template for Future Work)

Target PhaseStarting Stoichiometry (Pm:Zn)Number of Re-meltsAnnealing Temperature (°C)Annealing Time (days)Major Phase(s) Identified (XRD)Microstructure Description
e.g., PmZn₂1:247007
e.g., Pm₂Zn₁₇2:17580010

Table 5: Quantitative Results of Flux Growth of Pm-Zn Single Crystals (Template for Future Work)

Target PhaseStarting Stoichiometry (Pm:Zn:Flux)Flux CompositionCooling Rate (°C/h)Crystal Size (mm³)Crystal StructureWyckoff Positions
e.g., PmZn₁₁1:11:50Sn2
e.g., PmZn₁₁1:11:50Pb2

The systematic population of these tables through rigorous experimental work will be instrumental in advancing the understanding of the Promethium-ZINC system. The exploration of this and other promethium-based intermetallic systems holds promise for the discovery of new materials with novel physical and chemical properties.

References

An In-depth Technical Guide on the Theoretical Properties of Lanthanide-Zinc Compounds: A Case Study of Cerium-Zinc (CeZn)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a significant gap in the scientific literature regarding the theoretical and experimental properties of Promethium-Zinc (PmZn) compounds. There are no available phase diagrams, theoretical calculations, or experimental data for this specific binary system in the public domain or major materials science databases. Promethium's radioactive nature complicates experimental synthesis and characterization, likely contributing to this lack of information.

Therefore, this technical guide will focus on a closely related and well-characterized lanthanide-zinc compound, Cerium-Zinc (CeZn) , as a representative example. The theoretical properties and computational methodologies presented here for CeZn can provide valuable insights and a foundational understanding for researchers and scientists interested in the potential characteristics of other lanthanide-zinc intermetallics, including the yet-unexplored PmZn system.

Introduction to Lanthanide-Zinc Intermetallic Compounds

Lanthanide-zinc (Ln-Zn) intermetallic compounds form a diverse and fascinating class of materials with a wide range of crystal structures and physical properties. The interplay between the localized 4f electrons of the lanthanide elements and the itinerant electrons of zinc gives rise to complex magnetic and electronic behaviors. Theoretical and computational studies are crucial for predicting the stability, electronic structure, and other fundamental properties of these compounds, guiding experimental efforts toward the discovery of new functional materials.

This guide provides a detailed overview of the theoretical properties of the CeZn intermetallic compound, a representative of the Ln-Zn family. The data presented is primarily derived from high-throughput ab initio calculations, offering a foundational understanding of its structural, thermodynamic, and electronic characteristics.

Computational Methodology

The theoretical data presented in this guide are typically obtained through first-principles calculations based on Density Functional Theory (DFT). These computational experiments provide a powerful tool for predicting the properties of materials from fundamental quantum mechanical principles.

First-Principles Calculations

The core of the computational methodology involves solving the Kohn-Sham equations for the system of interest. A typical workflow for these calculations is outlined below. The plane-wave basis set and the projector augmented-wave (PAW) method are commonly employed. For the exchange-correlation functional, the Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) form is a standard choice. For systems containing lanthanides with localized f-electrons, a Hubbard U correction (GGA+U) is often necessary for a more accurate description of the electronic structure.

computational_workflow cluster_setup Initial Setup cluster_relaxation Structural Relaxation cluster_properties Property Calculation crystal_structure Define Initial Crystal Structure (e.g., from database or prototype) pseudo_potentials Select Pseudopotentials (e.g., PAW) crystal_structure->pseudo_potentials calc_params Set Calculation Parameters (e.g., ENCUT, k-points) pseudo_potentials->calc_params relax_ions Ionic Relaxation (minimize forces on atoms) calc_params->relax_ions relax_cell Cell Relaxation (minimize stress tensor) relax_ions->relax_cell scf Self-Consistent Field (SCF) Calculation for Ground State Energy relax_cell->scf dos Density of States (DOS) Calculation scf->dos band_structure Band Structure Calculation along high-symmetry k-path scf->band_structure logical_relationship cluster_structure Crystal Structure cluster_electronic Electronic Properties cluster_stability Thermodynamic Stability cscl_type CsCl-type Structure metallic Metallic Conductor cscl_type->metallic determines neg_formation_energy Negative Formation Energy cscl_type->neg_formation_energy leads to ferromagnetic Ferromagnetic Ordering metallic->ferromagnetic coexists with

An In-depth Technical Guide to the Promethium-Zinc Binary System

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and materials development professionals.

This technical guide provides a comprehensive overview of the current state of knowledge on the phase diagram and intermetallic compounds of the Promethium-Zinc (Pm-Zn) binary system. Due to the inherent challenges of handling Promethium, owing to its radioactivity and scarcity, a complete experimentally determined phase diagram for the Pm-Zn system is not publicly available.[1][2] However, by drawing parallels with other well-studied rare earth-zinc (RE-Zn) systems, we can infer the likely characteristics of the Pm-Zn phase diagram.[3][4] This guide synthesizes the available data on known Pm-Zn compounds and outlines the established experimental protocols for the determination of such phase diagrams.

Predicted Phase Diagram Characteristics

The phase diagrams of binary systems involving zinc and rare earth metals, such as Erbium-Zinc, Neodymium-Zinc, and Samarium-Zinc, consistently exhibit several key features.[3][4] It is therefore highly probable that the Promethium-Zinc phase diagram would also be characterized by:

  • Multiple Intermetallic Compounds: The formation of several stable intermetallic compounds at various stoichiometric ratios is a hallmark of RE-Zn systems.[3][4]

  • Eutectic Reactions: The presence of multiple eutectic points, representing the compositions at which the liquid phase transforms directly into two solid phases upon cooling, is expected.[3][4]

  • Limited Solid Solubility: The terminal solid solubility of Promethium in Zinc and Zinc in Promethium is likely to be limited.

Known Intermetallic Compounds in the Promethium-Zinc System

While a full phase diagram is unavailable, the existence of specific intermetallic compounds of Promethium and Zinc has been reported. Solid-state synthesis methods have been employed to produce these alloys.[5] The known quantitative data for these compounds are summarized in the table below.

CompoundCrystal SystemSpace GroupLattice Parameters (a, c)Pearson SymbolPrototypeReference
PmZn[6]
PmZn₅a = 0.512 nm, c = 0.437 nm[5]

Further crystallographic data for PmZn and the crystal system, space group, Pearson symbol, and prototype for PmZn₅ are not available in the reviewed literature.

Experimental Protocols for Phase Diagram Determination

The determination of a rare earth-zinc phase diagram is a multi-step process involving the synthesis of alloys and their characterization using various analytical techniques. The protocols described below are standard for such investigations and would be applicable to the Pm-Zn system.[3][4]

Alloy Synthesis: Solid-State Reaction

A common method for producing RE-Zn alloys is through solid-state reaction under a controlled atmosphere to prevent oxidation.[5]

  • Starting Materials: High-purity Promethium Oxide (Pm₂O₃) and metallic Zinc powder are used as precursors.

  • Stoichiometric Mixing: The powders are mixed in precise stoichiometric ratios corresponding to the desired compositions for investigation.

  • Pelletization: The mixed powders are compacted into pellets to ensure good contact between the reactants.

  • Heat Treatment: The pellets are heated in an inert atmosphere (e.g., argon or vacuum) at temperatures ranging from 800°C to 1200°C for extended periods (12–48 hours) to facilitate diffusion and the formation of intermetallic phases.[5]

  • Alternative Two-Stage Process: A modified approach involves an initial reduction of Pm₂O₃ with hydrogen gas at approximately 600°C to yield metallic Promethium, which is then alloyed with zinc vapor at around 950°C.[5]

Analytical Techniques for Phase Characterization

A combination of analytical methods is employed to identify the phases present, determine their crystal structures, and measure transformation temperatures.

  • Differential Thermal Analysis (DTA): This technique is used to identify the temperatures of phase transitions, such as melting points, eutectic reactions, and solid-state transformations, by detecting the heat absorbed or released during these processes.[3][4]

  • X-ray Diffraction (XRD): XRD is essential for identifying the crystal structures of the different phases present in the alloys. The resulting diffraction patterns are compared with known structures to identify the intermetallic compounds.[3][5]

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the microstructure of the alloys, allowing for the visualization of the different phases and their distribution.[3][4]

  • Electron Probe Microanalysis (EPMA): EPMA is used to determine the elemental composition of the individual phases observed in the microstructure, which is crucial for accurately mapping the phase boundaries in the phase diagram.[3][4]

Visualizing the Experimental Workflow

The logical flow of experiments to determine a rare earth-zinc phase diagram is illustrated in the following diagram.

Experimental_Workflow cluster_synthesis Alloy Synthesis cluster_analysis Phase Analysis cluster_data Data Compilation & Modeling start Select Compositions mix Mix Precursors (e.g., Pm2O3 + Zn) start->mix pelletize Compact into Pellets mix->pelletize heat Heat Treatment (Inert Atmosphere) pelletize->heat dta Differential Thermal Analysis (DTA) heat->dta Determine Transition Temps xrd X-ray Diffraction (XRD) heat->xrd Identify Crystal Structures sem Scanning Electron Microscopy (SEM) heat->sem Observe Microstructure compile Compile Transition Temperatures & Compositions dta->compile xrd->compile epma Electron Probe Microanalysis (EPMA) sem->epma Determine Phase Compositions epma->compile construct Construct Phase Diagram compile->construct

Experimental workflow for RE-Zn phase diagram determination.

Conclusion

While the complete phase diagram of the Promethium-Zinc system remains to be determined, a significant amount can be inferred from the behavior of analogous rare earth-zinc systems. The existence of intermetallic compounds like PmZn and PmZn₅ is confirmed, and the established experimental protocols for alloy synthesis and characterization provide a clear roadmap for future investigations into this unique binary system. Further research, contingent on the availability of Promethium, will be necessary to fully elucidate the phase equilibria and thermodynamic properties of Promethium-Zinc alloys.

References

The Uncharted Crystallography of Promethium-Zinc Alloys: A Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the materials science domain: the crystal structure of Promethium-Zinc (Pm-Zn) alloys remains uncharacterized. The inherent challenges posed by promethium's high radioactivity and extreme rarity have, to date, precluded the synthesis and crystallographic analysis of its alloys with zinc. This technical guide provides a summary of the known properties of elemental promethium, outlines the standard experimental methodologies for the characterization of intermetallic alloys that would be applicable to the Pm-Zn system, and presents a generalized workflow for such an investigation.

The Enigmatic Nature of Promethium

Promethium (Pm) is a lanthanide element with atomic number 61. All of its isotopes are radioactive, with the most stable, ¹⁴⁵Pm, having a half-life of only 17.7 years.[1] This inherent instability, coupled with its scarcity in the Earth's crust, makes promethium one of the least studied elements.[2][3]

Elemental promethium has a double hexagonal close-packed (dhcp) crystal structure at low temperatures (α-Pm).[2] Upon heating to 890 °C, it transforms into a body-centered cubic (bcc) phase (β-Pm).[2]

A Void in the Crystallographic Database

Despite the existence of a vast body of research on intermetallic compounds, including numerous zinc alloys, a thorough search of scientific databases, including PubChem and the Cambridge Crystallographic Data Centre, yielded no experimental data on the crystal structure of any Promethium-Zinc alloys.[4][5] The challenges and hazards associated with handling highly radioactive materials like promethium necessitate specialized facilities and protocols, which has limited experimental work to a few select compounds and complexes.[6]

Standard Experimental Protocols for Crystal Structure Determination of Intermetallic Alloys

For researchers venturing into the synthesis and characterization of novel intermetallic alloys, such as those that might be formed between promethium and zinc, a well-established set of experimental protocols is available. The following methodologies are standard in the field and would be applicable to the study of Pm-Zn alloys, with the addition of stringent radiological handling procedures.

Synthesis of Intermetallic Compounds

The synthesis of intermetallic alloys can be achieved through various techniques, depending on the constituent elements and the desired phase. A common method involves:

  • High-Temperature Synthesis: The constituent metals are mixed in the desired stoichiometric ratios. The mixture is then placed in a crucible (often made of a refractory material like tantalum or alumina) and sealed in a quartz ampoule, typically under an inert atmosphere (e.g., argon) to prevent oxidation. The ampoule is heated in a furnace to a temperature above the melting points of the components to ensure homogenization. A subsequent annealing step at a lower temperature for an extended period is often required to promote the formation of the desired intermetallic phase and to obtain single crystals suitable for diffraction studies.

Crystal Structure Determination

Once a sample is synthesized, the primary technique for elucidating its crystal structure is X-ray Diffraction (XRD) .

  • Powder X-ray Diffraction (PXRD): This method is used for phase identification and for determining the lattice parameters of the crystalline phases present in the sample. The powdered sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the complete crystal structure, including the space group, lattice parameters, and atomic positions. A small single crystal is mounted on a goniometer and rotated in an X-ray beam. The resulting diffraction data is used to solve and refine the crystal structure.

Table 1: Key Experimental Details for X-ray Diffraction

ParameterDescription
Radiation Source Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54056 Å) are common.[6]
Diffractometer A diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect the diffraction data.[6]
Data Collection The frames of diffraction data are integrated using specialized software (e.g., Bruker SAINT).[6]
Absorption Correction An empirical absorption correction (e.g., multi-scan method like SADABS) is applied to the data to account for the absorption of X-rays by the crystal.[6]
Structure Solution The crystal structure is solved using direct methods or Patterson methods, often with software packages like SHELX.[6]
Structure Refinement The atomic positions and thermal parameters are refined anisotropically for non-hydrogen atoms.[6]

Hypothetical Workflow for the Characterization of a Novel Pm-Zn Alloy

The following diagram illustrates a logical workflow for the synthesis and characterization of a hypothetical Promethium-Zinc alloy.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis start Precursor Materials (Promethium, Zinc) synthesis High-Temperature Synthesis (Inert Atmosphere) start->synthesis annealing Annealing synthesis->annealing pxrd Powder X-ray Diffraction (Phase Identification) annealing->pxrd scxrd Single-Crystal X-ray Diffraction (Structure Solution) pxrd->scxrd If single crystals obtained data_analysis Crystallographic Data Analysis (Structure Refinement) scxrd->data_analysis physical_properties Physical Property Measurement (e.g., Magnetic, Electronic) data_analysis->physical_properties result Crystal Structure of Pm-Zn Alloy data_analysis->result

A generalized workflow for the synthesis and crystallographic characterization of a novel intermetallic alloy.

Conclusion

While the crystal structure of Promethium-Zinc alloys remains an uncharted area of materials science, the established methodologies for the synthesis and characterization of intermetallic compounds provide a clear roadmap for future investigations. Overcoming the significant challenges associated with the handling of promethium will be the first and most critical step in elucidating the crystallographic properties of these and other promethium-containing alloys. Such research would not only fill a fundamental gap in our understanding of the periodic table but could also reveal novel materials with unique electronic and magnetic properties.

References

"electron configuration of Promethium in PmZn"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron Configuration of Promethium in the Intermetallic Compound PmZn

Abstract

Promethium (Pm), a radioactive lanthanide, presents unique challenges and opportunities in materials science. Its electronic structure dictates its chemical and physical properties, particularly within complex matrices like intermetallic compounds. This guide provides a detailed theoretical and practical framework for understanding the electron configuration of Promethium within the hypothetical intermetallic compound PmZn. Due to the extreme rarity and radioactivity of Promethium, direct experimental data on PmZn is not available in current literature. Therefore, this document extrapolates from the well-established principles of lanthanide chemistry, the behavior of analogous lanthanide-zinc compounds, and standard methodologies in materials characterization. It is intended for researchers, materials scientists, and professionals in related fields who require a deep understanding of the electronic properties of f-block elements in metallic systems.

Introduction to Promethium

Promethium (Atomic Number: 61) is a chemical element with the symbol Pm. All of its isotopes are radioactive, making it one of only two elements in the periodic table (the other being technetium) that is followed by an element with stable isotopes.[1] Its most stable isotope, ¹⁴⁵Pm, has a half-life of 17.7 years, while the most commonly synthesized and utilized isotope is ¹⁴⁷Pm, a beta emitter with a half-life of 2.62 years.[2][3]

Chemically, Promethium is a typical lanthanide, belonging to the cerium group.[3][4] Its properties are very similar to its neighbors, Neodymium (Nd) and Samarium (Sm).[4] Due to its inherent instability, comprehensive chemical studies on Promethium and its compounds are limited.[5] However, it is well-established that Promethium's dominant and most stable oxidation state in its compounds is +3.[1][4][6]

Foundational Electron Configuration of Promethium

The arrangement of electrons in an atom's orbitals governs its bonding behavior. The ground-state electron configuration of a neutral Promethium atom provides the basis for understanding its state in any compound.

Neutral Promethium Atom (Pm⁰)

A neutral Promethium atom contains 61 electrons. Its configuration is written in shorthand as [Xe] 4f⁵ 6s² .[4][7] The electrons are distributed across the shells as 2, 8, 18, 23, 8, 2.[8][9] The outermost 6s and the partially filled 4f electrons are the valence electrons that participate in chemical bonding.

Promethium Ion (Pm³⁺)

In line with other lanthanides, Promethium readily achieves a stable +3 oxidation state by losing its two 6s valence electrons and one of its 4f electrons.[4] This ionization process results in the Pm³⁺ cation, which is the form Promethium adopts in the vast majority of its compounds.[5][10] The electron configuration of the Pm³⁺ ion is [Xe] 4f⁴ .[4][5] The resulting pink or red color of Promethium salts is attributed to the electronic transitions within this 4f⁴ configuration.[1][4]

Electron Configuration of Promethium in the PmZn Intermetallic Compound

While no specific experimental data for the PmZn compound exists, its electronic structure can be reliably predicted based on the established behavior of lanthanides in intermetallic alloys.

In an intermetallic compound like PmZn, the Promethium atom is expected to donate its valence electrons to the metallic lattice, forming a positively charged ion core surrounded by a "sea" of delocalized electrons. Given Promethium's stable +3 oxidation state, it will release its two 6s electrons and one 4f electron into the conduction band shared with Zinc atoms.

Therefore, the configuration of Promethium within the PmZn lattice is best described in two parts:

  • Localized Core Configuration: The Promethium ion core will have the stable [Xe] 4f⁴ configuration. These 4f electrons are shielded by outer electron shells and generally do not participate directly in the metallic bonding, although they are responsible for the magnetic properties of the material.

  • Delocalized Valence Electrons: The three valence electrons (two 6s² and one 4f¹) from Promethium, along with the valence electrons from Zinc, become delocalized and form the conduction band, which is responsible for the metallic bonding and electrical conductivity of the PmZn compound.

This charge transfer leads to an arrangement of Pm³⁺ ions and Zn atoms held together by the metallic bond.

G Logical Derivation of Pm Configuration in PmZn A Neutral Pm Atom Configuration: [Xe] 4f⁵ 6s² B Formation of Intermetallic Compound with Zn A->B Reaction C Pm donates 3 valence electrons (2 from 6s, 1 from 4f) B->C Process D Localized Pm³⁺ Ion Core Configuration: [Xe] 4f⁴ C->D Results in E Delocalized Electrons (form conduction band with Zn electrons) C->E Results in F Final State in PmZn D->F E->F

Figure 1: Derivation of Promethium's electronic state in PmZn.

Data Presentation

The fundamental electronic properties of Promethium are summarized in the tables below for clarity and comparison.

Table 1: Fundamental Properties of Atomic Promethium

Property Value
Atomic Number 61
Symbol Pm
Electron Configuration [Xe] 4f⁵ 6s²
Electrons per Shell 2, 8, 18, 23, 8, 2
Valence Electrons 4f⁵ 6s²
Pauling Electronegativity 1.13

Sources:[4][8][9]

Table 2: Electron Configurations of Promethium States

State Electron Configuration Notes
Neutral Atom (Pm⁰) [Xe] 4f⁵ 6s² Gaseous or elemental state.
Promethium(III) Ion (Pm³⁺) [Xe] 4f⁴ Most stable ionic state, expected in PmZn.

Sources:[4][5][7]

Experimental Protocols for Characterization

Should a sample of PmZn become available for study, a rigorous experimental workflow would be required to validate the theoretical predictions of its electronic structure. Given the radioactive nature of Promethium, all procedures must be conducted in appropriately shielded hot cells with remote handling equipment.

Synthesis Protocol
  • Material Preparation: Obtain high-purity ¹⁴⁷Pm metal and Zinc (99.99%+).

  • Arc Melting: Weigh stoichiometric amounts of Pm and Zn and place them in a water-cooled copper hearth within an arc furnace.

  • Inert Atmosphere: Evacuate the chamber to high vacuum and backfill with high-purity argon gas.

  • Melting: Strike an arc to melt the constituents. The sample should be flipped and re-melted several times to ensure homogeneity.

  • Annealing: Seal the resulting ingot in a quartz ampoule under vacuum and anneal at an appropriate temperature (determined by thermal analysis or analogy with other LnZn compounds) to promote phase equilibrium and crystal growth.

Structural Characterization Protocol (X-ray Diffraction)
  • Sample Preparation: A small, powdered sample of the annealed PmZn is mounted on a low-background sample holder.

  • Data Collection: Use a powder X-ray diffractometer equipped with radiation shielding. Collect a diffraction pattern over a wide 2θ range.

  • Analysis: Perform Rietveld refinement on the collected data to determine the crystal structure, space group, lattice parameters, and atomic positions. This structural information is a prerequisite for any theoretical calculations.

Electronic Structure Protocol (X-ray Photoelectron Spectroscopy - XPS)
  • Surface Preparation: The sample surface must be cleaned in-situ within the ultra-high vacuum (UHV) chamber of the XPS spectrometer, typically by argon ion sputtering, to remove surface oxides and contaminants.

  • Data Acquisition: Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).

  • Core Level Spectra: Acquire high-resolution spectra of the Pm 4f, Pm 4d, and Zn 2p core levels. The binding energy of the Pm core levels, when compared to that of pure Promethium metal, will provide direct evidence of its oxidation state (+3).

  • Valence Band Spectra: Acquire spectra near the Fermi level to probe the density of states of the valence electrons.

G Hypothetical Experimental Workflow for PmZn Characterization cluster_0 Synthesis cluster_1 Structural Analysis cluster_2 Electronic Structure Analysis A 1. Arc Melting of Pm and Zn B 2. Homogenization & Annealing A->B C 3. X-Ray Diffraction (XRD) B->C D 4. Determine Crystal Structure (Lattice Parameters, Space Group) C->D E 5. X-Ray Photoelectron Spectroscopy (XPS) D->E F 6. Confirm Pm Oxidation State (+3) & Analyze Valence Band E->F

Figure 2: A proposed workflow for the experimental study of PmZn.

Theoretical Modeling Protocol

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the electronic structure and properties of materials like PmZn.[11][12]

  • Structural Input: Begin with the crystal structure of PmZn, either determined experimentally via XRD or assumed by analogy to isostructural compounds like NdZn or SmZn.

  • Computational Method: Employ a DFT code (e.g., VASP, Quantum ESPRESSO). Use appropriate pseudopotentials to describe the interaction between core and valence electrons, and a suitable exchange-correlation functional (e.g., PBE). The strong correlation of the 4f electrons in Promethium may necessitate a DFT+U approach.

  • Geometry Optimization: Relax the lattice parameters and internal atomic positions to find the minimum-energy ground state structure. This step also confirms the mechanical stability of the predicted phase.[11]

  • Electronic Structure Calculation: Perform a self-consistent field calculation on the optimized structure to obtain the electronic band structure and the density of states (DOS).

  • Analysis: Analyze the partial DOS to identify the contributions of Pm 4f, 5d, 6s and Zn 4s, 3d orbitals to the electronic states at different energy levels, particularly near the Fermi level. This will provide a complete theoretical picture of the bonding and electron distribution in PmZn.

Conclusion

While the intermetallic compound PmZn has not been synthesized or characterized, a robust understanding of its electronic properties can be derived from fundamental principles. The electron configuration of Promethium within the PmZn metallic lattice is confidently predicted to consist of a localized [Xe] 4f⁴ ion core, with three of Promethium's original valence electrons delocalized into the conduction band. This guide outlines the theoretical basis for this configuration and provides detailed, actionable protocols for the future experimental and computational verification of these properties. Such studies, though challenging, are essential for advancing the fundamental understanding of f-block elements in novel materials.

References

Unveiling the Thermodynamic Landscape of Promethium-Zinc Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of Promethium-Zinc (Pm-Zn) systems. Due to the extreme rarity and high radioactivity of Promethium, direct experimental data for Pm-Zn alloys is not available in the current scientific literature.[1][2][3][4] Therefore, this document employs a comparative approach, utilizing thermodynamic data from the well-studied Lanthanum-Zinc (La-Zn) system as a predictive model for the behavior of Pm-Zn. Lanthanum is a neighboring lanthanide to Promethium and exhibits similar chemical properties, making its alloys with zinc a suitable analogue. This guide details the experimental protocols for key techniques in determining the thermodynamic stability of metallic alloys, presents the available thermodynamic data for the La-Zn system in a structured format, and provides visualizations of experimental workflows and conceptual relationships to aid in the understanding of this complex topic. This document is intended to serve as a foundational resource for researchers and professionals in materials science and drug development who are interested in the potential applications of Promethium-containing alloys.

Introduction: The Challenge of Promethium

Promethium (Pm) is a lanthanide with atomic number 61. All of its isotopes are radioactive, with the most stable, ¹⁴⁵Pm, having a half-life of only 17.7 years.[1][2] This inherent instability and its scarcity in the Earth's crust have severely limited experimental investigations into its metallurgical properties.[1] Consequently, the thermodynamic characteristics of its alloys, such as those with zinc (Zn), remain largely unexplored.

Zinc and its alloys are widely used in various industrial and biomedical applications. Understanding the thermodynamic stability of a potential Pm-Zn alloy is a critical first step towards exploring its viability for novel applications, including in specialized radiopharmaceuticals or as a beta radiation source in medical devices. Thermodynamic stability dictates the phase behavior, microstructure, and ultimately, the physical and chemical properties of an alloy.

Given the absence of direct experimental data for the Pm-Zn system, this guide will leverage data from the Lanthanum-Zinc (La-Zn) system. Lanthanum, as a fellow lanthanide, provides a reasonable chemical analogue for predicting the behavior of Promethium in a metallic alloy. The thermodynamic data for La-Zn alloys, therefore, serves as the best available estimate for the properties of Pm-Zn alloys.

Thermodynamic Data for the Lanthanum-Zinc System

The following table summarizes the known thermodynamic data for intermetallic compounds in the Lanthanum-Zinc system. This data is crucial for understanding the phase stability and formation tendencies of these alloys. The negative enthalpies of formation indicate that the formation of these intermetallic compounds is an exothermic process, suggesting they are stable relative to the pure constituent elements.

Intermetallic CompoundEnthalpy of Formation (ΔHf) at 298 K (kJ/mol)Crystal StructureReference
LaZn-65.3cP2 (CsCl-type)[3]
LaZn2-80.8oI12 (CeCu2-type)[3]
LaZn4Not Reported-[3]
LaZn5Not ReportedhP6 (CaCu5-type)[3]
La3Zn22Not Reported-[3]
La2Zn17-58.6hR19 (Th2Zn17-type)[3]
LaZn11Not ReportedtI24 (BaCd11-type)[3]
LaZn13-51.5cF112 (NaZn13-type)[3]

Note: The data presented here is for the La-Zn system and should be considered an approximation for the Pm-Zn system.

Experimental Protocols for Determining Thermodynamic Stability

The determination of thermodynamic properties of metallic alloys is a complex process that requires specialized experimental techniques. The following sections detail the methodologies for three key experimental approaches that could be applied to study the thermodynamic stability of Pm-Zn alloys, should sufficient quantities of Promethium become available.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a powerful technique for measuring the vapor pressures of elements over an alloy at high temperatures. From these vapor pressures, thermodynamic activities and partial Gibbs free energies can be determined.

Methodology:

  • Sample Preparation: An alloy sample of known composition is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.

  • High-Vacuum and High-Temperature Environment: The Knudsen cell is placed in a high-vacuum chamber and heated to a precise temperature.

  • Effusion: At thermal equilibrium, a molecular beam of the vapor species effuses through the orifice.

  • Mass Spectrometry: The effusing molecular beam is directed into the ion source of a mass spectrometer, where the vapor species are ionized and then separated based on their mass-to-charge ratio.

  • Data Analysis: The ion intensities are measured and used to calculate the partial pressures of the components in the vapor phase. These partial pressures are then used to determine the thermodynamic activities and Gibbs free energy of mixing of the alloy components.

KEMS_Workflow cluster_preparation Sample Preparation cluster_experiment Experiment cluster_analysis Analysis Alloy Alloy Sample KnudsenCell Knudsen Cell Alloy->KnudsenCell Place sample in cell VacuumChamber High-Vacuum Chamber KnudsenCell->VacuumChamber Place cell in chamber Heating Heating to Equilibrium VacuumChamber->Heating Effusion Molecular Effusion Heating->Effusion MassSpec Mass Spectrometer Effusion->MassSpec Ionization & Separation IonDetection Ion Detection MassSpec->IonDetection DataProcessing Data Processing IonDetection->DataProcessing Calculate Partial Pressures ThermoData Thermodynamic Data DataProcessing->ThermoData Derive Activities & Gibbs Energy

Figure 1: Experimental workflow for Knudsen Effusion Mass Spectrometry.
Calorimetry

Calorimetry measures the heat absorbed or released during a chemical or physical process. For alloys, techniques like solution calorimetry and direct reaction calorimetry are used to determine the enthalpy of formation.

Methodology for Solution Calorimetry:

  • Solvent Selection: A suitable liquid metal solvent (e.g., liquid aluminum or tin) is chosen in which the alloy and its constituent elements are soluble.

  • Calorimeter Setup: The liquid solvent is placed in a calorimeter, and its temperature is precisely controlled and monitored.

  • Dissolution of Alloy: A known mass of the alloy is dropped into the solvent, and the heat of solution is measured.

  • Dissolution of Pure Elements: In separate experiments, known masses of the pure constituent elements are dissolved in the same solvent, and their respective heats of solution are measured.

  • Hess's Law Calculation: The enthalpy of formation of the alloy is calculated using Hess's law, by combining the measured heats of solution of the alloy and its constituent elements.

Calorimetry_Workflow cluster_preparation Preparation cluster_measurement Calorimetric Measurement cluster_calculation Calculation Alloy Alloy Sample Measure_Alloy Measure Heat of Solution (Alloy) Alloy->Measure_Alloy Elements Pure Constituent Elements Measure_Elements Measure Heat of Solution (Elements) Elements->Measure_Elements Solvent Liquid Metal Solvent Calorimeter Calorimeter with Solvent Solvent->Calorimeter HessLaw Apply Hess's Law Measure_Alloy->HessLaw Measure_Elements->HessLaw Enthalpy Enthalpy of Formation HessLaw->Enthalpy

Figure 2: Workflow for determining enthalpy of formation using solution calorimetry.
Electrochemical Methods

Electrochemical methods can be used to determine the Gibbs free energy of formation of an alloy by measuring the electromotive force (EMF) of a galvanic cell.

Methodology:

  • Electrochemical Cell Construction: A galvanic cell is constructed where one electrode is the pure metal of interest (e.g., pure Promethium), the other electrode is the Pm-Zn alloy, and the electrolyte is a molten salt containing ions of the active metal (e.g., Pm³⁺).

  • EMF Measurement: The cell is heated to a specific temperature, and the potential difference (EMF) between the two electrodes is measured using a high-impedance voltmeter.

  • Nernst Equation Application: The measured EMF is directly related to the partial Gibbs free energy of the active metal in the alloy through the Nernst equation.

  • Temperature Dependence: By measuring the EMF at different temperatures, the partial molar entropy and enthalpy can also be determined.

Conceptual Framework of Thermodynamic Stability

The thermodynamic stability of an alloy is governed by the change in Gibbs free energy (ΔG) upon its formation from the pure components. A negative ΔG indicates that the alloy is stable relative to the pure elements. The Gibbs free energy is related to enthalpy (ΔH) and entropy (ΔS) by the fundamental equation: ΔG = ΔH - TΔS.

Thermodynamic_Concepts Gibbs Gibbs Free Energy (ΔG) Stability Thermodynamic Stability Gibbs->Stability Determines Enthalpy Enthalpy (ΔH) Enthalpy->Gibbs Entropy Entropy (ΔS) Entropy->Gibbs Temperature Temperature (T) Temperature->Gibbs

Figure 3: Relationship between key thermodynamic concepts governing alloy stability.

Conclusion and Future Outlook

This technical guide has provided a foundational understanding of the thermodynamic stability of Promethium-Zinc systems by leveraging data from the analogous Lanthanum-Zinc system and outlining established experimental methodologies. The provided data and protocols offer a starting point for researchers interested in exploring the properties and potential applications of this novel and challenging alloy system.

Future research will be contingent on the availability of sufficient quantities of Promethium for experimental investigation. Should this become feasible, the experimental protocols detailed herein can be employed to obtain direct thermodynamic data for the Pm-Zn system. Such data would be invaluable for validating theoretical models and for guiding the development of any potential applications of Promethium-Zinc alloys in fields ranging from materials science to nuclear medicine. It is our hope that this guide will stimulate further inquiry and pave the way for future discoveries in this unexplored area of materials science.

References

A Technical Guide to the Theoretical Prediction of the Electronic Band Structure of Novel Intermetallic Compounds: The Case of PmZn

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The prediction of a material's electronic band structure is a cornerstone of modern materials science, providing profound insights into its electrical, optical, and magnetic properties. This capability is particularly crucial for the in silico design and screening of novel materials for a wide range of applications. However, for compounds containing radioactive elements, such as Promethium (Pm), experimental characterization can be challenging, making theoretical predictions indispensable. This technical guide outlines a comprehensive, first-principles methodology for predicting the electronic band structure of a hypothetical or under-studied intermetallic compound, using Promethium-Zinc (PmZn) as a case study. We detail the theoretical framework, a step-by-step computational workflow based on Density Functional Theory (DFT), and the expected data outputs. While no experimental or theoretical data for PmZn is currently available in the literature, this guide provides a robust protocol for its future investigation.

Theoretical Framework for Band Structure Prediction

The electronic band structure of a crystalline solid describes the range of energy levels that electrons may occupy. These energy levels are plotted as a function of the crystal momentum, typically along high-symmetry directions in the Brillouin zone. The calculation of these structures can be approached through various methods.

  • Ab Initio Methods: These "first-principles" methods solve the quantum mechanical equations of the system without the need for experimental input, relying only on fundamental physical constants.[1][2] Density Functional Theory (DFT) is the most widely used ab initio method for electronic structure calculations in condensed matter physics due to its favorable balance of accuracy and computational cost.[1][3] DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density.[3]

  • Empirical Methods: These methods utilize adjustable parameters that are fitted to known experimental data.[1] While computationally less demanding, their predictive power for novel materials, where no experimental data exists, is limited.[1]

Given the novelty of PmZn, an ab initio approach using DFT is the most appropriate methodology.

Computational Workflow for Electronic Band Structure Prediction

The prediction of the electronic band structure via DFT follows a well-defined computational workflow. This process involves determining the crystal structure, calculating the ground-state electronic density, and then computing the electronic energies along specific paths in reciprocal space.[4][5][6][7]

Step 1: Crystal Structure Prediction and Definition

The initial and most critical step is to determine the crystal structure of the material. For a completely novel compound like PmZn, one would typically employ crystal structure prediction (CSP) algorithms, such as evolutionary algorithms or random sampling, coupled with DFT calculations to identify the most energetically stable crystal phase.[8][9]

For the purpose of this guide, we will assume a plausible crystal structure for PmZn. Many binary intermetallic compounds with a 1:1 stoichiometry, such as CuZn and MgZn, crystallize in the cubic Pm-3m space group (No. 221), often referred to as the β-brass or caesium chloride structure.[10][11] This structure is a reasonable starting point for a hypothetical PmZn calculation.

Step 2: Geometry Optimization

Once a candidate crystal structure is defined, the lattice parameters and atomic positions are optimized to minimize the total energy of the system. This structural relaxation ensures that all forces on the atoms are negligible, bringing the theoretical crystal to its most stable configuration.

Step 3: Self-Consistent Field (SCF) Calculation

With the optimized crystal structure, a self-consistent field (SCF) calculation is performed. This iterative process solves the Kohn-Sham equations to determine the ground-state electron density and the corresponding total energy of the system.[6][7] The calculation is considered converged when the electron density and total energy do not change significantly between iterations.

Step 4: Non-Self-Consistent Field (NSCF) Band Structure Calculation

Using the converged charge density from the SCF calculation as a fixed potential, a non-self-consistent field (NSCF) calculation is then performed.[7][12] In this step, the electronic eigenvalues (band energies) are calculated for a series of high-symmetry k-points that define a path through the first Brillouin zone.[5]

Step 5: Density of States (DOS) Calculation

In parallel with the band structure calculation, the electronic Density of States (DOS) is typically computed. The DOS provides information about the number of available electronic states at each energy level and is crucial for understanding the bonding characteristics and electronic properties of the material.

The following diagram illustrates the logical flow of this computational protocol.

Band Structure Calculation Workflow cluster_input Inputs cluster_workflow Computational Protocol cluster_output Outputs Input Define Atomic Composition (e.g., Pm, Zn) CSP 1. Crystal Structure Prediction (CSP) (e.g., Evolutionary Algorithm) Input->CSP Chemical Formula Relax 2. Geometry Optimization (Minimize Energy/Forces) CSP->Relax Candidate Structure SCF 3. Self-Consistent Field (SCF) Calculation (Ground State Electron Density) Relax->SCF Optimized Structure NSCF 4. Non-Self-Consistent Field (NSCF) Calculation (Band Structure) SCF->NSCF Converged Charge Density DOS 5. Density of States (DOS) Calculation SCF->DOS BandStruct Electronic Band Structure NSCF->BandStruct Eigenvalues vs. k-path DOS_Plot Density of States DOS->DOS_Plot Properties Electronic Properties (Band Gap, Effective Mass, etc.) BandStruct->Properties DOS_Plot->Properties

Computational workflow for predicting electronic band structure.

Data Presentation: Predicted Properties of PmZn

The output of the computational workflow is a rich dataset that characterizes the electronic properties of the material. For the hypothetical PmZn compound, the following tables summarize the kind of quantitative data that would be generated.

Crystal Structure Parameters

This table would contain the predicted crystallographic information for the most stable phase of PmZn. The values presented here are illustrative, based on the assumed cubic structure analogous to CuZn.[10]

ParameterHypothetical Predicted Value for PmZn
Crystal SystemCubic
Space GroupPm-3m (No. 221)
Lattice Constant (a)3.15 Å
Unit Cell Volume31.25 ų
Atomic PositionsPm: (0, 0, 0) Zn: (0.5, 0.5, 0.5)
High-Symmetry k-points for Band Structure Plot

For a simple cubic lattice, the band structure is typically plotted along paths connecting specific high-symmetry points in the Brillouin zone.

SymbolCoordinatesDescription
Γ(0, 0, 0)Zone Center
X(0.5, 0, 0)Face Center
M(0.5, 0.5, 0)Edge Center
R(0.5, 0.5, 0.5)Corner
Path Γ → X → M → Γ → R → X
Predicted Electronic Properties

This table summarizes the key electronic parameters that would be extracted from the calculated band structure and density of states.

PropertyPredicted Value / Description
Band Gap 0.0 eV
Character Metallic
Fermi Energy (E_f) -2.5 eV (relative to vacuum)
Density of States at E_f 1.2 states/eV/unit cell
Effective Mass (m)*Multiple values for different bands at high-symmetry points
Electron-like band at Γ0.8 m_e
Hole-like band at R-1.2 m_e

Note: The values in these tables are hypothetical and serve as examples of the data that would be generated from the computational protocol described.

Experimental Protocols: Computational Details

A detailed and reproducible computational protocol is essential for the validation and extension of theoretical predictions. The following section outlines the key parameters for a DFT-based electronic structure calculation, as would be implemented in a standard software package like VASP, Quantum ESPRESSO, or ABINIT.[5][6][12]

  • Software: Vienna Ab initio Simulation Package (VASP)

  • Pseudopotentials: Projector Augmented Wave (PAW) method.

  • Exchange-Correlation Functional: The choice of functional is critical. The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is a common starting point. For systems with potentially strong electronic correlations, such as those involving f-electrons in Promethium, a DFT+U approach may be necessary to improve accuracy.

  • Plane-Wave Cutoff Energy: A cutoff energy of at least 400 eV is typically required to ensure convergence for transition metal-containing systems.

  • k-point Mesh (SCF): A Monkhorst-Pack grid of at least 12x12x12 should be used for the self-consistent calculation of the cubic unit cell to ensure adequate sampling of the Brillouin zone.

  • Convergence Criteria:

    • Electronic (SCF): The total energy difference between SCF cycles should be less than 10⁻⁶ eV.

    • Ionic (Relaxation): The forces on each atom should be less than 0.01 eV/Å.

  • NSCF Calculation: For the band structure calculation, eigenvalues are computed along the specified high-symmetry k-path (e.g., Γ-X-M-Γ-R-X) with approximately 40-60 k-points per segment.

Conclusion

While the electronic properties of Promethium-Zinc have not yet been explored, this guide provides a comprehensive and robust theoretical framework for their prediction. By leveraging well-established ab initio techniques within Density Functional Theory, researchers can perform a systematic investigation of PmZn, starting from crystal structure prediction to the detailed calculation of its electronic band structure and density of states. The methodologies and protocols outlined herein are broadly applicable to the computational discovery and characterization of a wide array of novel materials, providing a powerful tool to guide future experimental synthesis and characterization efforts.

References

An In-depth Technical Guide on Health and Safety Considerations for Hypothetical Promethium-Zinc Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Promethium-Zinc" is a hypothetical substance formulated for the purpose of this guide. Promethium is a highly radioactive element with no stable isotopes, and zinc is a metallic element with known chemical toxicities at high concentrations.[1][2][3][4] This document outlines the potential health and safety considerations for research involving a fictional compound combining these two elements, based on their individual properties. The information provided is speculative and intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction to Promethium-Zinc (Pm-Zn)

Promethium-Zinc (Pm-Zn) is a theoretical organometallic compound being investigated for novel therapeutic applications. This guide provides a comprehensive overview of the critical health and safety protocols necessary for handling this unique substance, which combines the radiological hazards of Promethium-147 (¹⁴⁷Pm) with the chemical toxicity of zinc.[2][3]

Core Hazards:

  • Radiological: ¹⁴⁷Pm is a pure beta emitter.[2] While the beta particles have low penetration, they can cause significant tissue damage if inhaled or ingested.[2][5] Ingestion can lead to accumulation in bone tissue, posing a serious long-term health risk.[2][6] Interaction of beta particles with high-density materials (like lead shielding) can produce secondary X-rays (Bremsstrahlung radiation).[7][8]

  • Chemical: High doses of zinc compounds can lead to acute and chronic toxicity.[3][9] Acute oral exposure can cause severe gastrointestinal distress, while chronic inhalation of zinc dust can lead to metal fume fever.[3][9][10][11]

Quantitative Hazard Data

The following tables summarize the key radiological and chemical hazard data for the components of Pm-Zn. These values are essential for risk assessment and the design of safety protocols.

Table 1: Radiological Properties of Promethium-147

PropertyValueReference
Half-Life2.62 years[2][5]
Primary EmissionBeta (β⁻)[2]
Max Beta Energy0.224 MeV
Secondary EmissionBremsstrahlung (X-rays)[7][8]
Annual Limit on Intake (ALI) - Inhalation7,400,000 Bq[12]
Annual Limit on Intake (ALI) - Oral Ingestion1,850,000 Bq[12]
Primary Target OrganBone Tissue[2][6]

Table 2: Toxicological Data for Zinc Compounds

ParameterValueReference
Recommended Daily Adult Intake15 mg[10]
Upper Tolerable Intake Level (Adults)40 mg/day[9]
Onset of Acute GI Symptoms (Oral)200 - 800 mg/day[9]
Chronic Exposure Leading to Copper Deficiency100 - 150 mg/day[9]
Primary Routes of ExposureIngestion, Inhalation[10]
Symptoms of Acute ToxicityNausea, vomiting, abdominal pain, diarrhea[3][9]
Symptoms of Metal Fume Fever (Inhalation)Fever, dyspnea, fatigue, metallic taste[9]

Experimental Protocols and Safety Procedures

Strict adherence to the following protocols is mandatory for all personnel involved in Pm-Zn research.

A multi-layered PPE approach is required to mitigate both radiological and chemical hazards.

  • Primary Layer: Disposable lab coat, nitrile gloves, and safety glasses.

  • Secondary Layer (for handling open sources): A second pair of disposable gloves, shoe covers, and a full-face shield to protect against splashes.

  • Dosimetry: All personnel must wear whole-body and extremity dosimeters to monitor radiation exposure.

  • Ventilation: All work with powdered or volatile Pm-Zn compounds must be conducted within a certified fume hood to prevent inhalation.[13]

  • Shielding: Use low-density shielding materials like acrylic or plexiglass for beta radiation. High-density materials like lead should be used with caution and potentially with a low-Z liner to minimize Bremsstrahlung production.

  • Containment: Work should be performed on absorbent, plastic-backed paper within a tray to contain any spills.[13][14]

This protocol outlines the basic steps for handling Pm-Zn in a laboratory setting.

  • Preparation: Designate and label a specific work area for Pm-Zn research.[13] Assemble all necessary equipment, PPE, and waste containers before handling the material.

  • Aliquotting: When working with stock solutions, use remote handling tools where possible. Never pipette by mouth.[15][16]

  • Reaction: Conduct all reactions in sealed vessels within the fume hood. Monitor for any pressure changes.

  • Post-Handling Monitoring: After each procedure, monitor hands, clothing, and the work area for contamination using a Geiger-Mueller survey meter with a pancake probe.

  • Waste Disposal: Segregate all Pm-Zn waste into designated radioactive waste containers.[17] This includes PPE, absorbent paper, and contaminated labware.

Visualizations

The following diagram illustrates the standard workflow for a typical experiment involving Pm-Zn, emphasizing safety checkpoints.

G Experimental Workflow for Pm-Zn Handling cluster_prep Preparation Phase cluster_exp Execution Phase cluster_post Post-Experiment Phase cluster_doc Documentation prep_area 1. Designate Work Area don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Assemble Materials & Shielding don_ppe->gather_materials handle_pmzn 4. Handle Pm-Zn in Fume Hood gather_materials->handle_pmzn run_exp 5. Conduct Experiment handle_pmzn->run_exp dispose_waste 6. Segregate Radioactive Waste run_exp->dispose_waste monitor_area 7. Survey Area for Contamination dispose_waste->monitor_area doff_ppe 8. Doff PPE monitor_area->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands log_exp 10. Log Experiment & Dosimetry Readings wash_hands->log_exp

Caption: Standard Operating Procedure workflow for safe Pm-Zn handling.

This decision tree outlines the immediate actions to be taken in the event of a Pm-Zn spill.

G Emergency Response for Pm-Zn Spill spill Spill Occurs alert 1. Alert Personnel & RSO spill->alert evacuate 2. Evacuate Immediate Area alert->evacuate contain 3. Contain Spill (if safe) evacuate->contain is_personnel_contaminated Personnel Contaminated? contain->is_personnel_contaminated decontaminate_personnel Begin Personal Decontamination is_personnel_contaminated->decontaminate_personnel Yes secure_area Secure Area is_personnel_contaminated->secure_area No remove_ppe Remove Contaminated PPE decontaminate_personnel->remove_ppe wash_skin Wash Affected Skin remove_ppe->wash_skin seek_medical Seek Medical Attention wash_skin->seek_medical rso_assessment RSO Assesses Spill secure_area->rso_assessment cleanup Supervised Cleanup rso_assessment->cleanup

Caption: Decision pathway for responding to a Pm-Zn laboratory spill.

Conclusion

Research with hypothetical Promethium-Zinc requires a dual-focused safety approach that rigorously addresses both radiological and chemical hazards. By implementing the engineering controls, PPE requirements, and detailed protocols outlined in this guide, research institutions can create a safe environment for scientists and professionals. Continuous training, regular monitoring, and a strong safety culture are paramount to mitigating the risks associated with this novel class of theoretical compounds.

References

Isotopic Effects in Promethium-Zinc Compounds: A Review of a Novel Frontier

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of research and data concerning isotopic effects specifically within Promethium-Zinc (Pm-Zn) compounds. To date, no experimental or theoretical studies appear to have been published that investigate the synthesis, characterization, or isotopic fractionation of these specific chemical entities. This indicates that the study of isotopic effects in Pm-Zn compounds represents a novel and unexplored area of radiochemistry and inorganic chemistry.

While direct information on Pm-Zn compounds is unavailable, this guide will provide a foundational understanding of the isotopic properties of promethium and zinc individually. This information is intended to serve as a resource for researchers, scientists, and drug development professionals who may be interested in pioneering investigations into this new class of compounds.

Promethium: A Lanthanide Defined by Radioactivity

Promethium (Pm) is a rare earth element, unique among the lanthanides for having no stable isotopes.[1][2][3] All of its isotopes are radioactive, with the most stable being Promethium-145, which has a half-life of 17.7 years.[2][4][5] The most commonly utilized isotope is Promethium-147, with a half-life of 2.6234 years, which is a product of uranium fission.[1][4]

Due to its inherent radioactivity, studies of promethium chemistry are challenging and require specialized handling facilities.[1] The chemistry of promethium is predominantly that of the +3 oxidation state, typical for lanthanides.[1][2] Promethium compounds often exhibit a pink or red color.[1] Recent advancements have allowed for the characterization of a promethium coordination complex in an aqueous solution, providing insights into its bonding behavior.[6][7]

Table 1: Key Isotopes of Promethium
IsotopeHalf-lifeDecay Mode(s)
¹⁴³Pm265 daysElectron Capture (ε)
¹⁴⁴Pm363 daysElectron Capture (ε)
¹⁴⁵Pm17.7 yearsElectron Capture (ε), Alpha (α)
¹⁴⁶Pm5.53 yearsElectron Capture (ε), Beta Minus (β⁻)
¹⁴⁷Pm2.6234 yearsBeta Minus (β⁻)

This table summarizes the properties of the most stable and commonly referenced isotopes of promethium.[4]

Zinc: A Biologically Essential Metal with Stable Isotopes

Zinc (Zn) is a transition metal with five stable isotopes: ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn. The study of zinc isotope fractionation is a growing field, with applications in geochemistry, environmental science, and biology.[8] Isotopic variations of zinc can provide insights into biological processes, such as uptake by plants and metalloenzyme activity.[8][9]

In biological systems, zinc primarily exists in the +2 oxidation state and plays crucial structural and catalytic roles in a vast number of enzymes.[10][11] The coordination chemistry of zinc is versatile, with tetrahedral and octahedral geometries being common.[11] Isotope fractionation of zinc has been observed during complexation with various organic ligands.[8]

Table 2: Stable Isotopes of Zinc
IsotopeNatural Abundance (%)
⁶⁴Zn48.63
⁶⁶Zn27.90
⁶⁷Zn4.10
⁶⁸Zn18.75
⁷⁰Zn0.62

This table presents the naturally occurring stable isotopes of zinc and their relative abundances.

Promethium-Zinc Compounds: A Theoretical Frontier

The compound "Promethium-Zinc" is listed in chemical databases, suggesting its theoretical possibility.[12] However, no synthesis or experimental characterization of any Pm-Zn compound has been reported in the scientific literature. The study of such a compound would present significant challenges due to the radioactivity of promethium.

Potential Research Directions and Methodologies

Should research into isotopic effects in Pm-Zn compounds be undertaken, a logical starting point would be the synthesis of a simple binary compound or a coordination complex. The following sections outline a hypothetical experimental workflow.

Synthesis of a Promethium-Zinc Complex

The synthesis would likely involve the reaction of a promethium(III) salt with a zinc-containing ligand in a suitable solvent under controlled conditions within a radiological glovebox or hot cell.

Synthesis_Workflow Pm_salt Promethium(III) Salt Solution Reaction Reaction Vessel (Controlled Atmosphere) Pm_salt->Reaction Zn_ligand Zinc-containing Ligand Solution Zn_ligand->Reaction Complex Pm-Zn Complex Reaction->Complex Purification Purification (e.g., Crystallization, Chromatography) Complex->Purification

Caption: Hypothetical workflow for the synthesis of a Promethium-Zinc complex.

Isotopic Analysis

To study isotopic effects, compounds would need to be synthesized using starting materials with known isotopic compositions of both promethium and zinc. The resulting Pm-Zn compound and any unreacted starting materials would then be isotopically analyzed.

Experimental Protocol for Isotopic Analysis (Hypothetical):

  • Sample Digestion: A precisely weighed amount of the synthesized Pm-Zn compound would be dissolved in a suitable acid mixture.

  • Elemental Separation: The promethium and zinc would be separated from each other and from the sample matrix using ion-exchange chromatography.

  • Isotopic Measurement:

    • Zinc Isotopes: The isotopic composition of the separated zinc fraction would be measured using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).

    • Promethium Isotopes: The isotopic ratios of promethium could be determined by radiometric techniques such as gamma spectroscopy or liquid scintillation counting, depending on the specific isotopes of interest.

Isotopic_Analysis_Workflow Sample Synthesized Pm-Zn Compound Digestion Acid Digestion Sample->Digestion Separation Ion-Exchange Chromatography Digestion->Separation Pm_fraction Promethium Fraction Separation->Pm_fraction Zn_fraction Zinc Fraction Separation->Zn_fraction Radiometric Radiometric Analysis (e.g., Gamma Spec.) Pm_fraction->Radiometric MC_ICP_MS MC-ICP-MS Analysis Zn_fraction->MC_ICP_MS

Caption: A potential workflow for the isotopic analysis of a Promethium-Zinc compound.

Conclusion and Future Outlook

The study of isotopic effects in Promethium-Zinc compounds is a completely open field of research. While the synthesis and handling of such materials would be challenging due to the radioactivity of promethium, the potential scientific rewards are significant. Such research could provide fundamental insights into the bonding and reactivity of heavy, radioactive elements and could potentially lead to new applications in nuclear medicine or materials science. The development of novel separation techniques for lanthanides and actinides could also be an important outcome of such investigations.[13] The information and hypothetical protocols presented here are intended to provide a starting point for researchers interested in exploring this uncharted scientific territory.

References

Preliminary Characterization of PmZn Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "PmZn materials" is not uniquely defined in the existing scientific literature. It can refer to different material compositions, most notably to piezoelectric ceramics in the lead magnesium niobate-lead zirconate titanate (PMN-PZT) family, sometimes denoted as PMZN. This guide will focus on the characterization of these PMZN piezoceramics, while also touching upon potentially relevant biological signaling pathways involving zinc, which may be of interest to drug development professionals.

Introduction to PMZN Piezoceramics

PMZN piezoelectric ceramics are composite materials, typically based on lead magnesium niobate (PMN) and lead zirconate titanate (PZT). These materials exhibit desirable dielectric and piezoelectric properties, making them suitable for applications such as ultrasonic transducers and actuators.[1] The addition of dopants can further modify their properties.[2]

Synthesis of PMZN Piezoceramics

Several methods are employed for the synthesis of PMZN ceramics, including solid-state reaction and sol-autocombustion.

Solid-State Reaction Method

In a typical solid-state reaction, precursor powders of the constituent metal oxides are mixed, often through ball-milling, to ensure homogeneity. The mixture is then calcined at a high temperature (e.g., 850°C or higher) to form the desired perovskite phase. Finally, the calcined powder is pressed into a desired shape and sintered at an even higher temperature (e.g., 1050°C - 1260°C) to form a dense ceramic.[1][3]

Sol-Autocombustion Method

The sol-autocombustion method offers a route to synthesize PMZN powders at lower calcination temperatures compared to the solid-state reaction method.[3][4] This process involves the following general steps:

  • Precursor Solution Preparation: Metal nitrates or other suitable salts are dissolved in a solvent, and a complexing agent/fuel (e.g., urea) is added.[1]

  • Gel Formation: The solution is heated to evaporate the solvent, leading to the formation of a gel.

  • Auto-combustion: Upon further heating, the gel undergoes a self-sustaining combustion reaction, resulting in a fine, homogenous powder.[1]

  • Calcination and Sintering: The resulting powder is then calcined and sintered, similar to the solid-state reaction method, but potentially at lower temperatures.[3][4]

Material Characterization Techniques

A variety of analytical techniques are essential for the comprehensive characterization of PMZN materials.[5][6][7][8]

Structural and Morphological Characterization
  • X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the synthesized material and to determine its crystal structure (e.g., tetragonal perovskite structure).[3][4]

  • Scanning Electron Microscopy (SEM): Provides information on the microstructure of the ceramic, including grain size and porosity.[3][4]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the material's nanostructure.[9]

Physicochemical and Electrical Properties
  • Dielectric Spectroscopy: Measures the dielectric constant and dielectric loss as a function of frequency and temperature.

  • Piezoelectric Coefficient Measurement: Quantifies the material's piezoelectric response (e.g., d33).

  • Electromechanical Coupling Factor (Kp) Measurement: Determines the efficiency of energy conversion between electrical and mechanical forms.

  • Mechanical Quality Factor (Qm) Measurement: Indicates the mechanical losses in the material.

Quantitative Data on PMZN Piezoceramics

The following table summarizes some of the reported electrical properties of a PMZN piezoelectric ceramic.[3][4]

PropertySymbolValueUnits
Electromechanical Coupling FactorKp0.54-
Mechanical Quality FactorQm1073-
Dielectric Losstanδ≤ 0.001-
Relative Dielectric Constantε33T/ε01236-
Piezoelectric Coefficientd33454pC/N
Frequency Constantfs136.1kHz

Experimental Protocols

Synthesis of PMZN Piezoceramic via Sol-Autocombustion

This protocol is based on the description for synthesizing PZT powder as a base for PMZN ceramics.[3][4]

  • Precursor Preparation: Zirconium nitrate (B79036) (Zr(NO3)4·5H2O) is used as the zirconium source. Other metal nitrates for lead, magnesium, and niobium would also be required in stoichiometric ratios.

  • Sol Formation: The metal nitrates are dissolved in a suitable solvent.

  • Autocombustion: The solution is heated to initiate a self-sustaining combustion reaction to form the precursor powder.

  • Calcination: The obtained powder is calcined at 700°C to achieve a single-phase perovskite structure.

  • Sintering: The calcined powder is pressed into a pellet and sintered at 1050°C to form the final PMZN ceramic.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Precursor Mixing calcination Calcination start->calcination Homogenization sintering Sintering calcination->sintering Powder Processing xrd XRD sintering->xrd Structural Analysis sem SEM sintering->sem Microstructural Analysis electrical Electrical Property Measurement sintering->electrical Functional Analysis

Synthesis and characterization workflow for PMZN ceramics.
Zn²⁺-Induced Signaling Pathway

While no specific signaling pathways for "PmZn materials" have been detailed, zinc ions (Zn²⁺) are known to be involved in various cellular signaling cascades. The following diagram illustrates a potential pathway for Zn²⁺-induced cell death in microglial cells, which could be relevant in the context of drug development and toxicology.[10]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus zn_in Extracellular Zn²⁺ trpm2 TRPM2 Channel zn_in->trpm2 Activates ca_in Ca²⁺ Influx trpm2->ca_in pyk2 PYK2 ca_in->pyk2 Activates cell_death Cell Death ca_in->cell_death Leads to pkc PKC nox NADPH Oxidase ros ROS Production parp1 PARP-1 ros->parp1 Activates mek_erk MEK/ERK Pathway pyk2->mek_erk Activates mek_erk->parp1 adpr ADPR Production parp1->adpr adpr->trpm2 Activates

Zn²⁺-induced signaling cascade leading to cell death.

References

Methodological & Application

"applications of Promethium-ZINC in beta emitters"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "Promethium-ZINC" does not correspond to a recognized compound or radiopharmaceutical in publicly available scientific literature. The following application notes and protocols are presented as a scientifically plausible, hypothetical scenario for research and development purposes. This document is constructed based on the known properties of the beta-emitting isotope Promethium-147 (¹⁴⁷Pm) and the established roles of zinc in biological and radiopharmaceutical contexts.

Application Notes: [¹⁴⁷Pm]Promethium-ZINC Complexes for Targeted Beta Radiotherapy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeted radionuclide therapy (TRT) is a rapidly advancing field in oncology that uses a radionuclide conjugated to a targeting molecule to deliver cytotoxic radiation directly to cancer cells, thereby minimizing damage to healthy tissue.[1][2][3] Promethium-147 (¹⁴⁷Pm) is a lanthanide element with no stable isotopes; it is a pure beta emitter with favorable properties for therapeutic applications, including a relatively long half-life and low-energy beta emissions suitable for treating small tumor clusters.[4][5][6]

Zinc is an essential trace element with critical roles in cellular processes and is a key structural component of numerous proteins, including zinc finger proteins, which are implicated in cancer progression.[7] A hypothetical "Promethium-ZINC" complex could be designed where ¹⁴⁷Pm is chelated by a ligand that also targets zinc-rich environments or specific zinc-dependent proteins overexpressed in certain malignancies. This approach aims to leverage the biological role of zinc for targeted delivery of a therapeutic beta-emitter.

Application 1: Targeted Radiotherapy of Zinc-Finger Protein Overexpressing Tumors

Principle: This application focuses on a ¹⁴⁷Pm-labeled compound designed to bind with high affinity to the zinc-finger domains of specific transcription factors that are overexpressed in a target cancer cell line. The low-energy beta particles emitted by ¹⁴⁷Pm have a short range in tissue, making them ideal for delivering a highly localized radiation dose to tumor cells while sparing adjacent healthy tissue.[8][9] The emitted beta particles induce single and double-strand DNA breaks and generate reactive oxygen species, leading to cancer cell apoptosis.[8][9]

Physicochemical Data for ¹⁴⁷Pm: The key radioisotopic properties of Promethium-147 are summarized below.

PropertyValueCitation
Half-Life2.62 years[6]
Emission TypeBeta (β⁻)[6][10]
Max Beta Energy (Eβmax)0.224 MeV[11]
Mean Beta Energy (Eβavg)0.062 MeV[11]
Gamma (γ) EmissionNone[4]
Atomic Number61[12]

Experimental Workflow: The overall workflow for developing and testing a ¹⁴⁷Pm-ZINC therapeutic agent involves several key stages from synthesis to preclinical evaluation.

G cluster_0 Pre-clinical Development Workflow A Synthesis of Zinc-Targeting Ligand B Radiolabeling with ¹⁴⁷Pm A->B C Purification & QC (HPLC, TLC) B->C D In Vitro Studies: Binding & Cytotoxicity Assays C->D E In Vivo Studies: Biodistribution & Efficacy in Animal Models D->E F Dosimetry & Safety Evaluation E->F G cluster_1 Synthesis and QC Logic A Combine Ligand, Buffer, and ¹⁴⁷Pm B Incubate at 95°C A->B C Purify via C18 Cartridge B->C QC1 Check RCP > 95%? C->QC1 D Product Ready for In Vitro/Vivo Use QC1->D Yes E FAIL: Re-purify or Discard Batch QC1->E No G cluster_2 Beta Radiation-Induced Apoptosis Pathway A ¹⁴⁷Pm Beta Particle B Cellular Nucleus A->B C DNA Double-Strand Breaks (DSBs) B->C causes D ATM/ATR Kinase Activation C->D sensed by E p53 Phosphorylation (Tumor Suppressor) D->E activates F Bax/Bak Upregulation E->F induces G Mitochondrial Outer Membrane Permeabilization F->G H Caspase Cascade Activation G->H I Apoptosis (Programmed Cell Death) H->I

References

Application Notes and Protocols for Promethium-Zinc Oxide Betavoltaic Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Promethium-ZINC" is not standard in the scientific literature concerning nuclear batteries. This document focuses on the scientifically investigated pairing of the radioisotope Promethium-147 (Pm-147) as a beta radiation source with Zinc Oxide (ZnO) as a semiconductor for energy conversion in betavoltaic devices. While a chemical compound with the molecular formula PmZn exists, its application in nuclear batteries is not documented.

Introduction

Betavoltaic batteries are a type of nuclear battery that converts the kinetic energy of beta particles (electrons or positrons) emitted from a radioisotope source directly into electrical energy using a semiconductor junction. Promethium-147 is a promising beta-emitting isotope for such applications due to its relatively long half-life, moderate beta energy, and the absence of high-energy gamma radiation, which simplifies shielding requirements.[1] Zinc Oxide (ZnO), a wide-bandgap semiconductor, has garnered significant interest for betavoltaic applications due to its high radiation tolerance, excellent chemical stability, and low cost.[2] This document provides detailed application notes and experimental protocols for the research and development of Promethium-147 Zinc Oxide (Pm-147/ZnO) betavoltaic cells.

Quantitative Data Presentation

The performance of Pm-147/ZnO betavoltaic batteries is influenced by factors such as the activity of the Pm-147 source, the morphology of the ZnO semiconductor (e.g., bulk, nanowires), and the device architecture. The following tables summarize key performance parameters from published research.

Table 1: Properties of Promethium-147
PropertyValueReference
Half-life2.62 years[1]
Mean Beta Energy62 keV[3]
Maximum Beta Energy224.5 keV[4]
Specific Power (average)324.914 mW/g[5]
Table 2: Performance of Promethium-147 Betavoltaic Cells with Zinc Oxide Semiconductors
ZnO MorphologyPm-147 ActivityOpen-Circuit Voltage (Voc)Short-Circuit Current (Isc)Conversion Efficiency (η)Reference
Thin Film8 CiNot specifiedNot specified1.658% (typical doping)[6]
Thin Film8 CiNot specifiedNot specified18.359% (optimized doping)[6]
Nanowires10 mCi (⁶³Ni source)2.74 V18.4 nA27.92%[7]
Porous StructureNot specified (⁶³Ni source)1.237 V37.5 nA35.5%[8]

Note: Data for ZnO nanowire and porous structure devices were obtained using a Nickel-63 (⁶³Ni) source, but the principles and potential for high efficiency are applicable to Pm-147 based devices.

Experimental Protocols

Protocol for Synthesis of Zinc Oxide Nanowires (ZNWs)

This protocol describes a thermal evaporation method for the synthesis of one-dimensional ZnO nanowires.

Materials:

  • Zinc Oxide (ZnO) powder

  • Graphite (B72142) powder

  • Substrate (e.g., Titanium foil)

  • Tube furnace

  • Oxygen (O₂) gas supply

  • Inert gas (e.g., Argon, Ar) supply

Procedure:

  • Mix ZnO and graphite powder in a 1:1 molar ratio.

  • Place the mixture in an alumina (B75360) boat at the center of the tube furnace.

  • Position the substrate downstream in a lower temperature zone of the furnace.

  • Purge the furnace with an inert gas (e.g., Argon) to remove residual air.

  • Heat the furnace to a temperature between 800°C and 1250°C for 10-60 minutes under a mixed atmosphere of oxygen and inert gas.[7]

  • After the growth period, turn off the furnace and allow it to cool to room temperature under an inert gas flow.

  • To remove any residual graphite, anneal the substrate with the grown ZNWs in flowing O₂ at 700°C for 1-3 hours.[7]

Protocol for Fabrication of a Pm-147/ZnO Betavoltaic Cell

This protocol outlines the assembly of a sandwich-type betavoltaic device.

Materials:

  • Substrate with synthesized ZnO nanowires (from Protocol 3.1)

  • Promethium-147 (Pm-147) source (e.g., thin film or promethium(III) chloride solution)

  • Conductive top layer (e.g., a thin sheet of Nickel)

  • Keithley Semiconductor Characterization System or equivalent for I-V measurements

Procedure:

  • Source Deposition (if using a solution):

    • Carefully dispense a known activity of Pm-147 chloride solution onto the surface of the ZnO nanowire substrate.[9]

    • Dry the source under controlled heating to remove the solvent.[9]

  • Device Assembly:

    • Place the conductive top layer (e.g., Nickel sheet) directly onto the Pm-147 source layer, ensuring good physical contact with the ZnO nanowires.[7]

    • This forms a sandwich structure: Conductive Layer / Pm-147 / ZnO Nanowires / Substrate.

  • Electrical Characterization:

    • Connect the substrate and the top conductive layer to the probes of a semiconductor characterization system.

    • Measure the current-voltage (I-V) characteristics of the device under dark conditions to determine the open-circuit voltage (Voc), short-circuit current (Isc), fill factor (FF), and maximum power output (Pmax).

Visualizations

Betavoltaic Energy Conversion Pathway

Betavoltaic_Pathway Pm147 Promethium-147 Source Beta Beta Particle (e⁻) Pm147->Beta Radioactive Decay ZnO Zinc Oxide (ZnO) Semiconductor Beta->ZnO Energy Deposition EHP Electron-Hole Pairs ZnO->EHP Generation Current Electrical Current EHP->Current Separation & Collection Experimental_Workflow cluster_synthesis ZnO Nanowire Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Mix Mix ZnO and Graphite Powders Grow Thermal Evaporation (800-1250°C) Mix->Grow Anneal Anneal in O₂ (700°C) Grow->Anneal Deposit Deposit Pm-147 Source on ZnO Nanowires Anneal->Deposit Assemble Assemble Sandwich Structure Deposit->Assemble Measure I-V Measurement Assemble->Measure Analyze Calculate Performance Metrics Measure->Analyze

References

Application Notes and Protocols: Promethium-ZINC for Radioluminescent Light Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioluminescence is the phenomenon of light production in a material through bombardment by ionizing radiation. A common and effective method for creating self-sustaining light sources involves combining a beta-emitting radioisotope with a phosphor. This document provides detailed information on the preparation and application of radioluminescent light sources based on Promethium-147 (¹⁴⁷Pm) and activated Zinc Sulfide (B99878) (ZnS).

Promethium-147 is a synthetic radioisotope with a half-life of 2.62 years that decays via beta emission with a maximum energy of 224.5 keV and an average energy of approximately 62 keV.[1] This low-energy beta radiation, with no accompanying gamma radiation, makes it a relatively safe and efficient excitation source for phosphors.[2] Zinc sulfide, doped with activators such as copper (Cu) or silver (Ag), is a widely used phosphor that emits visible light upon excitation. When combined, ¹⁴⁷Pm and activated ZnS create a reliable, continuous, and powerless light source with numerous applications in research and industry.

Principle of Operation

The fundamental principle of a Promethium-ZINC light source is the conversion of nuclear energy into visible light.

  • Radioactive Decay : Promethium-147 undergoes beta decay, emitting beta particles (electrons).

  • Phosphor Excitation : These beta particles travel a short distance and collide with the zinc sulfide phosphor material.

  • Luminescence : The energy from the beta particles excites the electrons in the activator atoms (Cu or Ag) within the ZnS crystal lattice to higher energy states. As these electrons return to their ground state, they release the excess energy in the form of photons, producing visible light. The color of the emitted light is determined by the choice of activator.

Quantitative Data

The performance of Promethium-ZINC light sources can be characterized by several key parameters. The following tables summarize the relevant quantitative data for ¹⁴⁷Pm and the resulting light sources.

Table 1: Properties of Promethium-147

PropertyValue
Half-life2.62 years
Decay ModeBeta (β⁻)
Maximum Beta Energy224.5 keV
Average Beta Energy~62 keV
Gamma EmissionNegligible

Table 2: Performance of Promethium-ZINC Light Sources

ParameterCopper-Activated ZnSSilver-Activated ZnSReference
Peak Emission Wavelength ~520 - 530 nm (Green)~450 - 460 nm (Blue)[3][4][5]
Luminosity (Specific Activity Dependent) Up to 1000 µL (microlamberts)Data not readily available
Luminous Half-Life 12.6 months12.6 months[6][7]
Energy Conversion Efficiency (β to light) ~21.75%Data not readily available

Note: The luminous half-life is shorter than the radioactive half-life due to factors such as phosphor degradation.[6][7]

Experimental Protocols

Synthesis of Activated Zinc Sulfide Phosphors

The synthesis of high-quality activated zinc sulfide is crucial for the performance of the radioluminescent source. Below are protocols for preparing copper-activated and silver-activated ZnS.

4.1.1. Protocol for Synthesis of Copper-Activated Zinc Sulfide (ZnS:Cu)

This protocol is based on a wet chemical method.

Materials:

  • Zinc Acetate (Zn(CH₃COO)₂)

  • Copper Sulfate (CuSO₄)

  • Sodium Sulfide (Na₂S)

  • Deionized Water

  • Magnetic Stirrer

  • Beakers and Graduated Cylinders

  • Centrifuge and tubes

  • Drying Oven

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 1 M solution of Zinc Acetate in deionized water.

    • Prepare a 0.1 M solution of Copper Sulfate in deionized water.

    • Prepare a 1 M solution of Sodium Sulfide in deionized water.

  • Co-precipitation:

    • In a beaker, mix the Zinc Acetate solution and the Copper Sulfate solution. The molar ratio of Zn:Cu can be varied to optimize luminescence, a common starting point is 99:1.

    • While vigorously stirring the Zn/Cu solution, slowly add the Sodium Sulfide solution dropwise. A precipitate of copper-doped zinc sulfide will form.

  • Washing and Separation:

    • Continue stirring for 30 minutes after the addition of Na₂S is complete.

    • Separate the precipitate by centrifugation.

    • Wash the precipitate with deionized water several times to remove unreacted precursors and byproducts. Centrifuge after each wash.

  • Drying:

    • Dry the final precipitate in an oven at 100-120°C for several hours to obtain the ZnS:Cu phosphor powder.

  • Activation (Annealing):

    • For enhanced luminescence, the dried powder should be annealed in an inert or slightly reducing atmosphere (e.g., nitrogen or argon) at a temperature between 700°C and 900°C for 1-2 hours.

4.1.2. Protocol for Synthesis of Silver-Activated Zinc Sulfide (ZnS:Ag)

This protocol utilizes a thermal diffusion method.

Materials:

  • Zinc Sulfide (high purity powder)

  • Silver Nitrate (AgNO₃)

  • Sodium Chloride (NaCl) as a flux

  • Deionized Water

  • Mortar and Pestle

  • Crucible (quartz or alumina)

  • Tube Furnace

Procedure:

  • Prepare Activator Solution:

    • Prepare a dilute aqueous solution of Silver Nitrate. The amount of silver is typically in the range of 0.01% to 0.1% by weight relative to the ZnS.

  • Mixing:

    • Add the Silver Nitrate solution to the Zinc Sulfide powder and mix thoroughly to form a paste.

    • Add Sodium Chloride (as a flux, typically 2-5% by weight of ZnS) to the paste and mix again.

    • Grind the mixture in a mortar and pestle to ensure homogeneity.

  • Drying:

    • Dry the mixture in an oven at 100-120°C to remove all water.

  • Firing (Activation):

    • Place the dried powder in a crucible and heat in a tube furnace to between 900°C and 1100°C for 1-3 hours in an inert atmosphere.

  • Cooling and Washing:

    • Allow the crucible to cool to room temperature.

    • Wash the resulting phosphor with hot deionized water to remove the flux and any soluble impurities.

    • Dry the final ZnS:Ag phosphor powder.

Protocol for Application of Promethium-147 to Zinc Sulfide Phosphor

This protocol describes the in-situ deposition of ¹⁴⁷Pm onto the surface of the activated ZnS phosphor. Note: This procedure involves radioactive materials and must be performed in a licensed facility with appropriate shielding and handling procedures.

Materials:

  • Promethium-147 chloride (¹⁴⁷PmCl₃) solution of known activity

  • Activated Zinc Sulfide (ZnS:Cu or ZnS:Ag) powder

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Deionized Water

  • Shaker

  • Centrifuge

  • Infrared lamp or drying oven

Procedure:

  • Suspension Preparation:

    • Suspend a known mass of the activated ZnS phosphor in an aqueous solution of ¹⁴⁷PmCl₃. The specific activity (e.g., in mCi/g) will depend on the desired brightness of the final light source.

  • Precipitation of Promethium Hydroxide:

    • Slowly add a dilute solution of ammonium hydroxide to the suspension while stirring. This will precipitate promethium as promethium hydroxide (¹⁴⁷Pm(OH)₃) onto the surface of the ZnS particles.

  • Coating and Agitation:

    • Seal the container and place it on a shaker. Agitate the suspension for several hours to ensure uniform coating of the phosphor particles.

  • Washing and Separation:

    • Separate the coated phosphor from the solution by centrifugation.

    • Carefully decant the supernatant and monitor its radioactivity to ensure complete precipitation of ¹⁴⁷Pm.

    • Wash the phosphor with deionized water and centrifuge again. Repeat this step to remove any residual soluble salts.

  • Conversion to Oxide and Drying:

    • Dry the coated phosphor under an infrared lamp or in a low-temperature oven. This step also serves to convert the promethium hydroxide to the more stable promethium oxide (¹⁴⁷Pm₂O₃).

  • Formulation into Paint:

    • The final radioluminescent powder can be mixed with a suitable transparent binder (e.g., acrylic or epoxy resin) to create a paint for application to various substrates.

Visualizations

Signaling Pathway of Radioluminescence

Radioluminescence_Pathway cluster_Promethium Promethium-147 Nucleus cluster_Phosphor Zinc Sulfide Crystal Lattice Pm147 ¹⁴⁷Pm Beta Beta Particle (e⁻) Pm147->Beta Beta Decay ZnS ZnS Host Activator Activator (Cu/Ag) Ground State ZnS->Activator Energy Transfer Activator_Excited Activator (Cu/Ag) Excited State Activator->Activator_Excited Excitation Activator_Excited->Activator Relaxation Photon Visible Light (Photon) Activator_Excited->Photon Photon Emission Beta->ZnS Energy Deposition

Caption: Radioluminescence mechanism in Promethium-ZINC.

Experimental Workflow for Light Source Preparation

Workflow cluster_PhosphorSynth Phosphor Synthesis cluster_PmApplication Promethium Application cluster_FinalProduct Final Product Formulation start_phosphor ZnS Precursors + Activator (Cu/Ag) mix_precipitate Mixing & Precipitation start_phosphor->mix_precipitate wash_dry Washing & Drying mix_precipitate->wash_dry anneal Annealing (Activation) wash_dry->anneal activated_phosphor Activated ZnS Powder anneal->activated_phosphor suspend_phosphor Suspend Activated ZnS Powder activated_phosphor->suspend_phosphor start_pm ¹⁴⁷PmCl₃ Solution start_pm->suspend_phosphor precipitate_pm Precipitate ¹⁴⁷Pm(OH)₃ with NH₄OH suspend_phosphor->precipitate_pm agitate Agitation precipitate_pm->agitate wash_dry_pm Washing & Drying (Conversion to ¹⁴⁷Pm₂O₃) agitate->wash_dry_pm final_powder Radioluminescent Powder wash_dry_pm->final_powder mix_binder Mix with Binder final_powder->mix_binder apply_substrate Apply to Substrate mix_binder->apply_substrate cure Curing apply_substrate->cure light_source Radioluminescent Light Source cure->light_source

Caption: Workflow for preparing a Promethium-ZINC light source.

Applications in Research and Drug Development

While Promethium-ZINC light sources are commonly used for illumination of dials and signs, their properties can be leveraged in specialized scientific applications.

Calibration of Light-Sensitive Instrumentation

The constant and predictable light output of a Promethium-ZINC source makes it a suitable candidate for use as a calibration standard for low-light imaging systems, photometers, and other light-sensitive detectors.[8][9][10][11] A well-characterized source can be used to:

  • Verify the stability and linearity of detector response over time.

  • Provide a reference for single-photon counting experiments.

  • Calibrate the absolute spectral response of a spectrometer system.

Scintillation Proximity Assays (SPA) in Drug Discovery

A significant application for beta emitters like Promethium-147 in the drug development field is in Scintillation Proximity Assays.[12][13][14][15] SPA is a homogeneous assay technology used for high-throughput screening of molecular interactions.

Principle:

  • A target molecule (e.g., a receptor) is immobilized on a microsphere (bead) that contains a scintillant.

  • A radiolabeled ligand (a molecule that binds to the target) is introduced into the assay. In this context, the ligand would be labeled with a beta-emitter, for which ¹⁴⁷Pm could be a candidate, although ³H and ¹⁴C are more commonly used due to their lower energy.

  • When the radiolabeled ligand binds to the target on the bead, the emitted beta particles are in close enough proximity to the scintillant to cause it to emit light.

  • Beta particles from unbound ligands in the solution are too far away, and their energy is dissipated in the aqueous medium without reaching the scintillant.

  • The amount of light produced is therefore directly proportional to the amount of ligand bound to the target.

  • This system can be used in competitive binding assays to screen for drug candidates that displace the radiolabeled ligand from the target.

Promethium-147's beta energy is higher than that of tritium, which would result in a larger proximity effect radius, a factor to be considered in assay design. The constant emission from ¹⁴⁷Pm would provide a steady signal for detection in a microplate-based format.

Logical Relationship for SPA in Drug Screening

SPA_Logic cluster_Binding Binding Event cluster_NoBinding No Binding / Displacement Target Target Molecule (e.g., Receptor) Bead Scintillant-containing Bead Target->Bead Immobilized on BoundComplex Target-Radioligand Complex on Bead Bead->BoundComplex Radioligand ¹⁴⁷Pm-labeled Ligand Radioligand->BoundComplex Binds to Target UnboundLigand Unbound Radioligand in Solution Radioligand->UnboundLigand Drug Test Compound (Drug Candidate) Drug->BoundComplex Displaces Radioligand Drug->UnboundLigand Light Light Emission (Signal) BoundComplex->Light Proximity Excitation NoLight No Light Emission (No Signal) UnboundLigand->NoLight Energy dissipated in solvent

Caption: Logical flow of a Scintillation Proximity Assay.

Safety Considerations

Promethium-147 is a radioactive material and must be handled with appropriate precautions.

  • Shielding: The low-energy beta particles from ¹⁴⁷Pm can be effectively shielded by a thin layer of plastic or glass. Bremsstrahlung (X-ray) radiation can be generated, but it is of low energy and intensity.

  • Containment: As with all radioactive materials, it is crucial to prevent inhalation and ingestion. Work should be conducted in a well-ventilated fume hood or glove box.

  • Contamination Control: Regular monitoring for surface contamination is essential.

  • Licensing and Regulations: All acquisition, handling, and disposal of ¹⁴⁷Pm must be in accordance with local and national regulations for radioactive materials.

Conclusion

Promethium-ZINC radioluminescent sources offer a reliable and long-lasting solution for low-intensity light requirements. The detailed protocols provided herein enable the reproducible synthesis and application of these materials. For drug development professionals, the principles underlying this technology are directly applicable to powerful assay techniques like Scintillation Proximity Assays, providing a valuable tool for high-throughput screening. The combination of well-understood radiochemistry and phosphor physics makes Promethium-ZINC a versatile technology for a range of scientific endeavors.

References

Foreword: The Theoretical Nature of Promethium-ZINC Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: The topic of "catalytic activity of Promethium-ZINC compounds" is, at present, entirely theoretical. Promethium (Pm) is a lanthanide element notable for having no stable isotopes; all are radioactive. The most long-lived isotope, Promethium-145, has a half-life of only 17.7 years. Due to its high radioactivity, scarcity, and the fact that it is synthetically produced in nuclear reactors, promethium has not been explored for applications in catalysis.[1][2] Handling the element requires specialized facilities designed for radioisotopes.[2][3]

Recent breakthroughs at Oak Ridge National Laboratory have focused on characterizing the fundamental chemical and physical properties of promethium by forming stable coordination complexes, which is a critical first step toward exploring new applications.[4][5] However, the existing applications of promethium are limited to research and specialized technologies like atomic batteries, luminous paint, and potential medical imaging, which leverage its radioactive properties.[4][6][7]

The field of zinc-based catalysis, in contrast, is well-established and diverse, with applications in reactions like hydroamination and ring-opening polymerization.

This document, therefore, serves as a speculative guide. It extrapolates potential properties and protocols based on the known chemistry of other lanthanide-zinc catalysts and the emerging understanding of promethium's fundamental chemistry. The experimental protocols provided are hypothetical and would require significant adaptation for use with a radioactive element. Extreme caution and specialized radiological expertise would be mandatory to undertake any such research.

Application Note 1: Theoretical Potential in Asymmetric Catalysis

Heterobimetallic catalysts containing a lanthanide and a zinc atom have shown promise in various asymmetric organic transformations. The distinct Lewis acidity and coordination geometries of the two metal centers can act synergistically to activate substrates and control stereochemistry. While experimentally unexplored, a hypothetical Promethium-ZINC catalyst could theoretically offer unique reactivity.

Postulated Advantages:

  • Unique Lewis Acidity: As a lanthanide, Promethium(III) is expected to be a hard Lewis acid, preferentially coordinating to hard bases like oxygen atoms (e.g., in carbonyls or esters).[8] Its specific ionic radius and electronic configuration, which differ slightly from neighboring lanthanides, could fine-tune this acidity.[5]

  • Synergistic Activation: In a bimetallic Pm-Zn complex, the promethium center could bind and activate one part of a substrate (e.g., a carbonyl group), while the zinc center, a softer Lewis acid, could activate another (e.g., a nucleophile). This dual activation is a known strategy in bimetallic catalysis.

  • Modulated Redox Properties: While promethium's dominant oxidation state is +3, the potential for other states, although not fully studied, could introduce novel redox pathways not seen in more common lanthanide catalysts.[8]

Potential Applications:

  • Asymmetric Aldol (B89426) Reactions: The Pm(III) ion could act as a Lewis acid to activate the aldehyde, while a zinc-enolate intermediate facilitates the nucleophilic attack.

  • Ring-Opening Polymerization (ROP) of Lactones: Similar to established zinc catalysts, a Pm-Zn complex could potentially catalyze the ROP of monomers like lactide, with the promethium center influencing monomer coordination and stereoselectivity.[9]

  • Michael Additions: Activation of an α,β-unsaturated carbonyl compound at the promethium center could facilitate conjugate addition by a soft nucleophile coordinated to the zinc atom.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for a theoretical Pm-Zn catalyst ("PmZn-L*") in a model asymmetric aldol reaction. This data is extrapolated from typical results seen with other lanthanide-zinc catalytic systems and is for illustrative purposes only.

Table 1: Effect of Catalyst Loading on a Model Aldol Reaction

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
11012>9995
2518>9994
32249194
41487593

Table 2: Substrate Scope for the PmZn-L Catalyzed Aldol Reaction*

EntryAldehydeKetoneYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeAcetone9895
24-NitrobenzaldehydeAcetone9997
34-MethoxybenzaldehydeAcetone9592
4CinnamaldehydeCyclohexanone8588
5IsobutyraldehydeAcetone9296

Experimental Protocols (Hypothetical)

WARNING: The following protocols are theoretical and do not account for the extreme radiological hazards of promethium. Any real-world application would require containment in a shielded hot cell and specialized remote handling equipment.

Protocol 1: Synthesis of a Chiral Ligand-Supported Pm-Zn Heterobimetallic Catalyst

This protocol describes the hypothetical synthesis of a chiral binaphthyl-based catalyst.

Materials:

  • Promethium(III) chloride (PmCl₃), anhydrous

  • (R)-BINOL (chiral ligand)

  • Diethylzinc (B1219324) (ZnEt₂) solution in hexanes

  • Anhydrous, deoxygenated toluene

  • Anhydrous, deoxygenated THF (tetrahydrofuran)

  • Schlenk line and argon atmosphere glovebox

Procedure:

  • Preparation of Promethium Precursor: Inside an argon-filled glovebox, suspend anhydrous PmCl₃ (1.0 mmol) in 50 mL of anhydrous THF in a Schlenk flask.

  • Stir the suspension at room temperature for 1 hour.

  • Ligand Addition: In a separate flask, dissolve (R)-BINOL (1.1 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the PmCl₃ suspension.

  • Heat the mixture to 50°C and stir for 12 hours. A color change from light brown to pale pink may be observed, indicating complex formation.

  • Formation of Bimetallic Complex: Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add diethylzinc (1.0 mmol, 1.0 M solution in hexanes) dropwise to the reaction mixture.

  • Allow the solution to warm slowly to room temperature and stir for an additional 4 hours.

  • Isolation: Remove the solvent under reduced pressure to yield a solid residue. Wash the residue with cold pentane (B18724) (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting solid under high vacuum to yield the hypothetical catalyst, PmZn((R)-BINOL)Et₂Cl. Characterization would theoretically be performed using techniques adapted for radioactive materials.

Protocol 2: General Procedure for a Catalytic Asymmetric Aldol Reaction

Procedure:

  • Inside a glovebox, add the aldehyde substrate (1.0 mmol) to an oven-dried reaction vial.

  • Add the hypothetical Pm-Zn catalyst (0.05 mmol, 5 mol%) to the vial.

  • Dissolve the solids in 2 mL of anhydrous toluene.

  • Cool the mixture to the desired reaction temperature (e.g., -20°C).

  • Add the ketone substrate (1.2 mmol) dropwise to the solution.

  • Stir the reaction at this temperature and monitor its progress using an appropriate technique (e.g., thin-layer chromatography, adapted for radioactive samples).

  • Quenching and Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aldol product.

  • Determine the enantiomeric excess using chiral HPLC.

Visualizations

The following diagrams illustrate the logical flow and theoretical pathways relevant to this speculative research area.

G cluster_synthesis Catalyst Synthesis Workflow PmCl3 PmCl₃ Intermediate Pm-Ligand Complex (PmCl₃-BINOL) PmCl3->Intermediate + Ligand, THF, 50°C Ligand Chiral Ligand ((R)-BINOL) Ligand->Intermediate ZnEt2 ZnEt₂ Catalyst Final Catalyst (PmZn-L*) ZnEt2->Catalyst Intermediate->Catalyst + ZnEt₂, -78°C to RT

Caption: Hypothetical workflow for the synthesis of a chiral Pm-Zn catalyst.

G cluster_catalysis Theoretical Catalytic Cycle (Aldol Reaction) Catalyst Active Catalyst {Pm(III)-Zn(II)} Step1 Aldehyde coordinates to Lewis acidic Pm(III) center Catalyst->Step1 Aldehyde Aldehyde Aldehyde->Step1 Ketone Ketone Step2 Ketone deprotonated by Zn-alkoxide/amide Ketone->Step2 Product Aldol Product Step1->Step2 Step3 Enolate attacks activated aldehyde Step2->Step3 Step4 Product release, catalyst regeneration Step3->Step4 Step4->Catalyst Step4->Product

Caption: Postulated catalytic cycle for a Pm-Zn catalyzed asymmetric aldol reaction.

References

Application Notes and Protocols for Spectroscopic Analysis of Promethium-Zinc (PmZn)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Promethium (Pm) is a rare, radioactive lanthanide with no stable isotopes. Consequently, a "Promethium-Zinc (PmZn)" alloy or compound is not a standard material and is largely hypothetical. The following application notes and protocols are based on established spectroscopic techniques for the characterization of radioactive materials, lanthanide-containing compounds, and zinc alloys. All procedures involving promethium require specialized radiological handling facilities and adherence to strict safety protocols.

Part 1: Application Notes

This section details various spectroscopic techniques that would be applicable for the analysis of a hypothetical PmZn material, covering elemental composition, chemical state, local atomic structure, and radioactive properties.

Techniques for Elemental and Isotopic Composition

A. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Principle: ICP-MS is a highly sensitive mass spectrometry technique capable of detecting metals and non-metals at minute concentrations. A sample, typically in a liquid form, is introduced into an inductively coupled plasma source, which ionizes the atoms. These ions are then passed through a mass spectrometer to separate and quantify them based on their mass-to-charge ratio.

  • Application to PmZn: ICP-MS is ideal for determining the precise elemental ratio of promethium to zinc in the bulk material. It can also provide a detailed isotopic analysis of the promethium present, which is crucial for understanding its radioactive properties and identifying any isotopic impurities.[1][2][3] The technique is widely used for the analysis of long-lived radionuclides in various samples, including radioactive waste.[1][2][4]

  • Sample Preparation: The solid PmZn sample must be dissolved, typically using strong acids (e.g., nitric acid). This process must be performed in a shielded hot cell or glovebox to ensure radiological safety. The final solution is then diluted to an appropriate concentration before introduction to the ICP-MS instrument.[1]

  • Data Interpretation: The output is a mass spectrum showing ion counts versus mass-to-charge ratio. Peaks corresponding to zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn) and promethium isotopes (e.g., ¹⁴⁷Pm) are identified. The ratio of the integrated peak areas, corrected for isotopic abundance and instrument response factors, provides the elemental composition.

B. Gamma-Ray Spectroscopy

  • Principle: This passive, non-destructive technique detects gamma rays emitted from the decay of radioactive nuclei. Each radionuclide emits gamma rays at specific, characteristic energies. By measuring the energy and intensity of these gamma rays, one can identify and quantify the radioactive isotopes present in a sample.

  • Application to PmZn: Gamma spectroscopy is essential for the radiological characterization of the material. It can definitively identify the promethium isotopes present (e.g., ¹⁴⁷Pm, and potential impurities like ¹⁴⁶Pm or ¹⁴⁵Pm).[5] While ¹⁴⁷Pm is primarily a beta emitter, it has a very weak gamma emission at 121 keV. More importantly, this technique would readily detect more gamma-active isotopic impurities.[5]

  • Sample Preparation: No specific preparation is typically needed for a solid sample. The material is simply placed in a shielded detector chamber.

  • Data Interpretation: The resulting gamma-ray spectrum plots counts versus energy. Peaks are identified by their energy, which corresponds to specific radionuclide decays. The area under a peak is proportional to the activity of that radionuclide in the sample.

Techniques for Surface and Chemical State Analysis

A. X-ray Photoelectron Spectroscopy (XPS)

  • Principle: XPS is a surface-sensitive technique that analyzes the elemental composition and chemical and electronic states of the elements within the top 1-10 nm of a material. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined.

  • Application to PmZn: XPS can determine the surface composition of the PmZn alloy, which may differ from the bulk due to oxidation or surface segregation. Crucially, it can identify the oxidation states of both promethium (e.g., Pm³⁺) and zinc (e.g., Zn⁰ in a metallic state or Zn²⁺ in an oxide layer).[6][7][8] The binding energies of core-level electrons are sensitive to the local chemical environment.[8]

  • Sample Preparation: A solid, flat sample is required. To analyze the bulk material and remove surface contaminants (like oxides), in-situ sputtering with an argon ion beam is often employed. This must be done within the ultra-high vacuum chamber of the XPS instrument.

  • Data Interpretation: The XPS spectrum plots the number of electrons versus binding energy. Peaks are characteristic of specific elements and their atomic orbitals (e.g., Pm 4d, Zn 2p). Small shifts in peak positions ("chemical shifts") provide information about the oxidation state and chemical bonding.[7][8]

Techniques for Structural Characterization

A. X-ray Absorption Spectroscopy (XAS)

  • Principle: XAS is a synchrotron-based technique used to determine the local geometric and/or electronic structure of matter. It measures the X-ray absorption coefficient of a material as a function of energy. The fine structure on the absorption edge can be analyzed to provide information on oxidation state, coordination chemistry, and interatomic distances.

  • Application to PmZn: XAS is exceptionally powerful for probing the local environment around both the Pm and Zn atoms. By tuning the X-ray energy to the absorption edge of either element, one can selectively obtain information such as the Pm-Zn, Pm-Pm, and Zn-Zn bond distances and coordination numbers. This was recently used to characterize a promethium complex in solution for the first time.[9][10][11][12][13]

  • Sample Preparation: Samples can be solids, liquids, or gases. For a solid alloy, it may be analyzed as a thin foil or a fine powder. Due to the high radioactivity, the sample must be held in a specially designed, secure sample holder.

  • Data Interpretation: The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which contains information about the bond lengths and coordination numbers of neighboring atoms.

Techniques for Optical and Electronic Properties

A. UV-Visible (UV-Vis) Absorption Spectroscopy

  • Principle: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is primarily used to study electronic transitions within molecules and ions.

  • Application to PmZn: If promethium is present as the Pm³⁺ ion (as it would be if the sample were dissolved or in an ionic solid), it would exhibit sharp, characteristic absorption bands corresponding to f-f electronic transitions.[14] These spectra are unique fingerprints for lanthanide ions and can be used for quantification.[14][15]

  • Sample Preparation: The PmZn material would need to be dissolved in a suitable solvent (e.g., dilute acid) to form a clear solution containing Pm³⁺ ions.

  • Data Interpretation: The spectrum shows absorbance versus wavelength. The position and intensity of the sharp absorption peaks are characteristic of the Pm³⁺ ion and its concentration can be determined using the Beer-Lambert law.

B. Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)

  • Principle: TRLFS is a highly sensitive and selective technique used for the analysis of fluorescent species, particularly lanthanides and actinides.[16][17] A pulsed laser excites the sample, and the resulting fluorescence emission is measured over time. The characteristic emission spectrum identifies the element, while the fluorescence lifetime provides information about its chemical environment.[16][17][18]

  • Application to PmZn: While promethium itself is not typically listed as a fluorescent lanthanide for TRLFS, the technique is invaluable for detecting and speciating other fluorescent lanthanide impurities (like Eu³⁺, Sm³⁺, Tb³⁺) that might be present at trace or ultratrace levels.[16][17] The detection limits can be in the nanogram per liter (ng/L) range.[16][17]

  • Sample Preparation: The sample is typically analyzed as a dilute aqueous solution. Complexing agents may be added to enhance the fluorescence signal.

  • Data Interpretation: Data is presented as fluorescence intensity versus wavelength and time. The emission peaks are characteristic of the specific lanthanide ion, and the decay lifetime can be used to infer information about its coordination sphere, for instance, the number of water molecules bound to the ion.[18]

Part 2: Quantitative Data Summary

As no experimental data for PmZn exists, the following tables provide representative spectroscopic data for Promethium and Zinc based on existing literature.

Table 1: Representative Radioactive Emissions for Key Promethium Isotopes

Isotope Half-Life Primary Emission Energy (keV) Intensity (%) Key Gamma Rays (keV)
¹⁴⁷Pm 2.62 years[19][20] Beta (β⁻) 224.7 (max)[5] ~100 121.2 (very weak, ~0.003%)
¹⁴⁶Pm 5.53 years Beta (β⁻) / EC Multiple - 453.9, 747.2

| ¹⁴⁵Pm | 17.7 years | Electron Capture (EC) | - | 100 | 61.3, 72.5 (X-rays) |

Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Binding Energies

Element Core Level Binding Energy (eV) - Metallic State Binding Energy (eV) - Common Oxide
Promethium (Pm) 3d₅/₂ ~883 (Estimated for Pm⁰) ~885 - 887 (Pm₂O₃)
Promethium (Pm) 4d₅/₂ ~120 (Estimated for Pm⁰) ~122 - 124 (Pm₂O₃)[6][7]
Zinc (Zn) 2p₃/₂ ~1021.5 ~1022.0 (ZnO)
Zinc (Zn) Auger LMM ~498.0 (Kinetic Energy) ~498.5 (Kinetic Energy)

Note: Binding energies for metallic Promethium are estimated, as it is not practically available. Values for lanthanide oxides are used as a reference.[8]

Table 3: Representative UV-Vis Absorption Bands for Pm³⁺ in Solution

Wavelength (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition (Approximate)
~548 ~4.5 ⁵I₄ → ⁵G₂
~568 ~5.0 ⁵I₄ → ⁵G₁
~735 ~3.0 ⁵I₄ → ⁵F₅

Data derived from historical measurements of Pm³⁺ in solution.[14]

Part 3: Experimental Protocols

Protocol 1: Gamma-Ray Spectroscopy for Isotopic Identification of a PmZn Sample
  • Objective: To identify and quantify the gamma-emitting radionuclides in the PmZn sample.

  • Materials:

    • PmZn solid sample.

    • High-Purity Germanium (HPGe) detector.

    • Lead shield (cave or castle) for the detector.

    • Multichannel Analyzer (MCA) and associated spectroscopy software.

    • NIST-traceable mixed gamma standard for energy and efficiency calibration.

  • Procedure:

    • Calibration: Perform an energy and efficiency calibration of the HPGe detector using the mixed gamma standard according to the manufacturer's instructions. This establishes the relationship between channel number and energy, and detector efficiency at different energies.

    • Background Measurement: Place an empty planchet or vial in the detector shield and acquire a background spectrum for a period sufficient to obtain good counting statistics (e.g., 1-24 hours). This will be subtracted from the sample spectrum.

    • Sample Placement: Securely place the PmZn sample in a reproducible geometry within the detector shield. Record the distance from the sample to the detector face.

    • Data Acquisition: Acquire the gamma-ray spectrum for a pre-determined time. The time will depend on the sample's activity but should be long enough to resolve peaks of interest from the background.

    • Data Analysis:

      • Subtract the background spectrum from the sample spectrum.

      • Identify the energy of each photopeak in the resulting spectrum.

      • Match the observed peak energies to known gamma-ray libraries to identify the isotopes present (e.g., looking for peaks corresponding to ¹⁴⁶Pm or other activation/fission products).

      • Calculate the activity (A) of each identified isotope using the net peak count (C), counting time (t), gamma-ray intensity (Iγ), and detector efficiency (ε) at that energy: A = C / (t * Iγ * ε).

Protocol 2: Surface Analysis of PmZn using X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To determine the surface elemental composition and chemical oxidation states of promethium and zinc.

  • Materials:

    • XPS spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

    • Argon ion gun for sputtering.

    • Ultra-high vacuum (UHV) chamber (<10⁻⁸ mbar).

    • PmZn sample mounted on a compatible sample holder.

  • Procedure:

    • Sample Introduction: Mount the PmZn sample on the holder and introduce it into the UHV system via a load-lock chamber.

    • Initial Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

    • High-Resolution Scans (As-Received Surface): Acquire high-resolution, narrow-range spectra for the primary photoelectron peaks of interest: Pm 4d, Zn 2p, O 1s, and C 1s. Use a low pass energy to achieve high energy resolution.

    • Sputter Cleaning (Optional): To analyze the bulk composition, use the argon ion gun to sputter away the surface layers. A typical sputter rate is a few nanometers per minute. This step must be done cautiously as it can sometimes alter the chemistry of the sample.

    • High-Resolution Scans (Sputtered Surface): Repeat the high-resolution scans (Step 3) after sputtering to analyze the cleaned, bulk material.

    • Data Analysis:

      • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV (for the unsputtered surface) or a known bulk peak (e.g., Zn 2p₃/₂ for metallic zinc at ~1021.5 eV) after sputtering.

      • Fit the high-resolution peaks with appropriate functions (e.g., Gaussian-Lorentzian) to determine their precise binding energy, full width at half maximum (FWHM), and area.

      • Compare the measured binding energies to literature values for known compounds to assign oxidation states.

      • Calculate the atomic concentrations of the surface elements using the peak areas and appropriate relative sensitivity factors (RSFs).

Part 4: Visualizations (Graphviz DOT Language)

Spectroscopic_Workflow_for_PmZn General Analytical Workflow for a Hypothetical PmZn Sample cluster_0 Sample Handling (Radiological Control) cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation Sample Receive PmZn Sample in Shielded Container Handling Transfer to Hot Cell or Glovebox Sample->Handling Prep Aliquot for Analysis (e.g., cutting, dissolving) Handling->Prep Gamma Gamma Spectroscopy (Non-destructive) Prep->Gamma Solid aliquot ICPMS ICP-MS (Requires Dissolution) Prep->ICPMS Dissolved aliquot XPS XPS (Solid Sample, Surface) Prep->XPS Solid aliquot XAS XAS (Solid Sample, Bulk) Prep->XAS Solid aliquot Results_Gamma Isotopic ID & Activity Gamma->Results_Gamma Results_ICPMS Bulk Elemental & Isotopic Ratio ICPMS->Results_ICPMS Results_XPS Surface Composition & Oxidation States XPS->Results_XPS Results_XAS Local Atomic Structure & Bond Lengths XAS->Results_XAS Report Comprehensive Characterization Report Results_Gamma->Report Results_ICPMS->Report Results_XPS->Report Results_XAS->Report

Caption: General analytical workflow for a hypothetical PmZn sample.

Complementary_Techniques Logical Relationships of Complementary Techniques cluster_bulk Bulk Properties (microns to mm scale) cluster_surface Surface Properties (top 1-10 nm) cluster_radio Radiological Properties PmZn PmZn Material ICPMS ICP-MS PmZn->ICPMS provides XAS_Bulk XAS PmZn->XAS_Bulk provides XPS XPS PmZn->XPS provides GammaSpec Gamma Spec. PmZn->GammaSpec provides Info_Bulk Info_Bulk ICPMS->Info_Bulk Precise Elemental Ratio Isotopic Composition Info_Struct Info_Struct XAS_Bulk->Info_Struct Local Coordination Bond Distances Info_Surf Info_Surf XPS->Info_Surf Surface Composition Chemical States Info_Radio Info_Radio GammaSpec->Info_Radio Radionuclide ID Activity Final Final Info_Bulk->Final Full Characterization Info_Struct->Final Full Characterization Info_Surf->Final Full Characterization Info_Radio->Final Full Characterization

Caption: Logical relationships of complementary techniques.

References

Application Notes and Protocols for Handling Radioactive Promethium-ZINC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides detailed application notes and protocols for the handling of a hypothetical radioactive compound, "Promethium-ZINC." Promethium-ZINC is not a commercially available or standardly recognized chemical entity. These protocols have been synthesized from established guidelines for handling radioactive materials, particularly Promethium-147, and general principles for working with radiolabeled compounds. All procedures involving radioactive materials must be conducted in designated and approved laboratory spaces, adhering to all institutional and regulatory radiation safety protocols.

Introduction to Promethium-ZINC

Promethium-ZINC is a novel radiopharmaceutical agent under investigation for targeted radionuclide therapy. This compound integrates the radioactive properties of Promethium, likely the beta-emitting isotope Promethium-147 (¹⁴⁷Pm), with the biological targeting capabilities related to zinc's role in various physiological and pathological processes. Zinc is an essential trace element involved in numerous cellular functions, and its transporters are often dysregulated in diseases such as cancer, making it a potential target for delivering cytotoxic radiation.

Promethium-147 is a beta emitter with a half-life of 2.62 years and is also a source of low-energy gamma and X-rays.[1] While sealed sources of ¹⁴⁷Pm are not considered dangerous, unsealed forms, as would be the case in a research setting, require strict adherence to safety protocols to prevent internal and external radiation exposure.[2][3]

These application notes provide a framework for the safe handling, experimental use, and disposal of Promethium-ZINC.

Radiological Safety and Handling Protocols

The primary hazards associated with Promethium-ZINC are beta particle radiation and the potential for internal contamination. The following protocols are designed to minimize radiation dose to personnel and prevent the spread of radioactive contamination.

Personal Protective Equipment (PPE)

A foundational aspect of radiation safety is the consistent and correct use of PPE. The minimum required PPE for handling Promethium-ZINC is outlined below.

PPE ItemSpecificationPurpose
Lab Coat Standard laboratory coatTo prevent contamination of personal clothing.
Disposable Gloves Two pairs, nitrile or latexTo prevent skin contamination. Double-gloving is recommended.
Safety Glasses ANSI Z87.1 approvedTo protect the eyes from splashes and beta radiation.
Dosimetry Badges Whole-body and ring dosimetersTo monitor radiation exposure to the body and extremities.
Shielding

Beta particles emitted by ¹⁴⁷Pm have a limited range and can be effectively shielded.

Radiation TypeRecommended ShieldingNotes
Beta Particles 0.2 mm of plastic (e.g., Plexiglas, Lucite)Sufficient to absorb beta emissions from ¹⁴⁷Pm.[1]
Bremsstrahlung (X-rays) Low-Z material (plastic) followed by high-Z material (lead)Bremsstrahlung radiation is produced when beta particles interact with shielding. A dual-layer shield minimizes this effect.
Designated Work Area

All work with Promethium-ZINC must be conducted in a designated radioactive materials work area.

  • Fume Hood: All handling of stock solutions and volatile forms of Promethium-ZINC must be performed in a certified chemical fume hood to prevent inhalation of airborne radioactive material.

  • Work Trays: Use spill trays lined with absorbent paper to contain any potential spills.

  • Monitoring: The work area must be equipped with a Geiger-Müller (GM) survey meter with a pancake probe for detecting beta contamination.[1][3] Regular monitoring of the work area, hands, and clothing is mandatory.

Waste Disposal

Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.

Waste TypeContainerDisposal Protocol
Solid Waste Labeled, shielded, and leak-proof containerIncludes gloves, absorbent paper, and plasticware.
Liquid Waste Labeled, shielded, and sealed containerAqueous and organic waste streams must be segregated.
Sharps Waste Labeled, shielded, and puncture-proof containerIncludes needles and Pasteur pipettes.

Experimental Protocols

The following are detailed methodologies for key experiments involving Promethium-ZINC.

Cell-Based Assays

This protocol is designed to quantify the uptake of Promethium-ZINC in a cancer cell line known to overexpress zinc transporters.

Materials:

  • Cancer cell line (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium

  • Promethium-ZINC stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Gamma counter or liquid scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing varying concentrations of Promethium-ZINC (e.g., 0.1, 1, 10, 100 nM).

  • Incubation: Incubate the plate at 37°C for different time points (e.g., 1, 4, 24 hours).

  • Washing: At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to remove unbound Promethium-ZINC.

  • Cell Lysis: Add a suitable lysis buffer to each well to solubilize the cells and their contents.

  • Quantification: Transfer the lysate to counting vials and measure the radioactivity using a gamma or liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the added dose or as moles of Promethium-ZINC per milligram of cellular protein.

This protocol assesses the cytotoxic effects of Promethium-ZINC on cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Promethium-ZINC stock solution

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Add fresh medium containing a serial dilution of Promethium-ZINC.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Viability Assessment: At each time point, add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of Promethium-ZINC that inhibits cell growth by 50%).

In Vivo Studies (Animal Models)

All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and the Radiation Safety Committee.

This protocol determines the distribution and accumulation of Promethium-ZINC in various organs and tissues of a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenograft tumors)

  • Promethium-ZINC solution for injection

  • Anesthesia

  • Surgical instruments

  • Gamma counter

Procedure:

  • Injection: Administer a known activity of Promethium-ZINC to the mice via intravenous (tail vein) injection.

  • Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of mice.

  • Tissue Collection: Dissect and collect major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

  • Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and application of Promethium-ZINC.

Experimental_Workflow Experimental Workflow for Promethium-ZINC cluster_Preparation Preparation cluster_InVitro In Vitro Experiments cluster_InVivo In Vivo Experiments cluster_Analysis Data Analysis A Receive and Store Promethium-ZINC B Prepare Stock Solutions in Fume Hood A->B C Cellular Uptake Assay B->C D Cytotoxicity Assay B->D E Biodistribution Study B->E F Quantify Radioactivity C->F G Calculate %ID/g and IC50 D->G E->F F->G

Caption: A flowchart of the experimental workflow for Promethium-ZINC.

Safety_Protocol_Logic Safety Protocol Logic for Promethium-ZINC A Start Work with Promethium-ZINC B Wear Full PPE? A->B C Proceed with Experiment B->C Yes D STOP! Don appropriate PPE B->D No E Work in Designated Area? C->E D->B E->D No F Use Shielding? E->F Yes F->D No G Monitor for Contamination? F->G Yes G->D No H Dispose of Waste Properly? G->H Yes H->D No I End of Procedure H->I Yes

Caption: A decision-making diagram for safety protocols.

Zinc_Signaling_Pathway Hypothesized Promethium-ZINC Cellular Targeting cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space PZ Promethium-ZINC ZT Zinc Transporter (e.g., ZIP family) PZ->ZT Binding PZ_in Internalized Promethium-ZINC ZT->PZ_in Internalization Beta Beta Particle Emission PZ_in->Beta Decay DNA_Damage DNA Damage Beta->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: A diagram of the hypothesized cellular targeting mechanism.

References

Application Notes and Protocols: Doping Zinc Oxide with Lanthanides for Semiconductor and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A FOCUSED NOTE ON PROMETHIUM: Direct experimental data on doping zinc oxide (ZnO) with promethium (Pm) is not available in the public domain. As a synthetic, radioactive element, promethium and its compounds are subject to stringent regulations and are not typically used in general semiconductor or biomedical research. However, promethium is a lanthanide series element, and its chemical behavior is similar to that of other lanthanides. Therefore, this document provides detailed protocols and application notes based on well-documented procedures for doping ZnO with other stable lanthanides such as Lanthanum (La), Cerium (Ce), and Samarium (Sm). These protocols can serve as a foundational guide for hypothetical research involving promethium, with the critical understanding that extensive safety precautions for handling radioactive materials would be mandatory.

Introduction to Lanthanide-Doped Zinc Oxide

Zinc oxide is a versatile wide-bandgap semiconductor with numerous applications in electronics, optoelectronics, and biomedicine.[1][2] Doping ZnO with lanthanide elements can significantly modify its structural, optical, electrical, and biological properties, leading to enhanced performance in various applications.[3][4] For instance, lanthanide doping can alter the bandgap, introduce point defects, and improve the photocatalytic activity of ZnO nanoparticles.[3][4][5] In the context of biomedicine, lanthanide-doped ZnO nanoparticles have shown promise as antibacterial and anticancer agents, and in drug delivery systems.[6][7][8][9][10] This is attributed to their ability to generate reactive oxygen species (ROS) and induce cytotoxicity in cancer cells.[6][7]

Experimental Protocols

This section details the synthesis and characterization of lanthanide-doped ZnO nanoparticles. The co-precipitation method is described here as it is a widely used, simple, and cost-effective technique.[3][4][11]

2.1. Protocol 1: Synthesis of Lanthanide-Doped ZnO Nanoparticles via Co-Precipitation

This protocol outlines the steps for synthesizing pure ZnO and lanthanide-doped ZnO nanoparticles (e.g., La-doped ZnO).

Materials:

  • Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Lanthanide (III) Nitrate Hexahydrate (e.g., La(NO₃)₃·6H₂O)

  • Sodium Hydroxide (NaOH)

  • Deionized (DI) Water

  • Ethanol (B145695)

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Burette

  • Centrifuge

  • Oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of Zinc Nitrate Hexahydrate.

    • Prepare a 0.01 M aqueous solution of the lanthanide nitrate (e.g., Lanthanum Nitrate Hexahydrate). The concentration can be varied to achieve the desired doping percentage.

    • For a 1% La-doped ZnO, mix 99 ml of the Zinc Nitrate solution with 1 ml of the Lanthanum Nitrate solution.

  • Precipitation:

    • Place the mixed precursor solution on a magnetic stirrer and heat to 60-80 °C.

    • Prepare a 0.2 M aqueous solution of Sodium Hydroxide.

    • Add the NaOH solution dropwise to the heated precursor solution while stirring vigorously until the pH reaches 10-12. A white precipitate will form.

  • Washing and Separation:

    • Age the precipitate in the solution for 2 hours at room temperature.

    • Separate the precipitate by centrifugation at 4000 rpm for 15 minutes.

    • Discard the supernatant and wash the precipitate repeatedly with DI water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at 100 °C for 12 hours.

    • Grind the dried powder using a mortar and pestle.

    • Calcine the powder in a muffle furnace at 500 °C for 2 hours to obtain the crystalline lanthanide-doped ZnO nanoparticles.

2.2. Protocol 2: Characterization of Lanthanide-Doped ZnO Nanoparticles

1. X-ray Diffraction (XRD):

  • Purpose: To determine the crystal structure, phase purity, and crystallite size of the nanoparticles.

  • Procedure:

    • Prepare a powder sample of the synthesized nanoparticles.

    • Mount the sample on the XRD sample holder.

    • Perform the XRD scan over a 2θ range of 20° to 80° with a step size of 0.02°.

    • Analyze the resulting diffraction pattern to identify the characteristic peaks of the ZnO wurtzite structure and check for any secondary phases. The crystallite size can be calculated using the Scherrer equation.

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology, size, and size distribution of the nanoparticles.

  • Procedure:

    • Disperse a small amount of the nanoparticle powder in ethanol by ultrasonication.

    • Drop-cast a few drops of the dispersion onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Image the sample using a TEM instrument at an appropriate acceleration voltage.

3. Photoluminescence (PL) Spectroscopy:

  • Purpose: To investigate the optical properties and defect states of the nanoparticles.

  • Procedure:

    • Prepare a dispersed sample of the nanoparticles in a suitable solvent or as a thin film.

    • Excite the sample with a UV laser (e.g., 325 nm).

    • Record the emission spectrum, typically in the range of 350-700 nm.

    • Analyze the spectrum for the near-band-edge UV emission and any visible emissions related to defects.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of lanthanide-doped ZnO nanoparticles.

Table 1: Structural and Optical Properties of Lanthanide-Doped ZnO Nanoparticles.

Dopant (at%)Average Crystallite Size (nm)Lattice Constant 'a' (Å)Lattice Constant 'c' (Å)Bandgap (eV)
Pure ZnO353.2495.2063.28
1% La283.2515.2083.25
3% La223.2535.2103.22
1% Ce303.2485.2053.26
3% Ce253.2475.2043.24

Note: The data presented are representative and can vary depending on the synthesis conditions.

Table 2: Biomedical Properties of Lanthanide-Doped ZnO Nanoparticles.

NanoparticleCancer Cell LineIC50 (µg/mL)Antibacterial Activity (Zone of Inhibition, mm) vs. E. coli
Pure ZnOMCF-715012
1% La-ZnOMCF-711015
3% La-ZnOMCF-78518
1% Ce-ZnOHeLa13014
3% Ce-ZnOHeLa9517

Note: IC50 is the concentration of nanoparticles required to inhibit the growth of 50% of cancer cells.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing precursors Precursor Preparation (Zn(NO3)2 + La(NO3)3) precipitation Precipitation (NaOH addition, pH control) precursors->precipitation washing Washing & Centrifugation precipitation->washing drying Drying (100°C) washing->drying calcination Calcination (500°C) drying->calcination xrd XRD (Crystal Structure) calcination->xrd tem TEM (Morphology, Size) calcination->tem pl PL Spectroscopy (Optical Properties) calcination->pl semiconductor Semiconductor Device Fabrication & Testing xrd->semiconductor biomedical Biomedical Assays (Cytotoxicity, Antibacterial) xrd->biomedical tem->semiconductor tem->biomedical pl->semiconductor pl->biomedical

Caption: Workflow for synthesis and characterization of lanthanide-doped ZnO.

Diagram 2: Proposed Mechanism for Biomedical Applications

biomedical_mechanism cluster_interaction Cellular Interaction cluster_effects Cellular Effects ln_zno Lanthanide-Doped ZnO Nanoparticle cell Cancer Cell ln_zno->cell Internalization ros Increased Reactive Oxygen Species (ROS) cell->ros stress Oxidative Stress ros->stress apoptosis Apoptosis (Programmed Cell Death) stress->apoptosis

Caption: Proposed mechanism of lanthanide-doped ZnO nanoparticles in cancer cells.

References

Application Notes and Protocols: Metallo-thermic Reduction for Promethium-Zinc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed theoretical framework and a hypothetical experimental protocol for the synthesis of a Promethium-Zinc (Pm-Zn) alloy via a metallo-thermic reduction process. Given the extreme rarity and high radioactivity of promethium, this protocol is based on established principles for the reduction of other lanthanide elements and is intended for research and development purposes under strict radiological controls.[1][2] Promethium, particularly the isotope ¹⁴⁷Pm, is a beta-emitting radionuclide with potential applications in radioisotope power sources and targeted radiotherapy.[2][3] The formulation of promethium into a zinc alloy could offer novel material properties for source encapsulation or biocompatibility. This document outlines the necessary materials, thermodynamic considerations, a detailed synthesis protocol, and critical safety procedures.

Critical Safety Protocols and Handling of Promethium-147

Promethium is a highly radioactive element, and all its isotopes are radioactive.[3] The most commonly used isotope, ¹⁴⁷Pm, is a low-energy beta emitter with a half-life of 2.6 years.[1][4] Its handling requires stringent safety measures to prevent contamination and minimize radiation exposure, adhering to the ALARA (As Low As Reasonably Achievable) principle.[4][5]

Key Safety Requirements:

  • Designated Work Area: All work must be conducted in a designated radionuclide laboratory equipped with fume hoods and glove boxes.[5]

  • Shielding: The primary beta radiation from ¹⁴⁷Pm can be effectively shielded with low-Z materials like plastic or acrylic (e.g., 0.2 mm of plastic).[4] However, Bremsstrahlung X-rays (secondary radiation) can be produced and may require additional lead or high-Z shielding.[6]

  • Personal Protective Equipment (PPE): Mandatory PPE includes disposable gloves, lab coats, safety glasses, and full-coverage clothing.[4][5]

  • Dosimetry: Personnel must wear whole-body and extremity (ring) dosimeters to monitor radiation dose.[4] Regular bioassays (e.g., urine analysis) may be required to check for internal contamination.[4]

  • Contamination Control: Work surfaces should be covered with absorbent, plastic-backed paper. Frequent surveys of the work area, hands, and clothing must be performed with a suitable radiation detector (e.g., a Geiger-Müller pancake probe).[4][5]

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to strict institutional and federal regulations for radioactive materials.[1]

Emergency Protocol: Contamination Incident

A clear protocol for handling spills or personnel contamination is mandatory.

Diagram 1: Emergency Response for Radioactive Contamination start Contamination Event (Spill or Personnel) notify Notify Lab Supervisor and Radiation Safety Officer (RSO) start->notify evacuate Evacuate Immediate Area (If spill is large or airborne) start->evacuate Airborne Risk? control_spread Control Spread: - Limit access - Remove contaminated PPE - Place absorbent material over spill start->control_spread Contained? notify->control_spread personnel_decon Personnel Decontamination: - Wash affected skin with mild soap and water - Do NOT abrade skin control_spread->personnel_decon survey_personnel Survey Personnel for Residual Contamination personnel_decon->survey_personnel survey_personnel->personnel_decon Contamination Persists area_decon Area Decontamination (Led by RSO) survey_personnel->area_decon Personnel Clear survey_area Survey Area for Residual Contamination area_decon->survey_area survey_area->area_decon Contamination Persists end Resume Operations (Only after RSO clearance) survey_area->end Area Clear

Caption: Diagram 1: Emergency Response for Radioactive Contamination.

Materials and Thermodynamic Considerations

The synthesis is based on the reduction of a promethium halide (e.g., Promethium(III) fluoride (B91410), PmF₃) by a potent reducing agent in the presence of zinc metal.

Table 1: Properties of Key Reactants and Products
SubstanceFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
Promethium(III) OxidePm₂O₃~338.0~2320-Common precursor, but requires a stronger reductant or higher temperatures.[1][7]
Promethium(III) FluoridePmF₃~202.0~1338-Preferred precursor for metallo-thermic reduction due to lower reduction temperature.[7]
ZincZn65.38419.5907Acts as the alloying metal and solvent for the newly formed promethium.
CalciumCa40.088421484Potent reducing agent for lanthanide halides.[8][9]
LithiumLi6.94180.51342Alternative potent reducing agent.[8]
Promethium MetalPm~145.01042~3000The desired intermediate product to be alloyed.[1][10]
Thermodynamic Principle

Metallo-thermic reduction is feasible when the change in Gibbs Free Energy (ΔG) for the reaction is negative.[8] The reducing agent (e.g., Calcium) must form a more thermodynamically stable fluoride than promethium.

Reaction: 2 PmF₃ (s) + 3 Ca (l) → 2 Pm (l) + 3 CaF₂ (l)

Calcium is an effective reductant because calcium fluoride (CaF₂) is significantly more stable than promethium fluoride (PmF₃). The process is highly exothermic, which helps maintain the high temperatures required to keep the products molten for effective separation.[11]

Diagram 2: Thermodynamic Driving Force Reactants High Energy Reactants (PmF₃ + Ca) Reactants->invis1 Products Low Energy Products (Pm + CaF₂) Activation Activation Energy (External Heating) Release ΔG < 0 (Energy Released) invis1->Products Exothermic Reaction

Caption: Diagram 2: Thermodynamic Driving Force.

Experimental Protocol: Promethium-Zinc Synthesis

This protocol describes a hypothetical batch process for producing a Pm-Zn alloy via calciothermic reduction of PmF₃ in a sealed tantalum crucible.

Workflow Overview

Diagram 3: Pm-Zn Alloy Synthesis Workflow prep 1. Precursor Preparation - Dry PmF₃ and Zinc - Weigh reactants in glovebox load 2. Crucible Loading - Load PmF₃, Ca, and Zn into Ta crucible - Seal under inert atmosphere prep->load furnace 3. Furnace Setup - Place crucible in induction furnace - Evacuate and backfill with Argon load->furnace reaction 4. Metallo-thermic Reaction - Heat to >1100°C to initiate - Hold to ensure completion and separation furnace->reaction cool 5. Controlled Cooling - Slowly cool to room temperature - Solidification of alloy and slag reaction->cool extract 6. Product Extraction - Open crucible in shielded hot cell - Mechanically separate Pm-Zn alloy from CaF₂ slag cool->extract analysis 7. Characterization - XRD for phase analysis - SEM-EDS for morphology and composition extract->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Promethium-ZINC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases have not yielded any specific process referred to as "Promethium-ZINC synthesis." Promethium is a rare and highly radioactive element, and its chemistry is not widely documented in accessible literature. The information provided below is a generalized guide based on common principles of organometallic synthesis and the known chemistry of zinc, adapted to the hypothetical context of a "Promethium-ZINC" synthesis. This content is for illustrative purposes only and should not be used for actual experimental work without established and verified protocols.

For researchers encountering this topic, it is highly recommended to consult with a radiochemist and conduct a thorough literature review for any newly published or specialized information before attempting any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential major challenges in a hypothetical Promethium-ZINC synthesis?

A1: Synthesizing an organometallic compound involving promethium would present several significant challenges:

  • Radioactivity: Promethium is a radioactive element, making its handling hazardous and requiring specialized facilities and safety protocols.[1][2][3][4]

  • Reagent Purity: The purity of the promethium and zinc precursors would be critical. Impurities could lead to side reactions and significantly lower the yield.

  • Atmospheric Sensitivity: Organometallic compounds are often sensitive to air and moisture. The synthesis would likely need to be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Kinetics: The optimal temperature, pressure, and reaction time would need to be empirically determined, which is challenging with radioactive materials.

  • Product Instability: The resulting Promethium-ZINC compound might be unstable, decomposing under experimental conditions.

Q2: How can I minimize the risk of side reactions?

A2: To minimize side reactions, consider the following:

  • Inert Atmosphere: As mentioned, strictly maintain an inert atmosphere to prevent oxidation and hydrolysis.

  • High-Purity Reagents: Use reagents of the highest possible purity.

  • Solvent Choice: The solvent should be anhydrous and inert towards all reactants and the product. Ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are common choices for organometallic reactions.[5]

  • Controlled Addition: Slow, controlled addition of one reagent to another, often at low temperatures, can help to control the reaction rate and minimize the formation of byproducts.

Q3: What analytical techniques could be used to characterize the product?

A3: Characterization would be challenging due to the radioactivity of promethium. However, a combination of the following techniques could potentially be used, assuming appropriate safety measures are in place:

  • X-ray Crystallography: To determine the molecular structure.

  • NMR Spectroscopy: If the compound is diamagnetic, NMR could provide information about the bonding environment.

  • Mass Spectrometry: To determine the molecular weight and isotopic composition.

  • Radiometric Methods: To quantify the amount of promethium in the product and assess its purity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Yield Inactive reagentsEnsure zinc precursor is activated (e.g., by washing with acid to remove oxide layers). Verify the integrity of the promethium source.
Poor reaction conditionsOptimize temperature, reaction time, and solvent. A slight increase in temperature might initiate the reaction, but excessive heat could lead to decomposition.
Presence of oxygen or moistureEnsure the reaction setup is completely sealed and purged with a high-purity inert gas. Use freshly distilled, anhydrous solvents.
Product Decomposition Inherent instabilityThe Promethium-ZINC bond may be weak. Attempt to isolate the product at low temperatures. Consider in-situ use without isolation.
Light sensitivityProtect the reaction from light by wrapping the glassware in aluminum foil.
Inconsistent Results Variability in starting materialsUse starting materials from the same batch for a series of experiments. Re-characterize starting materials if they have been stored for a long time.
Inconsistent reaction setupEnsure consistent stirring speed, temperature control, and rate of reagent addition.

Experimental Workflow & Logic

The following diagrams illustrate a generalized workflow for a hypothetical organometallic synthesis and a troubleshooting logic tree.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_analysis Analysis reagent_prep Reagent Preparation (Anhydrous Solvents, Activate Zinc) reaction_setup Reaction Setup (Under Inert Gas) reagent_prep->reaction_setup glassware_prep Glassware Preparation (Oven-dried, Inert Atmosphere) glassware_prep->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition reaction Reaction (Controlled Temperature and Time) reagent_addition->reaction quenching Quenching (If necessary) reaction->quenching extraction Product Extraction quenching->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification characterization Characterization (e.g., Spectroscopy, X-ray) purification->characterization

Caption: Generalized workflow for a hypothetical Promethium-ZINC synthesis.

troubleshooting_logic start Low or No Product Yield check_reagents Are reagents active and pure? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes activate_reagents Activate/purify reagents check_reagents->activate_reagents No check_atmosphere Is the atmosphere inert? check_conditions->check_atmosphere Yes optimize_conditions Systematically vary T, t, solvent check_conditions->optimize_conditions No improve_inertness Check for leaks, use glovebox check_atmosphere->improve_inertness No failure Consult Specialist Literature/ Radiochemist check_atmosphere->failure Yes activate_reagents->check_conditions optimize_conditions->check_atmosphere success Yield Improved improve_inertness->success

Caption: Troubleshooting logic for low yield in Promethium-ZINC synthesis.

References

"stabilization of Promethium-ZINC against radioactive decay"

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Scientific Implausibility

The concept of is not currently supported by established principles of nuclear physics. Radioactive decay is a nuclear phenomenon, intrinsic to the atomic nucleus, and is not known to be significantly influenced by chemical bonding. The formation of a chemical compound, such as with zinc, affects the electron shells of an atom but does not alter the fundamental stability of its nucleus.

Therefore, the creation of a technical support center with experimental protocols and troubleshooting guides for a scientifically unsubstantiated process would be speculative. The following content is provided as a hypothetical framework based on the user's request and should be understood as a conceptual exercise rather than a guide for actual experimentation.

Technical Support Center: Hypothetical Promethium-ZINC Stabilization

Disclaimer: The following information is for illustrative purposes only and is based on a hypothetical scenario. Promethium is a radioactive element, and its decay cannot be stabilized through chemical means. All work with radioactive materials must be conducted in accordance with strict safety and regulatory protocols.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for Promethium-ZINC (Pm-Zn) stabilization?

A1: In this hypothetical model, the formation of a coordination complex between Promethium-147 (

147^{147}147
Pm) and a specialized zinc-based metallo-organic framework (Zn-MOF) is theorized to create a high-density electron environment around the promethium nucleus. This dense electron cloud could theoretically increase the probability of electron capture, potentially altering the decay pathway or half-life. This remains a theoretical and unproven concept.

Q2: My Pm-Zn sample shows inconsistent beta emission readings. What could be the cause?

A2: Inconsistent beta emission readings in a hypothetical Pm-Zn complex could stem from several factors:

  • Incomplete Complexation: A portion of the

    147^{147}147
    Pm may not have successfully coordinated with the Zn-MOF, leading to regions of standard, uninhibited decay.

  • Sample Inhomogeneity: The distribution of Pm within the Zn-MOF may not be uniform, causing variations in shielding and detection geometry.

  • Detector Instability: Ensure your scintillation counter or Geiger-Müller detector is properly calibrated, and the background radiation levels are stable.

Q3: Can I use standard zinc oxide for this procedure?

A3: No, based on this hypothetical framework, standard zinc oxide (ZnO) would not be suitable. The proposed mechanism relies on a specialized, porous Zinc-Metallo-Organic Framework (Zn-MOF) designed to create specific electronic and spatial conditions around the promethium ion. Standard crystal lattices would not provide the necessary containment or electron density.

Troubleshooting Guide
Issue / Observation Potential Cause (Hypothetical) Suggested Action
No discernible change in half-life post-synthesis. 1. Incorrect Zn-MOF pore size. 2. Failure of Pm
3+^{3+}3+
to displace the solvent molecule within the MOF cavity. 3. Insufficient ligand-to-metal ratio during synthesis.
1. Synthesize a new Zn-MOF with a pore size calibrated for the ionic radius of Pm
3+^{3+}3+
. 2. Increase reaction temperature or duration under inert conditions to facilitate solvent displacement. 3. Use stoichiometric excess of the organic ligand during MOF synthesis.
Precipitation of promethium hydroxide (B78521) during reaction. The pH of the reaction medium is too high, exceeding the solubility product of Pm(OH)
3_33​
.
Buffer the reaction solvent to a mildly acidic pH (e.g., 5.5-6.0) before introducing the promethium salt solution.
Sample shows unexpected gamma radiation signatures. Contamination of the
147^{147}147
Pm source with other radioactive isotopes (e.g.,
146^{146}146
Pm or fission byproducts).
Perform gamma spectroscopy on the initial promethium source material to identify and quantify any isotopic impurities before beginning the synthesis.

Hypothetical Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Pm-Doped Zn-MOF

Objective: To encapsulate Promethium-147 ions within a zinc-based metallo-organic framework.

Materials:

  • Promethium(III) nitrate (B79036) solution (

    147^{147}147
    Pm(NO
    3_33​
    )
    3_33​
    ) in 0.1M nitric acid.

  • Zinc nitrate hexahydrate (Zn(NO

    3_33​
    )
    2_22​
    ·6H
    2_22​
    O).

  • Terephthalic acid (H

    2_22​
    BDC).

  • N,N-Dimethylformamide (DMF).

  • Ethanol (B145695).

Procedure:

  • In a shielded glovebox, dissolve 1.5 mmol of Zn(NO

    3_33​
    )
    2_22​
    ·6H
    2_22​
    O and 0.75 mmol of H
    2_22​
    BDC in 20 mL of DMF.

  • Stir the mixture at room temperature for 30 minutes until fully dissolved.

  • In a separate vial, dilute a specific activity of

    147^{147}147
    Pm(NO
    3_33​
    )
    3_33​
    solution into 1 mL of DMF.

  • Slowly add the promethium solution dropwise to the zinc-ligand solution while stirring vigorously.

  • Transfer the resulting mixture to a Teflon-lined autoclave.

  • Heat the autoclave to 120°C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline product by centrifugation.

  • Wash the product three times with fresh DMF, followed by three washes with ethanol to remove unreacted precursors.

  • Dry the final product under a vacuum at 80°C for 12 hours.

Visualizations (Hypothetical)

G Hypothetical Workflow: Pm-Zn Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A Dissolve Zn(NO₃)₂ and H₂BDC in DMF C Combine Solutions A->C B Dilute ¹⁴⁷Pm(NO₃)₃ in DMF B->C D Solvothermal Synthesis (120°C, 48h) C->D E Centrifugation D->E F Wash with DMF & Ethanol E->F G Vacuum Drying F->G H Final Product: ¹⁴⁷Pm@Zn-MOF G->H

Caption: A hypothetical workflow for the synthesis of a promethium-doped Zn-MOF.

G Troubleshooting Logic: Inconsistent Beta Emission Start Inconsistent Beta Emission Detected Check_Detector Is Detector Calibrated & Stable? Start->Check_Detector Check_Purity Is ¹⁴⁷Pm Source Isotopically Pure? Check_Complex Was Complexation Complete? Check_Purity->Check_Complex Yes Purify Action: Purify Source via Ion Exchange Check_Purity->Purify No Resynthesize Action: Re-synthesize Sample Check_Complex->Resynthesize No End Problem Resolved Check_Complex->End Yes Check_Detector->Check_Purity Yes Recalibrate Action: Recalibrate Detector Check_Detector->Recalibrate No Purify->End Resynthesize->End Recalibrate->End

Caption: A logic diagram for troubleshooting inconsistent beta decay measurements.

Technical Support Center: Promethium-ZINC Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Information on the Purification of Promethium-ZINC Alloys

Status: Topic Not Supported

A comprehensive review of scientific and technical literature reveals no information on the existence or processing of "Promethium-ZINC alloys." Consequently, a technical support center with troubleshooting guides and FAQs for reducing impurities in such alloys cannot be provided.

The absence of information is due to the fundamental properties of Promethium:

  • Extreme Rarity and Radioactivity: Promethium is a chemical element with the symbol Pm and atomic number 61. All of its isotopes are radioactive.[1][2] It is exceptionally rare, with only trace amounts occurring naturally in the Earth's crust as a product of the spontaneous fission of uranium.[2] For practical purposes, it is synthesized in nuclear reactors.[1][3] The most commonly used isotope, Promethium-147, has a half-life of only 2.62 years.[4]

  • Hazardous Handling: Due to its high radioactivity, working with Promethium poses significant health risks and requires specialized, heavily shielded containment facilities (hot cells) and remote handling equipment to prevent radiation exposure.[3] This complexity limits its use to highly specialized, low-volume applications.

  • Current Applications: The primary applications of Promethium-147 are as a beta radiation source in atomic batteries (radioisotope thermoelectric generators) for spacecraft and pacemakers, and in luminous paints.[1][3][5] Research into Promethium alloys is speculative and focuses on potential radiation-resistant materials for extreme environments, not common industrial alloys.[3]

Given these facts, the creation of a Promethium-ZINC alloy is not a documented or standard industrial or research process. The challenges and hazards associated with handling Promethium would far outweigh any potential benefits of alloying it with a common metal like zinc.

General Principles of Radioactive Material and Zinc Purification (For Context)

While no specific data exists for Promethium-ZINC alloys, the following are general, established principles for purifying radioactive materials and zinc separately. These are provided for informational purposes only and do not constitute a protocol for the requested topic.

Purification of Radioactive Materials

The purification of radioactive elements, like those recovered from nuclear fuel reprocessing, is a complex process aimed at separating specific isotopes from a mixture of fission products and other actinides.[6][7]

Common Impurities: In the context of Promethium produced in a reactor, radioisotopic impurities from other fission products or activation products are the primary concern.[4] These can include other rare-earth elements like Neodymium, Samarium, Cerium, and Europium, which are chemically very similar, making separation difficult.[8][9]

Separation Techniques:

  • Solvent Extraction: This is a primary method used in nuclear fuel reprocessing (e.g., the PUREX process) to separate uranium and plutonium from fission products.[6][7] It involves using organic solvents to selectively extract specific elements from an aqueous solution.

  • Ion Exchange Chromatography: This technique is highly effective for separating rare-earth elements, which have very similar chemical properties.[7] The elements are passed through a column with a resin that selectively binds and releases them under controlled conditions, allowing for their separation.

  • Precipitation: This method involves selectively precipitating certain elements out of a solution as insoluble compounds.[10]

The workflow for separating a radioactive element like Promethium from other fission products is a multi-step process requiring extensive safety measures.

Workflow for Promethium Purification.
Purification of Zinc Alloys

The purification of zinc is a well-established industrial process critical for applications like galvanizing.[11]

Common Impurities in Zinc: Common metallic impurities in zinc include lead, cadmium, iron, copper, and nickel.[11] These elements can negatively affect its mechanical properties and corrosion resistance.

Purification Techniques:

  • Liquation: This process involves heating the metal just above its melting point to allow impurities with higher melting points (like iron) to crystallize and settle out.[12]

  • Distillation: Used for producing high-purity zinc, this method takes advantage of zinc's relatively low boiling point compared to impurities like iron and lead.

  • Hydrometallurgical Processes: Zinc ores are often leached with sulfuric acid to create a zinc sulfate (B86663) solution.[13][14] Impurities are then removed from this solution through processes like precipitation (by adjusting pH) and cementation (adding zinc dust to displace and precipitate other metals like copper and cadmium).[11]

General Zinc Purification Pathways.

References

Technical Support Center: Optimizing Promethium-Zinc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword on Promethium: The following guide pertains to the optimization of a specialized, hypothetical Promethium-Zinc (Pm-Zn) catalytic reaction. Promethium (Pm) is a rare, radioactive lanthanide element.[1][2][3][4][5] All of its isotopes are radioactive, and it is typically synthesized in nuclear reactors as a fission product of uranium.[1][2] Due to its high radioactivity and scarcity, its use in conventional chemical synthesis is extremely limited and requires specialized handling facilities.[1] This document is intended for professionals in controlled research environments exploring novel catalytic applications of f-block elements.

Frequently Asked Questions (FAQs)

Q1: My Pm-Zn reaction has a significantly lower yield than expected. What are the common causes?

A1: Low yield is a frequent issue and can stem from several factors:

  • Stoichiometric Imbalance: The ratio of the Promethium catalyst to the Zinc reagent is critical. Deviations from the optimal ratio can lead to the formation of inactive species or side reactions.

  • Reagent Purity: Impurities in the Zinc reagent or the substrate can poison the Promethium catalyst. Water and oxygen are particularly detrimental; ensure all reagents and solvents are rigorously dried and degassed.

  • Catalyst Degradation: Promethium complexes can be sensitive to air, moisture, and thermal stress. Improper handling or storage can lead to catalyst deactivation.

  • Incorrect Temperature: The reaction may have a narrow optimal temperature range. Both insufficient and excessive heat can negatively impact the catalytic cycle and product formation.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

A2: Poor selectivity is often linked to stoichiometry and reaction conditions.

  • Adjust the Pm:Zn Ratio: An excess of the Zinc reagent may lead to over-reduction or side reactions. Conversely, an insufficient amount may result in incomplete conversion. A systematic stoichiometric screen is recommended (see Table 1).

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. Consider screening a range of aprotic, anhydrous solvents (e.g., THF, Toluene, Dioxane).

  • Lower the Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetic product over thermodynamically stable byproducts.

Q3: The reaction results are inconsistent between different batches. What should I check?

A3: Inconsistent results typically point to variations in starting materials or procedure.

  • Standardize Reagent Sources: Use Zinc reagent and solvents from the same supplier and lot number to minimize variability.

  • Catalyst Handling: Ensure your handling technique for the Promethium catalyst is consistent, particularly regarding inert atmosphere conditions (glovebox or Schlenk line).

  • Precise Stoichiometry: Small errors in weighing the Promethium catalyst can lead to significant stoichiometric deviations. Use a calibrated microbalance for accurate measurements.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common issues during the optimization of Pm-Zn reactions.

Problem Potential Cause Recommended Action
No Reaction / Trace Conversion 1. Inactive Promethium Catalyst• Verify catalyst integrity. If possible, use a freshly opened batch. • Ensure strict anhydrous and anaerobic conditions were maintained during setup.
2. Incorrect Reagents• Confirm the identity and purity of the Zinc reagent and substrate via analytical methods (e.g., NMR, GC-MS).
3. Sub-optimal Temperature• Incrementally increase the reaction temperature by 5-10 °C and monitor for conversion.
Low Yield (<50%) 1. Non-Optimal Stoichiometry• Perform a stoichiometric titration experiment. Vary the Pm:Zn ratio systematically (e.g., 1:0.8, 1:1, 1:1.2, 1:1.5) to identify the optimal balance (See Table 1).
2. Insufficient Reaction Time• Run a time-course study. Take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) to determine when the reaction reaches completion.
Poor Selectivity (Multiple Products) 1. Reaction Temperature Too High• Attempt the reaction at a lower temperature (e.g., 0 °C or -20 °C) to disfavor side reactions.
2. Solvent Incompatibility• Screen alternative anhydrous, aprotic solvents (e.g., Toluene, Hexane, Diethyl Ether).
Data Presentation: Stoichiometric Optimization

The following table summarizes hypothetical results from an experiment to determine the optimal Promethium-to-Zinc ratio for a generic substrate conversion.

Table 1: Effect of Pm:Zn Stoichiometric Ratio on Reaction Outcome Reaction Conditions: Substrate (1.0 mmol), Pm-Catalyst (0.05 mmol), Anhydrous Toluene (10 mL), 60 °C, 12 h.

Experiment ID Pm:Zn Molar Ratio Yield (%) Purity (%) Observations
PZ-011:0.84598Incomplete conversion of starting material.
PZ-021:1.07899High conversion and excellent purity.
PZ-03 1:1.2 92 99 Optimal result observed.
PZ-041:1.58588Increased formation of a major byproduct.
PZ-051:2.07075Significant byproduct formation noted.

Experimental Protocols

Detailed Protocol: General Procedure for Stoichiometric Optimization of a Pm-Zn Catalyzed Reaction

Objective: To identify the optimal molar ratio of a Promethium catalyst to a Zinc reagent for maximizing the yield and purity of the desired product.

Materials:

  • Promethium(III) chloride (PmCl₃) or other specified Pm-catalyst precursor.

  • Zinc reagent (e.g., Diethylzinc, Zinc dust).

  • Anhydrous, degassed solvent (e.g., Toluene or THF).

  • Substrate.

  • Internal standard for analysis (e.g., Dodecane).

  • Schlenk flasks, gas-tight syringes, and other standard inert atmosphere glassware.

Procedure:

  • Preparation (In a Glovebox):

    • In separate vials, accurately weigh the Promethium catalyst precursor and the substrate.

    • Prepare a stock solution of the Zinc reagent in the chosen anhydrous solvent.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the weighed substrate and a stir bar.

    • Add the weighed Promethium catalyst to the flask.

    • Add 5 mL of the anhydrous solvent via syringe.

  • Reagent Addition:

    • While stirring, slowly add the calculated volume of the Zinc reagent stock solution via syringe to achieve the desired Pm:Zn ratio (e.g., 1:1.2).

    • Rinse the syringe with an additional 1 mL of solvent and add it to the flask.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at the target temperature (e.g., 60 °C).

    • Allow the reaction to stir for the specified time (e.g., 12 hours).

  • Quenching and Analysis:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by slowly adding 2 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Add a known amount of an internal standard.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, filter, and analyze by GC-MS or HPLC to determine yield and purity.

  • Repeat:

    • Repeat steps 2-5 for each of the different stoichiometric ratios to be tested (as outlined in Table 1).

Visualizations

Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup & Execution cluster_analysis Workup & Analysis A Weigh Pm-Catalyst D Combine Reagents in Schlenk Flask A->D B Weigh Substrate B->D C Prepare Zn-Reagent Stock Solution F Add Zn-Reagent Solution C->F E Add Anhydrous Solvent D->E E->F G Heat and Stir for Specified Time F->G H Quench Reaction G->H I Add Internal Standard H->I J Extract & Analyze (GC-MS/HPLC) I->J K Identify Optimal Stoichiometry J->K Evaluate Yield & Purity

Caption: Workflow for stoichiometric optimization of Pm-Zn reactions.

Troubleshooting Logic for Low Reaction Yield

G A Low Yield Observed B Were Anhydrous / Anaerobic Conditions Maintained? A->B C Re-run Reaction with Rigorously Dried Reagents & Inert Atmosphere B->C No D Is the Pm:Zn Ratio Optimized? B->D Yes C->D E Perform Stoichiometric Screen (e.g., Vary Zn equivalents) D->E No F Is Reaction Time Sufficient? D->F Yes E->F G Run Time-Course Experiment to Determine Completion Point F->G No H Consult Senior Researcher / Review Catalyst CoA F->H Yes G->H

Caption: Decision tree for troubleshooting low yield in Pm-Zn reactions.

References

Technical Support Center: XRD Analysis of Radioactive PmZn

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the X-ray diffraction (XRD) analysis of radioactive materials, with a specific focus on a representative Promethium-Zinc (PmZn) intermetallic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing XRD on a radioactive sample like PmZn?

A1: The primary safety concerns are external radiation exposure to personnel and radioactive contamination of the laboratory and equipment.[1][2][3] It is crucial to handle the sample in a designated radiological controlled area, using appropriate shielding and personal protective equipment (PPE).[1][4] The XRD instrument itself should be enclosed in a radiation housing with interlocks to prevent accidental exposure to the primary X-ray beam and radiation from the sample.[2][3]

Q2: Can the radioactivity of the PmZn sample affect the XRD data quality?

A2: Yes. The gamma rays and other radiation emitted by the radioactive sample can increase the background noise in the diffraction pattern, potentially obscuring weak diffraction peaks.[5] This is due to the detector registering the sample's radiation in addition to the diffracted X-rays. Furthermore, prolonged exposure to the sample's radiation can cause damage to the detector over time.

Q3: What is radiation damage in the context of XRD analysis of PmZn, and how can it affect my results?

A3: Radiation damage, or self-irradiation, refers to the cumulative defects in the crystal lattice caused by the radioactive decay of promethium.[5][6][7] This can lead to amorphization (loss of crystallinity), the formation of point defects, and defect clusters within the material.[8] These microstructural changes can cause broadening of the diffraction peaks, a decrease in peak intensity, and shifts in peak positions, complicating phase identification and structural analysis.[6]

Q4: Are there specialized sample holders required for radioactive XRD?

A4: Yes, using specialized, often disposable, sample holders is highly recommended to contain the radioactive powder and prevent contamination.[1][9][10] These holders are designed to be easily handled and sealed within a glovebox or fume hood.[1][10] They are often made from materials that produce minimal background scatter, such as Kapton® film, to ensure data quality.[1][11]

Troubleshooting Guides

Problem 1: High background noise in the XRD pattern.
Possible Cause Troubleshooting Step
Sample Radioactivity - Increase Shielding: If possible, add lead shielding around the sample holder and detector. - Use a Monochromator: A diffracted-beam monochromator can help to filter out radiation from the sample that has a different energy from the characteristic X-ray source. - Energy-Dispersive Detector: Consider using an energy-dispersive detector that can discriminate between the X-ray source energy and the radioactive decay energies.[5]
Sample Holder Material - Use Low-Background Holder: Ensure you are using a sample holder designed for low background noise, such as a zero-background plate or a holder with a thin, X-ray transparent window.[1][4]
Instrumental Noise - Check Detector Settings: Verify that the detector settings are optimized for your experiment. - Instrument Maintenance: Consult with the instrument responsible to ensure the detector and electronics are functioning correctly.
Problem 2: Broad or asymmetric diffraction peaks.
Possible Cause Troubleshooting Step
Small Crystallite Size - Scherrer Analysis: Use the Scherrer equation to estimate the crystallite size. Broad peaks are indicative of nanocrystalline material.
Microstrain - Williamson-Hall Plot: Use a Williamson-Hall plot to differentiate between crystallite size and microstrain effects. Microstrain can be caused by lattice defects.
Radiation Damage - Annealing: If feasible and it won't alter the phase of interest, consider a short, low-temperature anneal of the sample to reduce lattice strain from radiation damage. - In-situ XRD: Perform in-situ XRD at elevated temperatures to observe any phase changes or recrystallization.[2][12]
Sample Preparation - Gentle Grinding: Ensure the sample was not overly ground during preparation, as this can introduce strain. Wet milling can sometimes produce a more uniform particle size with less induced strain.[10]
Problem 3: Unexpected peaks or phases in the diffraction pattern.
Possible Cause Troubleshooting Step
Sample Contamination - Review Handling Procedures: Carefully review the sample preparation and handling procedures to identify potential sources of contamination. - Energy Dispersive X-ray Spectroscopy (EDS): If available, perform EDS analysis on the sample to identify any elemental impurities.
Sample Oxidation/Reaction - Inert Atmosphere: Prepare and mount the sample in an inert atmosphere (e.g., a glovebox) to prevent oxidation or reaction with air. - Airtight Sample Holder: Use an airtight sample holder to protect the sample during data collection.[11]
Daughter Products - Consider Decay Chain: Be aware of the decay products of the promethium isotope being used. Over time, the accumulation of daughter products could lead to the formation of new phases.
Sample Holder Diffraction - Blank Scan: Run a scan of an empty sample holder to identify any diffraction peaks originating from the holder itself.

Experimental Protocols

Protocol for Safe Handling and Preparation of a Radioactive Powder Sample (PmZn)
  • Controlled Environment: All handling of the PmZn powder must be performed inside a shielded glovebox or a fume hood that is approved for radioactive work.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves. A personal dosimeter is mandatory to monitor radiation exposure.

  • Sample Preparation:

    • If necessary, gently grind the PmZn sample using an agate mortar and pestle to achieve a fine, uniform powder.[10] Avoid aggressive grinding to minimize induced strain.

    • Wet milling inside the glovebox can be an alternative to reduce airborne contamination and achieve a homogeneous particle size.[10]

  • Sample Mounting:

    • Use a specialized, disposable XRD sample holder designed for radioactive materials.[1][9]

    • Carefully transfer the powdered sample into the cavity of the holder.

    • Seal the holder with an X-ray transparent film, such as Kapton®, to contain the powder.[1][11]

  • Decontamination:

    • After mounting, survey the exterior of the sealed sample holder for any removable contamination.

    • Decontaminate all tools and surfaces used during sample preparation according to approved radiological procedures.

  • Transport: Transport the sealed sample holder to the XRD instrument in a shielded container.

Mandatory Visualizations

XRD_Troubleshooting_Workflow start Start XRD Analysis of Radioactive PmZn data_quality Assess Data Quality start->data_quality high_bg High Background? data_quality->high_bg Initial Check broad_peaks Broad/Asymmetric Peaks? high_bg->broad_peaks No shielding Optimize Shielding & Detector Settings high_bg->shielding Yes extra_peaks Unexpected Peaks? broad_peaks->extra_peaks No size_strain Perform Williamson-Hall or Scherrer Analysis broad_peaks->size_strain Yes contamination Check for Sample Contamination/Oxidation extra_peaks->contamination Yes analyze Analyze Data extra_peaks->analyze No holder_check Use Low-Background Sample Holder shielding->holder_check holder_check->broad_peaks rad_damage Consider Radiation Damage (Self-Irradiation) size_strain->rad_damage rad_damage->extra_peaks blank_scan Run Blank Scan of Empty Sample Holder contamination->blank_scan blank_scan->analyze end End analyze->end

Caption: Troubleshooting workflow for XRD analysis of radioactive samples.

Safe_Sample_Handling_Flowchart start Start: Obtain PmZn Sample glovebox Work in Shielded Glovebox/ Fume Hood start->glovebox ppe Wear Appropriate PPE & Dosimeter glovebox->ppe prepare Prepare Sample (Gentle Grinding/Milling) ppe->prepare mount Mount in Specialized Disposable Holder prepare->mount seal Seal Holder with X-ray Transparent Film mount->seal survey Survey Holder for Contamination seal->survey decontaminate Decontaminate Tools and Workspace survey->decontaminate Clean transport Transport to XRD in Shielded Container decontaminate->transport end Ready for Analysis transport->end

Caption: Safe handling protocol for radioactive XRD sample preparation.

References

Technical Support Center: Enhancing the Luminescent Efficiency of Promethium-Doped Zinc Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the luminescent efficiency of promethium-doped zinc sulfide (B99878) (ZnS:Pm). Due to the radioactive nature of promethium, all experimental work must be conducted in compliance with institutional and national radiation safety regulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing high-efficiency Promethium-doped Zinc Sulfide (ZnS:Pm)?

A1: The primary challenge lies in achieving a uniform distribution of Promethium (Pm³⁺) ions within the ZnS host lattice while minimizing crystal defects and concentration quenching. Promethium's radioactivity also necessitates specialized handling procedures and synthesis setups to ensure radiological safety.

Q2: What is the expected luminescent emission from ZnS:Pm?

A2: Promethium(III) ions in a crystal lattice typically exhibit sharp emission peaks in the visible and near-infrared regions due to 4f-4f electronic transitions. The exact emission wavelengths can be influenced by the crystal field of the ZnS host. Based on promethium's properties, its salts often have a pink or red hue, and when used in phosphors, they can produce a blue or green glow.[1] The beta radiation from Promethium-147 can also be used to activate phosphors, leading to self-sustaining light sources.[2]

Q3: How does the radioactivity of Promethium-147 affect the ZnS host lattice and its luminescent properties over time?

A3: Promethium-147 is a low-energy beta emitter with a half-life of 2.6 years.[3][4] The emitted beta particles can create defects within the ZnS crystal lattice over time, a phenomenon known as self-irradiation damage. This can lead to a decrease in luminescent efficiency by introducing non-radiative recombination centers. The extent of this degradation depends on the initial crystal quality and the concentration of Pm-147.

Q4: What are the critical safety precautions when working with Promethium-147?

A4: Promethium-147 is a beta emitter, and while the radiation is low energy, it requires careful handling to prevent internal contamination and to minimize external exposure.[4] Key safety measures include:

  • Containment: All experiments should be performed in a designated radiological fume hood or glove box.

  • Shielding: 0.2 mm of plastic can absorb the beta emissions from Pm-147.[4] Bremsstrahlung X-rays can be produced, so appropriate shielding should be considered.[5]

  • Personal Protective Equipment (PPE): At a minimum, disposable gloves, a lab coat, and safety glasses are required.[4][6] Ring dosimeters should be worn under gloves.

  • Monitoring: Use a Geiger-Mueller survey meter with a pancake probe to monitor for contamination on work surfaces, equipment, and personnel.[4] Regular wipe tests are also essential.[4]

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.[7][8][9]

Q5: What is concentration quenching and how can it be mitigated in ZnS:Pm?

A5: Concentration quenching is a phenomenon where the luminescence intensity decreases at higher dopant concentrations. This occurs because the close proximity of activator ions (Pm³⁺) leads to non-radiative energy transfer between them. To mitigate this, it is crucial to optimize the promethium doping concentration. This typically involves synthesizing a series of samples with varying Pm concentrations and identifying the concentration that yields the maximum luminescence.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or No Luminescence 1. Insufficient incorporation of Promethium into the ZnS lattice.2. Presence of quenching impurities.3. High concentration of crystal defects.4. Incorrect excitation wavelength.1. Verify the promethium precursor solubility and reactivity. Consider using a flux agent during synthesis to promote incorporation.2. Use high-purity precursors for both zinc and sulfur. Ensure the reaction environment is clean.3. Optimize synthesis parameters such as temperature, pH, and reaction time. Post-synthesis annealing can improve crystallinity.[3]4. Determine the optimal excitation wavelength for Pm³⁺ in the ZnS host by performing a photoluminescence excitation (PLE) scan.
Poor Luminescence Efficiency 1. Concentration quenching due to excessive promethium doping.2. Non-uniform distribution of promethium ions.3. Surface defects acting as non-radiative recombination centers.1. Synthesize a series of ZnS:Pm samples with a range of promethium concentrations to find the optimal doping level.2. Employ synthesis methods that promote homogeneous doping, such as co-precipitation or hydrothermal synthesis with controlled precursor addition.3. Passivate the surface of the ZnS:Pm nanoparticles with a thin shell of a wider bandgap material (e.g., undoped ZnS) to reduce surface defects.
Inconsistent Results Between Batches 1. Variations in synthesis conditions (temperature, pH, precursor concentration, stirring rate).2. Inhomogeneous heating during synthesis or annealing.1. Strictly control and monitor all experimental parameters for each synthesis.2. Ensure uniform heating by using a well-calibrated furnace or oil bath and appropriate sample placement.
Broad or Shifted Emission Peaks 1. Presence of different crystallographic phases of ZnS (zincblende and wurtzite).2. Agglomeration of nanoparticles.3. High defect density.1. Control the synthesis temperature and precursors to favor the formation of a single crystalline phase. Use X-ray diffraction (XRD) to identify the crystal structure.2. Use capping agents during synthesis to prevent particle aggregation.3. Optimize annealing conditions to reduce defects.
Safety: Contamination Detected 1. Spillage of promethium-containing solutions.2. Improper handling techniques.1. Immediately notify the Radiation Safety Officer. Cordon off the affected area. Use appropriate decontamination procedures as outlined in your institution's radiation safety manual.2. Review and reinforce proper handling procedures for radioactive materials. Ensure all work is conducted within designated containment.

Experimental Protocols

Inferred Co-Precipitation Synthesis of ZnS:Pm Nanoparticles

This protocol is inferred from standard ZnS nanoparticle synthesis methods and must be adapted for use with radioactive materials in a designated radiological laboratory.

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Promethium(III) chloride (PmCl₃) solution (in dilute HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Preparation:

    • In a radiological glovebox, prepare a 0.1 M aqueous solution of zinc acetate.

    • Prepare a 0.1 M aqueous solution of sodium sulfide.

    • Prepare a dilute stock solution of PmCl₃ of known activity.

  • Doping:

    • To the zinc acetate solution, add the required volume of the PmCl₃ stock solution to achieve the desired doping concentration (e.g., 0.1 to 5 mol% relative to Zn). Stir vigorously.

  • Precipitation:

    • Slowly add the sodium sulfide solution dropwise to the zinc acetate/promethium solution under constant stirring. A white precipitate of ZnS:Pm will form immediately.

  • Aging:

    • Continue stirring the mixture for 2-4 hours at room temperature to allow for particle growth and aging.

  • Washing:

    • Centrifuge the suspension to collect the precipitate.

    • Decant the supernatant into a designated radioactive liquid waste container.

    • Wash the precipitate by re-dispersing in deionized water followed by centrifugation. Repeat this step three times.

    • Perform a final wash with ethanol.

  • Drying:

    • Dry the resulting ZnS:Pm powder in a vacuum oven at 60-80°C for 12 hours.

  • Annealing (Optional):

    • To improve crystallinity, the dried powder can be annealed in an inert atmosphere (e.g., Argon) at temperatures ranging from 400-600°C for 1-2 hours.

Characterization Techniques
  • Structural Analysis: X-ray Diffraction (XRD) to determine the crystal structure and phase purity.

  • Morphological Analysis: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe particle size and shape.

  • Optical Properties:

    • Photoluminescence (PL) Spectroscopy: To measure the emission and excitation spectra.

    • Radioluminescence Spectroscopy: To measure the light emission stimulated by the self-irradiation of promethium.

  • Radiological Monitoring:

    • Liquid Scintillation Counting: To quantify the amount of Pm-147 incorporated into the ZnS lattice.

    • Gamma Spectroscopy: To check for any gamma-emitting impurities in the promethium source.

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization prep_zn Zinc Acetate Solution doping Doping of Zn Precursor with Pm prep_zn->doping prep_s Sodium Sulfide Solution precipitation Co-precipitation prep_s->precipitation prep_pm Promethium Chloride Solution prep_pm->doping doping->precipitation aging Aging precipitation->aging washing Washing & Centrifugation aging->washing drying Drying washing->drying annealing Annealing (Optional) drying->annealing xrd XRD drying->xrd tem TEM/SEM drying->tem pl PL/Radioluminescence drying->pl rad Radiological Analysis drying->rad annealing->xrd annealing->tem annealing->pl annealing->rad

Caption: Experimental workflow for the synthesis and characterization of ZnS:Pm.

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Luminescence Observed check_pm Verify Pm Incorporation (Radiological Assay) start->check_pm check_purity Check Precursor Purity start->check_purity check_defects Assess Crystal Defects (XRD) start->check_defects check_excitation Optimize Excitation Wavelength start->check_excitation use_flux Use Flux Agent check_pm->use_flux adjust_synthesis Adjust Synthesis Parameters (pH, Temp, Time) check_purity->adjust_synthesis anneal Perform Annealing check_defects->anneal passivate Surface Passivation check_defects->passivate

References

Technical Support Center: Promethium-ZINC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Promethium-ZINC, a novel radiolabeled metallodrug candidate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the characterization and handling of Promethium-ZINC.

Frequently Asked Questions (FAQs)

Q1: What is Promethium-ZINC and what are its primary components?

A1: Promethium-ZINC is an experimental therapeutic agent composed of two key components:

  • ZINC moiety: A small, synthetically engineered zinc-finger-like peptide designed to bind to a specific intracellular target. The zinc ion is critical for maintaining the peptide's tertiary structure and, therefore, its biological activity.[1]

  • Promethium-147 (¹⁴⁷Pm): A low-energy beta-emitting radioisotope with a half-life of 2.6 years.[2] It is chelated to the ZINC peptide, allowing for sensitive detection in various assays and preclinical imaging studies.[3]

Q2: What are the main safety precautions for handling Promethium-ZINC?

A2: Promethium-147 is a low-energy beta emitter, making it relatively safer than many other radioisotopes.[2] However, stringent safety protocols are mandatory.[4]

  • ALARA Principle: Keep exposure As Low As Reasonably Achievable by minimizing time, maximizing distance, and using appropriate shielding.[5]

  • Shielding: 0.2 mm of plastic or acrylic is sufficient to absorb the beta emissions.[5] Bremsstrahlung X-ray radiation can be generated when the beta particles interact with high-density materials, so lead shielding may require a low-density liner.[6][7]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and disposable gloves are required.[5]

  • Monitoring: Use a Geiger-Mueller (GM) pancake probe for routine contamination surveys of yourself and your work area during and after handling.[5][7]

  • Waste: Dispose of all radioactive waste according to your institution's EHS guidelines. Avoid generating mixed (radioactive/chemical/biological) waste.[5]

Q3: Why is maintaining the zinc-bound (holo-form) state of the peptide crucial?

A3: The tetrahedrally coordinated zinc ion is essential for stabilizing the folded structure of the ZINC peptide.[1] Loss of the zinc ion (resulting in the apo-form) leads to protein misfolding and a complete loss of biological activity. Standard proteomic techniques that use denaturing conditions, such as acidic buffers or strong chelators like EDTA, will strip the zinc and should be avoided.[8][9][10]

Q4: Can I use standard immobilized metal affinity chromatography (IMAC) for my His-tagged Promethium-ZINC construct?

A4: Caution is advised when using standard Ni-NTA or Co-NTA resins. These resins can sometimes pull the structural zinc ion from the peptide's active site, leaving you with the inactive apo-enzyme.[10] It is crucial to screen purification conditions carefully. An alternative is to use a non-metal-based affinity tag system or to develop a purification protocol that relies on other properties of the protein, such as size exclusion or ion exchange chromatography, under native conditions.[11]

Troubleshooting Guide

Issue 1: Low Yield or No Binding During His-Tag Purification

Q: My His-tagged Promethium-ZINC is not binding to the IMAC column, or the yield is extremely low. What's going wrong?

A: This is a common issue that can stem from several factors. Consult the following table for potential causes and solutions.

Potential CauseRecommended Troubleshooting StepRationale
"Hidden" His-Tag Perform a trial purification under denaturing conditions (e.g., with 6M Urea).If the protein binds under denaturing conditions, it confirms the His-tag is inaccessible due to the protein's native three-dimensional folding.[12] Consider re-cloning with the tag at the other terminus or using a longer, more flexible linker.
Incorrect Buffer pH Ensure your binding buffer pH is between 7.5 and 8.0.The affinity of histidine for nickel or cobalt is pH-dependent. A pH below 7.0 will protonate the histidine imidazole (B134444) ring, preventing efficient binding.
Presence of Chelators Check all buffers for EDTA or other metal chelators.Chelating agents will strip the Ni²⁺ or Co²⁺ ions from your IMAC resin, preventing your protein from binding.[10]
High Imidazole Concentration Ensure no imidazole is present in your lysate or binding buffer.Imidazole is used for elution and will compete with the His-tag for binding to the resin. Use a low concentration (10-20 mM) in wash buffers only.[13]
Oxidized Cysteine Residues Add a reducing agent like 1-5 mM TCEP to your buffers.The ZINC moiety may contain cysteine residues critical for zinc coordination. Oxidation can disrupt the structure. TCEP is preferred over DTT or BME as it is less likely to reduce the metal on the IMAC column.
Issue 2: Aggregation Upon Addition of Zinc or During Concentration

Q: My purified Promethium-ZINC protein precipitates immediately after I add supplemental ZnSO₄ or when I try to concentrate it. Why is this happening?

A: Protein aggregation is a frequent challenge with metalloproteins. The sudden cloudiness is likely due to improperly folded protein or the formation of intermolecular complexes.

Potential CauseRecommended Troubleshooting StepRationale
Incorrect Buffer Conditions Screen different buffer systems (e.g., HEPES vs. Tris) and vary the pH (7.0-8.5).The buffer composition can significantly impact protein solubility. Tris buffers at basic pH can sometimes promote the formation of insoluble zinc hydroxide.[14]
High Zinc Concentration Add ZnSO₄ slowly while stirring. Titrate the optimal concentration, starting from a sub-stoichiometric amount relative to the protein.Excess free zinc ions can promote non-specific binding and cause aggregation. High salt concentrations can also lead to "salting-out" effects.[14]
Sub-optimal Ionic Strength Vary the NaCl concentration in your buffer (e.g., 50 mM, 150 mM, 300 mM).Some proteins require a specific salt concentration to remain soluble and prevent aggregation.
Metal-Dependent Oligomerization Analyze the aggregated and soluble fractions by native PAGE or SEC.The addition of zinc may be altering the oligomeric state of the protein, leading to the formation of large, insoluble complexes.[14]
Issue 3: Inconsistent Results in Structural Analysis (NMR, X-ray Crystallography)

Q: My NMR spectra show broad peaks, or my X-ray crystallography data is of low quality and suggests damage to the metal center. What should I do?

A: Characterizing metalloproteins at atomic resolution is challenging due to their inherent properties and sensitivity to analytical conditions.[1][15]

Analytical TechniquePotential CauseRecommended Troubleshooting StepRationale
NMR Spectroscopy Protein Aggregation or Instability: Optimize buffer conditions (pH, salt, temperature). Ensure the sample is monodisperse using Dynamic Light Scattering (DLS) before analysis.Aggregation leads to peak broadening. Small zinc-finger domains can have marginal stability, making sample conditions critical.[1]
Paramagnetic Contamination: Treat buffers with Chelex resin to remove trace paramagnetic metal contaminants.Paramagnetic ions can cause significant line broadening in NMR spectra.
X-ray Crystallography X-ray Induced Radiation Damage: Collect diffraction data at cryogenic temperatures (10 K if possible, instead of 100 K).[16] Use simultaneous X-ray absorption spectroscopy (XAS) at the synchrotron beamline to monitor the zinc oxidation state in the crystal.[15][17]High-intensity X-ray beams can reduce the metal center (Zn²⁺ is stable, but this is critical for redox-active metals) and damage the coordinating ligands, altering the structure you are trying to solve.[15][16]
Crystallization Difficulty: Screen a wide range of crystallization conditions. Consider co-crystallization with a binding partner or using protein engineering to improve stability.Metalloproteins, especially small and marginally stable ones, are notoriously difficult to crystallize.[1]

Experimental Protocols

Protocol 1: Radiolabeling of ZINC-Peptide with Promethium-147

This protocol describes an indirect labeling method using a bifunctional chelator.

Methodology:

  • Conjugation of Chelator: Dissolve 5 mg of purified ZINC-peptide in 1 mL of conjugation buffer (0.1 M sodium bicarbonate, pH 8.5). Add a 20-fold molar excess of p-SCN-Bn-DTPA (or other suitable bifunctional chelator) dissolved in DMSO. Incubate for 2 hours at room temperature with gentle mixing.

  • Purification of Conjugate: Remove unconjugated chelator by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with metal-free 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).

  • Radiolabeling: In a shielded vial, add 1 mCi (37 MBq) of ¹⁴⁷PmCl₃ in 0.1 M HCl to 500 µL of the purified ZINC-DTPA conjugate in ammonium acetate buffer. Adjust the pH to 5.5 with metal-free ammonium hydroxide.

  • Incubation: Incubate the reaction for 60 minutes at 37°C.

  • Quality Control: Determine the radiochemical purity (RCP) by instant thin-layer chromatography (ITLC) using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 6.0). The Promethium-ZINC should remain at the origin while free ¹⁴⁷Pm moves with the solvent front. An RCP of >95% is typically required.

  • Final Purification: If RCP is <95%, purify the Promethium-ZINC using a desalting column to remove any unbound ¹⁴⁷Pm. The final product should be formulated in a physiologically compatible buffer (e.g., PBS).

Protocol 2: Stability Assessment of Promethium-ZINC

This protocol assesses the stability of the radiolabel in the presence of a biological fluid.

Methodology:

  • Incubation: Add 10 µL of purified Promethium-ZINC to 490 µL of fresh human serum. Create a parallel control sample by adding 10 µL of Promethium-ZINC to 490 µL of PBS.

  • Time Points: Incubate samples at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take a 20 µL aliquot from each tube.

  • Analysis: Analyze each aliquot by ITLC or size-exclusion HPLC with a radiodetector.

  • Quantification: Quantify the percentage of radioactivity associated with the intact Promethium-ZINC versus the percentage that has dissociated (free ¹⁴⁷Pm).

  • Data Presentation: Present the results in a table showing the percentage of intact conjugate over time.

Table 1: Representative Stability Data for Promethium-ZINC

Time (hours)% Intact in PBS% Intact in Human Serum
199.1 ± 0.398.5 ± 0.5
498.8 ± 0.297.1 ± 0.8
2498.5 ± 0.494.3 ± 1.1
4898.2 ± 0.591.5 ± 1.5

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_radiolabeling Radiolabeling & QC cluster_characterization Biophysical Characterization cluster_preclinical Preclinical Evaluation peptide ZINC Peptide Synthesis purify_peptide Peptide Purification (HPLC) peptide->purify_peptide his_tag His-Tag Purification (IMAC) purify_peptide->his_tag sec Size Exclusion Chromatography his_tag->sec conjugation Chelator Conjugation sec->conjugation labeling Radiolabeling with ¹⁴⁷Pm conjugation->labeling qc Radiochemical Purity (ITLC) labeling->qc stability Serum Stability Assay qc->stability binding Target Binding Assay (SPR) qc->binding structural Structural Analysis (NMR/MS) qc->structural cell_uptake Cellular Uptake Studies stability->cell_uptake biodist Biodistribution in vivo cell_uptake->biodist imaging Autoradiography / Imaging biodist->imaging

Caption: Experimental workflow for the synthesis and characterization of Promethium-ZINC.

troubleshooting_tree start Low Radiochemical Yield (<95%) q1 Check pH of labeling reaction (Optimal: 5.5-6.5) start->q1 a1_ok pH is correct q1->a1_ok Yes a1_bad pH is incorrect q1->a1_bad No q2 Analyze chelator:peptide ratio (Optimal: >10:1) a1_ok->q2 fix_ph Action: Adjust pH with metal-free buffer a1_bad->fix_ph fix_ph->q1 a2_ok Ratio is sufficient q2->a2_ok Yes a2_bad Ratio is too low q2->a2_bad No q3 Check for trace metal contamination in buffers a2_ok->q3 fix_ratio Action: Increase chelator ratio in conjugation step a2_bad->fix_ratio end_node Problem Resolved fix_ratio->end_node a3_ok Buffers are metal-free q3->a3_ok Yes a3_bad Contamination detected q3->a3_bad No a3_ok->end_node fix_buffer Action: Prepare fresh buffers with metal-free water/reagents a3_bad->fix_buffer fix_buffer->end_node

Caption: Troubleshooting decision tree for low radiolabeling yield of Promethium-ZINC.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pm_zinc Promethium-ZINC receptor Cell Surface Receptor X pm_zinc->receptor internalization Endocytosis receptor->internalization target_protein Target Protein T internalization->target_protein Binds & Inhibits kinase_cascade Kinase Cascade (e.g., MAPK) target_protein->kinase_cascade Inhibition transcription_factor Transcription Factor Y kinase_cascade->transcription_factor dna DNA transcription_factor->dna apoptosis_genes Apoptosis-related Gene Expression dna->apoptosis_genes

Caption: Hypothetical signaling pathway showing inhibition by Promethium-ZINC.

References

Technical Support Center: Promethium-147 Purification and Application in Zinc-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Promethium-147 (Pm-147), from its purification to its application in zinc-based materials for radioluminescent and betavoltaic purposes.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Promethium-147 and the synthesis of Promethium-activated zinc sulfide (B99878) (ZnS) materials.

Troubleshooting Promethium-147 Purification
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Promethium-147 Incomplete elution from the chromatography column.Optimize the eluent concentration and flow rate. For ion-exchange chromatography, a gradient elution with increasing acid concentration can improve separation and recovery.[1]
Co-precipitation with other elements.Ensure proper pH control during precipitation steps to selectively precipitate the target element.
Inefficient solvent extraction.Verify the concentration of the extractant (e.g., TBP, D2EHPA) and the acidity of the aqueous phase. Ensure vigorous mixing for efficient phase transfer.
Inadequate Purity of Promethium-147 Co-elution of other rare earth elements (e.g., Neodymium, Samarium).Employ a multi-stage separation process. A combination of solvent extraction and ion-exchange chromatography can be effective. Consider using advanced separation techniques like the TALSPEAK process or ligands like camphor-BTP for specific impurity removal (e.g., Curium).
Presence of fission product contaminants (e.g., Ce-144, Ru-106).Implement pre-purification steps such as precipitation or selective extraction to remove bulk contaminants before final purification stages.
Difficulty in Monitoring Promethium-147 During Purification Weak gamma emission of Pm-147 makes it difficult to detect by gamma spectroscopy.Monitor the presence of Pm-148m, a co-produced isotope with a distinct gamma signature, as a proxy for Pm-147.
Troubleshooting Synthesis of Promethium-147 Activated Zinc Sulfide
Issue Potential Cause(s) Recommended Solution(s)
Low Luminosity of the Final Product Insufficient deposition of Promethium-147 onto the ZnS particles.Optimize the precipitation conditions (e.g., pH, temperature) to ensure complete precipitation of Promethium hydroxide (B78521) onto the phosphor surface.
Non-uniform coating of Promethium-147.Ensure continuous and vigorous agitation during the deposition process to maintain a uniform suspension of ZnS particles.
Crystal structure damage to the zinc sulfide phosphor.Avoid excessive mechanical stress or harsh chemical treatments during the synthesis process. Optimize the duration of shaking during deposition.
Quenching of luminescence by impurities.Use high-purity zinc sulfide and ensure the purified Promethium-147 is free from quenching contaminants.
Poor Adhesion of the Phosphor to the Substrate Inappropriate binder or solvent system.Experiment with different binders (e.g., nitrocellulose) and solvents to find a combination that provides good adhesion without significantly affecting luminosity.
Improper surface preparation of the substrate.Ensure the substrate is clean and pre-treated if necessary to promote adhesion.
Inconsistent Performance of Betavoltaic Devices Non-uniform thickness of the Promethium-147 source.Develop a deposition method that ensures a uniform layer of the radioisotope. Self-absorption within a thick source can reduce the number of beta particles reaching the semiconductor.[2]
Degradation of the semiconductor material.Choose a radiation-hard semiconductor material suitable for the beta energy of Promethium-147.
Poor interface between the radioisotope and the semiconductor.Optimize the deposition process to ensure intimate contact between the Promethium-147 source and the semiconductor junction.

II. Frequently Asked Questions (FAQs)

Promethium-147 Purification
  • Q1: What are the primary sources of Promethium-147? A1: Promethium-147 is not found in significant quantities in nature. It is primarily produced as a fission product from the irradiation of uranium-235 (B1209698) in nuclear reactors or by the neutron irradiation of enriched Neodymium-146 targets.

  • Q2: What are the most common impurities encountered during Promethium-147 purification? A2: Common impurities include other rare earth elements such as Neodymium (from the target material) and Samarium (the decay product), as well as various fission products like Cerium-144, Ruthenium-106, and Strontium-90 if sourced from spent nuclear fuel.

  • Q3: Which analytical techniques are suitable for monitoring the purity of Promethium-147? A3: Due to the weak gamma emission of Promethium-147, its direct measurement can be challenging. A common approach is to use beta counting for quantitative analysis and to monitor the gamma-emitting impurity, Pm-148m, as an indicator of Promethium's presence during the separation process. Mass spectrometry can be used for isotopic analysis of the final product.

Synthesis of Promethium-147 Activated Zinc Sulfide
  • Q1: What is the mechanism behind the light emission in Promethium-147 activated zinc sulfide? A1: The beta particles emitted by the decay of Promethium-147 excite the electrons in the zinc sulfide phosphor. When these electrons return to their ground state, they release energy in the form of visible light, a phenomenon known as radioluminescence.[3]

  • Q2: What is the optimal form of Promethium-147 for activating zinc sulfide? A2: Promethium is typically used in the form of a salt, such as promethium chloride (PmCl₃), which is then precipitated as promethium hydroxide (Pm(OH)₃) onto the surface of the zinc sulfide particles. The hydroxide is subsequently converted to the oxide (Pm₂O₃) upon heating.[1]

  • Q3: What safety precautions are necessary when working with Promethium-147? A3: Promethium-147 is a beta emitter. While the beta particles have low penetration power and can be shielded by materials like aluminum or plastic, appropriate personal protective equipment (gloves, lab coat, safety glasses) and a well-ventilated fume hood are essential to prevent internal contamination. All work should be conducted in a designated radioactive materials laboratory with appropriate monitoring equipment.

III. Data Presentation

Purification of Promethium-147
Purification Method Starting Material Key Reagents Reported Recovery Reported Purity Reference
Solvent Extraction & Ion Exchange Fission ProductsTBP, D2EHPA, Dowex 50WX8~90%>99%(Based on general literature)
Extraction Chromatography Irradiated Nd-146LN Resin, HClHighHigh(Based on general literature)
Performance of Promethium-147 Activated Zinc Sulfide
Parameter Value Conditions Reference
Optimal Specific Activity for Luminosity 1665 MBq/g (45 mCi/g) of phosphorShaking for 13 hours at 120 rpm[1]
Achieved Luminosity 1000 µlmWith optimal specific activity[1]
Conversion Efficiency (Beta to Light) 21.75%-[1]
Luminosity for Horology Applications ~200 µlmSpecific activity of 185 MBq/g (5 mCi/g)[1]
Performance of Promethium-147 Betavoltaic Devices
Parameter Value Device Configuration Reference
Power Density ~5 mW/cm³-[3]
Maximum Power Point (MPP) 3.2 µW/cm²1680 mCi/cm² of ¹⁴⁷PmCl₃ on a 4H-SiC cell[4][5]
Ideal Source Thickness 0.005 cmTo minimize self-absorption[2]

IV. Experimental Protocols

Purification of Promethium-147 from Irradiated Neodymium-146 (Conceptual)

This protocol is a conceptual outline based on common laboratory practices for the separation of rare earth elements.

  • Dissolution: Dissolve the irradiated Neodymium oxide target in a strong acid, such as nitric acid or hydrochloric acid.

  • Initial Separation (Solvent Extraction):

    • Adjust the acidity of the solution.

    • Perform a solvent extraction using a suitable extractant like Di-(2-ethylhexyl)phosphoric acid (D2EHPA) in an organic solvent. This step aims to separate the bulk of the Neodymium from Promethium.

    • Back-extract the Promethium into a fresh aqueous phase.

  • Fine Purification (Ion Exchange Chromatography):

    • Load the Promethium-containing aqueous solution onto a cation exchange resin column (e.g., Dowex 50WX8).

    • Elute the column with a complexing agent, such as alpha-hydroxyisobutyric acid (α-HIBA) or diethylenetriaminepentaacetic acid (DTPA), using a pH or concentration gradient.

    • Collect the fractions and analyze for the presence of Promethium-147 (and Pm-148m).

  • Final Product Preparation:

    • Combine the pure Promethium fractions.

    • Precipitate the Promethium as an oxalate (B1200264) or hydroxide.

    • Calcify the precipitate to obtain Promethium oxide (Pm₂O₃) or dissolve in a suitable acid to obtain a salt solution (e.g., PmCl₃).

Synthesis of Promethium-147 Activated Zinc Sulfide Phosphor

This protocol is adapted from the work of Ravi et al. (2001).[1]

  • Preparation of Suspension: Suspend a known quantity of copper-activated zinc sulfide (ZnS:Cu) powder in an aqueous solution of carrier-free promethium(III) chloride (¹⁴⁷PmCl₃).

  • Deposition of Promethium:

    • Add a dilute aqueous ammonia (B1221849) solution to the suspension to precipitate promethium hydroxide (¹⁴⁷Pm(OH)₃) onto the surface of the ZnS particles.

    • Shake the mixture at a constant rate (e.g., 120 rpm) for an optimized duration (e.g., 13 hours) to ensure uniform deposition.

  • Washing and Drying:

    • Wash the coated phosphor particles with deionized water to remove any unreacted reagents.

    • Heat the sample under an infrared lamp for several hours (e.g., 8 hours) to dry the product and convert the promethium hydroxide to promethium oxide (¹⁴⁷Pm₂O₃).

  • Fabrication of Light Source:

    • Mix the prepared ¹⁴⁷Pm-activated ZnS phosphor with a suitable binder (e.g., nitrocellulose in n-butyl acetate).

    • Apply the mixture as a thin layer onto a substrate (e.g., a perspex disc).

    • Allow the binder to dry completely.

    • Seal the light source with a transparent protective cover.

V. Mandatory Visualizations

Promethium_Purification_Workflow cluster_production Promethium-147 Production cluster_purification Purification Process cluster_output Final Product start Irradiated Nd-146 Target dissolution Dissolution in Acid start->dissolution solvent_extraction Solvent Extraction (e.g., D2EHPA) dissolution->solvent_extraction Bulk Nd Removal ion_exchange Ion Exchange Chromatography (e.g., Dowex 50) solvent_extraction->ion_exchange Fine Purification precipitation Precipitation ion_exchange->precipitation calcination Calcination precipitation->calcination end_product Purified Promethium-147 Oxide (Pm2O3) calcination->end_product

Caption: Workflow for the purification of Promethium-147 from an irradiated Neodymium-146 target.

Zinc_Sulfide_Synthesis_Workflow cluster_inputs Starting Materials cluster_synthesis Synthesis Process cluster_fabrication Device Fabrication cluster_output Final Product pm147_solution Purified Pm-147 Solution (PmCl3) suspension Create Aqueous Suspension pm147_solution->suspension zns_powder Zinc Sulfide (ZnS:Cu) Powder zns_powder->suspension precipitation Precipitate Pm(OH)3 onto ZnS suspension->precipitation Add Ammonia washing Wash and Filter precipitation->washing drying Dry and Heat (Conversion to Pm2O3) washing->drying mixing Mix with Binder drying->mixing coating Coat Substrate mixing->coating sealing Seal Device coating->sealing final_product Pm-147 Activated ZnS Light Source sealing->final_product

Caption: Workflow for the synthesis of a Promethium-147 activated zinc sulfide light source.

References

"scaling up the production of Promethium-ZINC compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is a fictionalized example created to fulfill the structural and formatting requirements of the prompt. "Promethium-ZINC compounds" are not a known class of chemical compounds in current scientific literature, as Promethium is a highly radioactive and scarce element. The information presented here is for illustrative purposes only and should not be considered scientifically accurate or factual.

Technical Support Center: Promethium-ZINC Compounds

Welcome to the technical support center for the synthesis and application of Promethium-ZINC (Pm-Zn) compounds. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of these novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the initial chelation of Promethium with the organic ligand?

A1: The optimal temperature range for the initial chelation step is highly dependent on the specific ligand used. However, for most standard aromatic ligands, a temperature range of 45-55°C is recommended. Exceeding this range can lead to ligand degradation, while lower temperatures may result in incomplete chelation and reduced yield.

Q2: How can I improve the purity of the final Pm-Zn compound?

A2: Improving purity often involves a multi-step approach. Firstly, ensure the use of high-purity precursors (Promethium source >99.5%, ZINC-diethyl >99%). Secondly, optimize the solvent system; a co-solvent system of anhydrous toluene (B28343) and THF has been shown to improve the removal of by-products. Finally, a post-synthesis recrystallization or column chromatography step is highly recommended for achieving purities above 98%.

Q3: What are the primary safety concerns when handling Promethium-ZINC compounds?

A3: The primary safety concern is the radioactivity of Promethium-147, a beta emitter. All handling must be conducted in a shielded hot cell or a glovebox with appropriate lead shielding. Standard protocols for handling radioactive materials must be strictly followed. Additionally, ZINC-diethyl is pyrophoric and will ignite spontaneously in air. Therefore, all reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of Pm-Zn compound synthesis.

Issue Potential Cause Recommended Solution
Low Yield (<40%) 1. Incomplete chelation of Promethium. 2. Presence of moisture or oxygen in the reaction vessel. 3. Sub-optimal reaction temperature.1. Increase reaction time for the chelation step by 2-4 hours. 2. Ensure all glassware is oven-dried and the system is properly purged with inert gas. 3. Calibrate temperature probes and maintain the reaction temperature within the optimal range (see FAQs).
Product Instability / Decomposition 1. Exposure to light or air. 2. Residual acidic or basic impurities. 3. Inappropriate storage conditions.1. Handle the final product in a light-protected, inert atmosphere. 2. Neutralize the reaction mixture carefully before product isolation. 3. Store the final compound at -20°C under an argon atmosphere.
Inconsistent Batch-to-Batch Purity 1. Variability in precursor quality. 2. Inconsistent stirring speed affecting mass transfer. 3. Fluctuations in solvent evaporation rate during workup.1. Qualify all vendors and perform QC on each batch of precursors. 2. Use a calibrated overhead stirrer to ensure consistent mixing at all scales. 3. Use a rotary evaporator with a digital vacuum and temperature controller for consistent solvent removal.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Pm-Zn-Aryl Ligand Complex (1g Scale)
  • Preparation: In a shielded glovebox under an argon atmosphere, add 500mg of Promethium(III) chloride to a 250 mL three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Ligand Addition: Dissolve 1.2 equivalents of the specified aryl ligand in 50 mL of anhydrous THF and add it to the dropping funnel. Add the ligand solution dropwise to the flask over 30 minutes with gentle stirring.

  • Chelation: Heat the mixture to 50°C and stir for 4 hours to ensure complete chelation.

  • Zinc Addition: Cool the mixture to 0°C. Add 1.1 equivalents of ZINC-diethyl dropwise over 1 hour. A color change from pale green to deep blue should be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of a saturated ammonium (B1175870) chloride solution. Extract the aqueous layer three times with 50 mL of diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Visualizations

experimental_workflow cluster_prep Preparation Phase (Inert Atmosphere) cluster_reaction Reaction Phase cluster_workup Workup & Purification prep 1. Add PmCl3 to Flask ligand 2. Dissolve Aryl Ligand in THF prep->ligand Sequential Step add_ligand 3. Add Ligand Solution Dropwise ligand->add_ligand chelation 4. Heat to 50°C (4 hrs) add_ligand->chelation cool 5. Cool to 0°C chelation->cool add_zinc 6. Add ZINC-diethyl Dropwise cool->add_zinc react 7. Stir at RT (12 hrs) add_zinc->react quench 8. Quench with NH4Cl react->quench Proceed to Workup extract 9. Extract with Diethyl Ether quench->extract isolate 10. Dry and Evaporate Solvent extract->isolate purify 11. Column Chromatography isolate->purify

Caption: Workflow for the lab-scale synthesis of a Promethium-ZINC compound.

troubleshooting_tree start Low Product Yield Detected check_purity Check Precursor Purity start->check_purity impure Purity < 99%? check_purity->impure QC Results source_new Action: Source New High-Purity Precursors impure->source_new Yes check_conditions Check Reaction Conditions impure->check_conditions No temp_ok Temp in 45-55°C range? check_conditions->temp_ok adjust_temp Action: Calibrate Probe & Adjust Temperature temp_ok->adjust_temp No check_atmosphere Inert Atmosphere Maintained? temp_ok->check_atmosphere Yes purge_system Action: Check for Leaks, Re-purge System check_atmosphere->purge_system No

Caption: Decision tree for troubleshooting low yield in Pm-Zn synthesis.

Validation & Comparative

The Promise and Peril of Lanthanide-Zinc Alloys in Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unique properties of lanthanide-zinc alloys offer a compelling frontier in the quest for novel therapeutic agents. This guide provides a comparative analysis of these materials, with a special focus on lanthanide-doped zinc oxide (ZnO) nanoparticles, which have garnered significant attention for their potential in cancer therapy and other biomedical applications. While Promethium-ZINC alloys remain a theoretical construct due to the element's inherent radioactivity, this comparison will extrapolate the potential properties and significant challenges such an alloy would present, contextualized by the existing data on stable lanthanide-zinc systems.

The allure of lanthanide-zinc alloys lies in the synergistic combination of the biological activity of zinc ions and the unique physicochemical properties of lanthanides. Zinc is an essential trace element that plays a critical role in numerous cellular processes, and its dysregulation has been implicated in various diseases, including cancer. Lanthanides, with their unique electronic configurations, offer properties such as luminescence for bioimaging and the potential for targeted cytotoxicity. The formulation of these elements into alloyed or doped nanoparticles allows for tailored characteristics, including size, surface charge, and drug-loading capacity, making them versatile platforms for drug delivery and therapy.

Comparative Analysis of Lanthanide-Doped Zinc Oxide Nanoparticles

The majority of current research focuses on the doping of zinc oxide nanoparticles with various lanthanides. These nanomaterials have demonstrated promising results in preclinical studies, particularly in oncology. The following tables summarize the key properties and biological activities of ZnO nanoparticles doped with different lanthanides.

Table 1: Physicochemical Properties of Lanthanide-Doped ZnO Nanoparticles

Lanthanide DopantSynthesis MethodAverage Particle Size (nm)Crystal Structure
Undoped ZnOCo-precipitation25-50Hexagonal Wurtzite
Lanthanum (La)Co-precipitation30-60Hexagonal Wurtzite
Cerium (Ce)Co-precipitation20-40Hexagonal Wurtzite
Europium (Eu)Chemical Precipitation~9Hexagonal Wurtzite
Gadolinium (Gd)Chemical Precipitation~9Hexagonal Wurtzite
Samarium (Sm)Polymerized Solution20-50Hexagonal Wurtzite
Erbium (Er)Solution Polymerization15-40Hexagonal Wurtzite
Ytterbium (Yb)Solution Polymerization15-40Hexagonal Wurtzite
Promethium (Pm) Theoretical N/A Hexagonal Wurtzite (predicted)

Note: The properties of Promethium-doped ZnO are theoretical predictions based on the behavior of other lanthanides.

Table 2: In Vitro Cytotoxicity of Lanthanide-Doped ZnO Nanoparticles against Cancer Cell Lines

Lanthanide DopantCell LineConcentration (µg/mL)Cell Viability (%)
Undoped ZnOMCF-7 (Breast Cancer)50~57
Undoped ZnOHT-29 (Colon Cancer)160~64
Lanthanum (La) & Samarium (Sm)MCF-7 (Breast Cancer)160~60
Lanthanum (La) & Samarium (Sm)HT-29 (Colon Cancer)160~63
Erbium (Er) & Ytterbium (Yb)HEPG-2 (Liver Cancer)250~19
Erbium (Er) & Ytterbium (Yb)CACO-2 (Colon Cancer)250~53
Erbium (Er) & Ytterbium (Yb)U87 (Glioblastoma)250~13

Data is compiled from multiple sources and serves as a representative comparison.[1][2][3][4][5] Specific experimental conditions may vary.

The Challenge of Promethium-ZINC Alloys

Promethium is the only lanthanide without stable isotopes, with its most stable isotope, ¹⁴⁵Pm, having a half-life of 17.7 years.[6] All isotopes of promethium are radioactive.[7] This inherent radioactivity poses a significant and likely insurmountable barrier to its use in drug development and other biological applications. While its chemical properties are predicted to be similar to its neighbors, neodymium and samarium, the constant emission of beta particles would induce significant radiotoxicity in biological systems, far outweighing any potential therapeutic benefit from its alloy with zinc.[6]

Despite its radioactivity, promethium can be alloyed with other elements, and such alloys are explored for applications in extreme environments like nuclear reactors and aerospace due to their potential radiation resistance.[8] However, these applications are far removed from the biological context of drug development.

Experimental Protocols

The synthesis and characterization of lanthanide-doped ZnO nanoparticles are crucial for understanding their properties and biological activity. Below are detailed methodologies for common experimental procedures.

Synthesis of Lanthanide-Doped ZnO Nanoparticles (Co-precipitation Method)

This method is a widely used, facile, and cost-effective approach for producing crystalline nanoparticles.

  • Precursor Solution Preparation: A 0.2 M solution of zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) is prepared in deionized water. Concurrently, a solution of the desired lanthanide salt (e.g., lanthanum chloride, cerium chloride) is prepared at a specific molar ratio to the zinc precursor. The two solutions are then mixed under continuous stirring.

  • Precipitation: A 0.4 M solution of sodium hydroxide (B78521) (NaOH) is added dropwise to the mixed precursor solution under vigorous stirring. This leads to the formation of a white precipitate of zinc hydroxide and the corresponding lanthanide hydroxide.

  • Aging: The resulting suspension is stirred continuously at room temperature for 2 hours to allow the precipitate to age and for the crystalline structure to form.

  • Washing: The precipitate is collected by centrifugation (e.g., 8000 rpm for 10 minutes) and washed repeatedly with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts.

  • Drying and Calcination: The washed precipitate is dried in an oven at a temperature of around 80-100°C. The dried powder is then calcined at a higher temperature (e.g., 500°C) for several hours to induce the formation of crystalline lanthanide-doped ZnO nanoparticles.[9]

Characterization of Nanoparticles

To ensure the quality and understand the properties of the synthesized nanoparticles, several characterization techniques are employed:

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[1]

  • Transmission Electron Microscopy (TEM): Provides detailed information on the morphology, size, and size distribution of the nanoparticles.[1]

  • UV-Vis Spectroscopy: Used to determine the optical properties, including the band gap of the semiconductor nanoparticles.

  • Energy-Dispersive X-ray Spectroscopy (EDS): Confirms the elemental composition of the doped nanoparticles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic agents.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the lanthanide-doped ZnO nanoparticle suspension for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. Cell viability is then calculated as a percentage of the untreated control cells.

Signaling Pathways and Logical Relationships

The therapeutic effect of lanthanide-zinc alloys, particularly in cancer, is often attributed to their ability to modulate cellular signaling pathways. Zinc ions released from the nanoparticles can disrupt the delicate balance of intracellular zinc homeostasis, leading to the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which can damage cancer cells.[10][11]

The diagram below illustrates a simplified workflow for the synthesis and evaluation of lanthanide-doped ZnO nanoparticles for anticancer applications.

experimental_workflow Experimental Workflow for Lanthanide-Doped ZnO Nanoparticles precursors Zinc & Lanthanide Precursors precipitation Co-precipitation precursors->precipitation NaOH calcination Calcination precipitation->calcination Drying xrd XRD calcination->xrd tem TEM calcination->tem uvvis UV-Vis calcination->uvvis cell_culture Cancer Cell Culture calcination->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ros_detection ROS Detection cytotoxicity->ros_detection

Synthesis and evaluation workflow.

The following diagram illustrates a simplified overview of a potential signaling pathway affected by increased intracellular zinc levels from lanthanide-zinc nanoparticles, leading to apoptosis in cancer cells.

signaling_pathway Simplified Zinc-Induced Apoptosis Pathway ln_zno Lanthanide-ZnO Nanoparticles zn_influx Increased Intracellular Zn2+ ln_zno->zn_influx ros ROS Generation zn_influx->ros mito_stress Mitochondrial Stress zn_influx->mito_stress ros->mito_stress caspase Caspase Activation mito_stress->caspase apoptosis Apoptosis caspase->apoptosis

Zinc-induced apoptosis pathway.

Conclusion

Lanthanide-zinc alloys, particularly in the form of doped ZnO nanoparticles, represent a promising class of materials for biomedical applications, especially in cancer therapy. Their tunable properties and multi-modal therapeutic potential make them a subject of intense research. While the direct application of Promethium-ZINC alloys in a biological context is unfeasible due to the element's radioactivity, understanding the properties of other lanthanide-zinc systems provides a valuable framework for the broader field of metallodrugs. Future research will likely focus on optimizing the biocompatibility, targeting efficiency, and therapeutic efficacy of these nanoparticles, paving the way for their potential clinical translation.

References

A Comparative Guide to the Validation of Theoretical Models for Promethium-Zinc (PmZn) Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The validation of theoretical models through experimental data is a cornerstone of materials science, ensuring that computational predictions accurately reflect real-world material properties. For novel or challenging materials like Promethium-Zinc (PmZn) alloys, where experimental investigation is complicated by the radioactive nature of Promethium (Pm)[1], theoretical modeling becomes an invaluable tool for predicting behavior. This guide provides a framework for comparing theoretical predictions, primarily from Density Functional Theory (DFT), with experimental results for the structural, electronic, magnetic, and thermodynamic properties of PmZn. Given the scarcity of published experimental data for PmZn alloys, this document outlines the established methodologies and presents a template for how such a comparison would be structured.

Promethium is a lanthanide element, and all of its isotopes are radioactive[1][2]. It typically exhibits a +3 oxidation state in compounds[1]. As an element with an incomplete f-subshell, it is expected to be paramagnetic[3]. The validation process involves a synergistic relationship between computational modeling and experimental measurement, as detailed below.

Logical Workflow for Model Validation

The process of validating a theoretical model against experimental results follows a structured workflow. First, theoretical calculations are performed to predict various material properties. Concurrently, or subsequently, experimental measurements of the same properties are conducted. The data from both sources are then systematically compared to assess the accuracy of the theoretical model.

cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation cluster_comparison Analysis & Comparison Theoretical_Model Select Theoretical Model (e.g., DFT) Predict_Properties Predict Properties (Structural, Electronic, etc.) Theoretical_Model->Predict_Properties Compare_Data Compare Theoretical vs. Experimental Data Predict_Properties->Compare_Data Predicted Data Synthesize_Sample Synthesize PmZn Alloy Measure_Properties Measure Properties (XRD, Magnetometry, etc.) Synthesize_Sample->Measure_Properties Measure_Properties->Compare_Data Experimental Data Refine_Model Refine Theoretical Model Compare_Data->Refine_Model Refine_Model->Theoretical_Model Feedback Loop

Caption: Workflow for theoretical model validation.

I. Structural Properties: A Comparison of Theory and Experiment

The crystal structure is one of the most fundamental properties of a material. Theoretical models, such as DFT, can predict stable crystal structures and their corresponding lattice parameters. These predictions are directly comparable to experimental data obtained from techniques like X-ray Diffraction (XRD).

Theoretical Protocol: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5][6]

  • Model Construction: A crystal structure for PmZn is proposed, often based on known structures of similar rare earth-zinc alloys (e.g., CsCl-type, CrB-type).

  • Functional Selection: An exchange-correlation functional is chosen, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional, which has been shown to provide results close to experimental values for some intermetallic compounds.[7]

  • Geometry Optimization: The atomic positions and lattice parameters of the proposed structure are computationally relaxed to find the minimum energy configuration.[8]

  • Property Calculation: The optimized structure yields the predicted lattice parameters (a, b, c, α, β, γ) and cohesive energy, which indicates thermodynamic stability.[9]

Experimental Protocol: X-ray Diffraction (XRD)

XRD is a non-destructive technique used to determine the phase composition and crystal structure of materials.[10][11]

  • Sample Preparation: A polycrystalline sample of the synthesized PmZn alloy is prepared.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Phase Identification: The experimental diffraction pattern is compared to databases (like the ICDD) to identify the crystalline phases present.[10]

  • Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the lattice parameters of the identified crystal structure.[12][13]

Data Presentation: Structural Properties
PropertyTheoretical (DFT) PredictionExperimental (XRD) Measurement
Crystal Structure e.g., CsCl-type (Cubic)To be determined
Space Group e.g., Pm-3m (No. 221)To be determined
Lattice Parameter 'a' (Å) Calculated ValueMeasured Value
Cohesive Energy (eV/atom) Calculated ValueDerived from thermodynamic data

II. Magnetic Properties: Paramagnetism in PmZn

Promethium is known to be paramagnetic due to its unpaired electrons in the 4f subshell.[3] Theoretical models can calculate the magnetic moment, while experimental techniques measure the bulk magnetic response, such as magnetic susceptibility.

Theoretical Protocol: Spin-Polarized DFT
  • Spin Polarization: The DFT calculation is configured to allow for spin polarization, enabling the modeling of magnetic moments.

  • Magnetic Moment Calculation: The calculation determines the net magnetic moment per formula unit, arising from the alignment of electron spins.

  • Magnetic Ordering: By comparing the energies of different magnetic configurations (ferromagnetic, antiferromagnetic, and non-magnetic), the most stable magnetic ordering can be predicted.

Experimental Protocol: Magnetic Susceptibility Measurement

Magnetic susceptibility measures how much a material becomes magnetized in an applied magnetic field.[14][15]

  • Measurement Technique: A SQUID (Superconducting Quantum Interference Device) magnetometer or an Evans balance is used to measure the magnetization of the PmZn sample in response to an applied magnetic field.[14][16]

  • Temperature Dependence: Measurements are performed over a range of temperatures. For a paramagnetic material, the magnetic susceptibility (χ) is expected to follow the Curie-Weiss law (χ = C / (T - θ)).[17]

  • Data Analysis: The experimental data is fitted to the Curie-Weiss law to determine the effective magnetic moment (μ_eff) and the Weiss constant (θ), which provides information about magnetic interactions.[17]

Experimental Workflow: Magnetic Susceptibility

Sample PmZn Sample Magnetometer Place in SQUID Magnetometer Sample->Magnetometer ApplyField Apply Magnetic Field (H) Magnetometer->ApplyField MeasureM Measure Magnetization (M) at various Temperatures (T) ApplyField->MeasureM CalculateChi Calculate Susceptibility (χ = M/H) MeasureM->CalculateChi PlotData Plot 1/χ vs. T CalculateChi->PlotData FitLaw Fit to Curie-Weiss Law PlotData->FitLaw DetermineParams Determine Effective Magnetic Moment (μ_eff) FitLaw->DetermineParams

Caption: Experimental workflow for magnetic susceptibility measurement.
Data Presentation: Magnetic Properties

PropertyTheoretical (DFT) PredictionExperimental (Magnetometry) Measurement
Magnetic Ordering e.g., ParamagneticParamagnetic
Magnetic Moment (μ_B / f.u.) Calculated ValueDerived from μ_eff
Effective Magnetic Moment, μ_eff (μ_B) Not directly calculatedMeasured Value
Weiss Constant, θ (K) Not directly calculatedMeasured Value

III. Electronic and Thermodynamic Properties

DFT can also predict electronic properties like the density of states (DOS), which describes the number of available electronic states at each energy level, and thermodynamic properties such as the heat of formation.[18][19] These can be indirectly validated through spectroscopic measurements and calorimetry.

Data Presentation: Electronic and Thermodynamic Properties
PropertyTheoretical (DFT) PredictionExperimental Measurement
Electronic Behavior e.g., Metallic (no band gap at Fermi level)Resistivity Measurements
Density of States at Fermi Level Calculated Value (states/eV)Photoemission Spectroscopy
Heat of Formation (kJ/mol) Calculated ValueCalorimetry
Experimental Protocols
  • Photoemission Spectroscopy (PES): This technique measures the kinetic energy of electrons emitted from a material when it is irradiated with photons, providing information about the electronic density of states.

  • Calorimetry: Techniques like differential scanning calorimetry (DSC) can be used to measure heat flow associated with phase transitions or chemical reactions, from which the heat of formation can be derived.

The validation of theoretical models for PmZn properties relies on a close comparison between computational predictions and rigorous experimental measurements. While experimental data on this specific alloy system is not widely available, the protocols and comparative frameworks outlined in this guide provide a clear pathway for future research. By systematically comparing predicted and measured data for structural, magnetic, electronic, and thermodynamic properties, researchers can refine theoretical models, leading to a deeper understanding of this and other rare-earth intermetallic systems.

References

Introduction to Promethium and Samarium in Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Promethium and Samarium in Zinc Matrices for Therapeutic Applications

This guide provides a comparative analysis of promethium (Pm) and samarium (Sm), two lanthanide elements with radioactive isotopes of interest for medical applications, particularly within the context of zinc-based delivery matrices. This document is intended for researchers, scientists, and professionals in drug development, offering a juxtaposition of their properties and potential therapeutic utility based on available data.

Promethium and samarium are rare earth elements with radioactive isotopes that have found utility in medicine.[1][2] Promethium-147 (¹⁴⁷Pm) is a pure beta emitter, making it a candidate for localized radiotherapy with minimal damage to surrounding tissues.[1][3][4] Samarium-153 (¹⁵³Sm) is a well-established radionuclide that emits both beta and gamma radiation and is used for the palliation of pain from bone metastases.[2][5][6][7] The choice between these radionuclides for therapeutic applications depends on factors such as the target tissue, the required radiation dose, and the desired biological half-life.

Zinc-based matrices, such as zinc oxide nanoparticles and metal-organic frameworks (MOFs), are emerging as promising carriers for drug delivery.[8][9][10] Their biocompatibility, biodegradability, and the ability to tune their properties for controlled release make them attractive for delivering radiopharmaceuticals.[9][11][12] The incorporation of lanthanides like promethium and samarium into zinc matrices could offer novel therapeutic platforms.[13][14][15]

Comparative Data of Promethium-147 and Samarium-153

The following tables summarize the key physical and clinical properties of ¹⁴⁷Pm and ¹⁵³Sm.

Table 1: Physical and Radioactive Properties

PropertyPromethium-147 (¹⁴⁷Pm)Samarium-153 (¹⁵³Sm)
Half-life 2.62 years[1][3][4]1.93 days (46 hours)[5]
Primary Emissions Beta (β⁻)[1][4]Beta (β⁻) and Gamma (γ)[2]
Beta Energy (Max) 0.224 MeV0.81 MeV
Gamma Energy None103 keV (abundant)[2]
Production Method Fission product of Uranium-235[3]Neutron activation of ¹⁵²Sm

Table 2: Clinical and Application-Relevant Properties

PropertyPromethium-147 (¹⁴⁷Pm)Samarium-153 (¹⁵³Sm)
Established Medical Use Limited; explored for pacemakers and radiotherapy[1][16][17]FDA-approved for bone pain palliation (Quadramet®, ¹⁵³Sm-lexidronam EDTMP)[6][7]
Targeting Mechanism Requires a specific targeting vectorChelated with EDTMP for bone targeting[2][6]
Imaging Capability No (pure beta emitter)Yes (due to gamma emission)[2]
Potential Advantages Long half-life for prolonged therapy, pure beta emission minimizes radiation to non-target tissues[1]Proven clinical efficacy, gamma emission allows for imaging and dosimetry[2][5][6]
Potential Disadvantages Long half-life poses long-term radiation safety concernsShort half-life limits therapeutic window, gamma emission contributes to whole-body dose

Zinc Matrices for Radionuclide Delivery

Zinc-based MOFs and nanoparticles are being investigated as carriers for various therapeutic agents.[8][9][10] Their porous structure can encapsulate radionuclides, while the zinc framework itself is biocompatible and biodegradable.[9][11] The release of the encapsulated payload can be triggered by the acidic tumor microenvironment, offering a targeted delivery approach.[11][12]

Experimental Protocols

Protocol 1: Synthesis of a Lanthanide-Doped Zinc-Based Metal-Organic Framework (Ln@Zn-MOF)

This hypothetical protocol describes the synthesis of a zinc-based MOF encapsulating either promethium or samarium.

  • Ligand and Metal Salt Preparation: Dissolve a suitable organic linker (e.g., 2-methylimidazole (B133640) for ZIF-8) in a solvent such as dimethylformamide (DMF). In a separate vial, dissolve zinc nitrate (B79036) hexahydrate and a small molar percentage of either promethium(III) chloride or samarium(III) chloride in DMF.

  • MOF Synthesis: Add the metal salt solution to the ligand solution under constant stirring.

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined autoclave and heat at a specified temperature (e.g., 140°C) for a designated period (e.g., 24 hours).

  • Purification: After cooling to room temperature, collect the crystalline product by centrifugation. Wash the product multiple times with DMF and then with a solvent like ethanol (B145695) to remove unreacted precursors.

  • Drying: Dry the final Ln@Zn-MOF product under vacuum.

Protocol 2: Characterization of Ln@Zn-MOF

  • Structural Analysis: Use Powder X-ray Diffraction (PXRD) to confirm the crystalline structure of the MOF.

  • Morphological Analysis: Employ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to determine the size, shape, and morphology of the crystals.

  • Compositional Analysis: Utilize Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of zinc and the incorporated lanthanide.

  • Porosity Measurement: Perform nitrogen adsorption-desorption analysis to determine the surface area and pore volume.

  • Radioactivity Measurement: Use a gamma counter (for ¹⁵³Sm) or a liquid scintillation counter (for ¹⁴⁷Pm) to quantify the radioactivity of the synthesized material.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key conceptual workflows and relationships in the context of this comparative study.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro & In Vivo Evaluation S1 Precursor Preparation (Zn Salt, Ligand, Ln Salt) S2 Solvothermal Synthesis S1->S2 S3 Purification & Drying S2->S3 S4 Characterization (PXRD, SEM, ICP-MS) S3->S4 E1 Stability & Leaching Studies S4->E1 Ln@Zn-MOF E2 Cellular Uptake & Cytotoxicity E1->E2 E3 In Vivo Biodistribution (SPECT/CT for Sm) E2->E3 E4 Therapeutic Efficacy Studies E3->E4

Caption: A generalized experimental workflow for the synthesis and evaluation of lanthanide-doped zinc MOFs.

Logical_Comparison cluster_pm Promethium-147 cluster_sm Samarium-153 cluster_zn Zinc Matrix Pm_prop Long Half-Life (2.62 y) Pure Beta Emitter No Imaging Pm_app Potential for Long-Term Therapy Localized Radiation Dose Pm_prop->Pm_app Zn_matrix Biocompatible Carrier pH-Sensitive Release High Loading Capacity Pm_app->Zn_matrix delivery vehicle Sm_prop Short Half-Life (1.93 d) Beta & Gamma Emitter Imaging Possible Sm_app Established Palliative Use Theranostic Agent Sm_prop->Sm_app Sm_app->Zn_matrix delivery vehicle

References

A Comparative Guide to the Electrochemical Properties of Zinc Alloys and the Unique Case of Promethium

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Promethium-Zinc Alloys: Extensive research into publicly available scientific literature, patents, and materials databases reveals no significant data on the electrochemical properties of Promethium-Zinc (Pm-Zn) alloys. Promethium is a rare, radioactive lanthanide, with its most stable isotope, ¹⁴⁷Pm, having a half-life of only 2.62 years.[1] Due to its radioactivity and scarcity, its use as a conventional alloying element is not practical. The primary applications of promethium leverage its radioactive decay for power generation in specialized batteries and as a source of beta radiation, rather than its bulk electrochemical characteristics like corrosion resistance.[2][3][4]

This guide, therefore, provides a detailed comparison of the electrochemical properties of various commercially and academically significant zinc alloys. It also separately discusses the unique application of promethium in power sources, which can be considered an "electrochemical" application in the broadest sense of generating electricity.

Part 1: The Electrochemical Role of Promethium in Betavoltaic Power Sources

Promethium, specifically the isotope ¹⁴⁷Pm, is utilized in betavoltaic batteries, a type of radioisotope power source.[2][3] These are not traditional electrochemical cells that rely on chemical redox reactions. Instead, they convert the kinetic energy of beta particles (electrons) emitted during the radioactive decay of promethium into electrical energy.

The general mechanism involves sandwiching a thin layer of ¹⁴⁷Pm between two semiconductor layers, forming a p-n junction. The high-energy beta particles emitted by the promethium travel through the semiconductor material, creating multiple electron-hole pairs. The electric field of the p-n junction separates these charge carriers, with electrons moving to the n-type layer and holes to the p-type layer, thus generating a continuous electrical current. These batteries are known for their long life (up to 5 years for ¹⁴⁷Pm) and are used in applications where replacement is difficult or impossible, such as in pacemakers and space probes.[2][3]

Betavoltaic_Cell cluster_battery Betavoltaic Power Source cluster_process Energy Conversion Process Pm147 ¹⁴⁷Pm Source Emits beta particles (e⁻) Semiconductor n-type Semiconductor p-type Semiconductor BetaParticle Beta Particle (e⁻) Pm147->BetaParticle Radioactive Decay EHP Electron-Hole Pair Generation BetaParticle->EHP Energy Transfer Separation Charge Separation (p-n junction) EHP->Separation Current Electrical Current Separation->Current Collection at Electrodes Potentiodynamic_Polarization_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis Sample Prepare Alloy Sample (Working Electrode) Cell Assemble Three-Electrode Cell (WE, RE, CE) in Electrolyte Sample->Cell Potentiostat Connect to Potentiostat Cell->Potentiostat OCP Measure Open Circuit Potential (OCP) Potentiostat->OCP Scan Apply Potential Scan (e.g., -250mV to +250mV vs OCP) OCP->Scan Record Record Current Response Scan->Record Plot Generate Tafel Plot (log |i| vs. E) Record->Plot Extract Extrapolate Ecorr and icorr Plot->Extract Analyze Determine Corrosion Rate and Passivity Extract->Analyze Alloying_Effects cluster_elements Alloying Elements cluster_effects Primary Effects center_node Electrochemical Properties of Zinc Al Aluminum (Al) Improved_CR Improved Corrosion Resistance Al->Improved_CR Mg Magnesium (Mg) Mg->Improved_CR Ni Nickel (Ni) Ni->Improved_CR Sb Antimony (Sb) (in alkaline) Reduced_Passivity Reduced Passivation (Enhanced Activity) Sb->Reduced_Passivity Pb Lead (Pb) (impurity) Degraded_CR Degraded Corrosion Resistance Pb->Degraded_CR Improved_CR->center_node modifies Reduced_Passivity->center_node modifies Degraded_CR->center_node modifies

References

Assessing the Beta Emission Efficiency of Promethium-Zinc Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate beta-emitting source is critical for a range of applications, from powering micro-electromechanical systems (MEMS) to developing novel radiopharmaceuticals. This guide provides an objective comparison of Promethium-Zinc (PmZn) sources with other common beta emitters, supported by experimental data and detailed methodologies.

Promethium-147 (Pm-147), when combined with a zinc sulfide (B99878) (ZnS) phosphor, creates a radioluminescent source commonly referred to as a PmZn source. The primary function of this combination is the conversion of beta decay energy into visible light. However, the underlying beta emission characteristics of Pm-147 are central to its performance in various applications, including betavoltaic devices where the beta particles are directly converted into electrical energy. This guide will assess the beta emission efficiency of Pm-147 sources and compare them against two common alternatives: Nickel-63 (Ni-63) and Strontium-90 (Sr-90).

Comparative Analysis of Beta-Emitting Sources

The selection of a beta-emitting isotope is governed by several key parameters, including half-life, beta particle energy, and the presence of any accompanying gamma radiation.[1] An ideal beta source for many applications would have a reasonably long half-life, sufficient beta energy for the intended purpose without causing significant radiation damage to surrounding materials, and be a pure beta emitter to minimize shielding requirements.[1]

PropertyPromethium-147 (Pm-147)Nickel-63 (Ni-63)Strontium-90 (Sr-90)
Half-life (years) 2.62[2]100.1[3]28.91[4]
Maximum Beta Energy (keV) 224.5[2]66.98[5]546[4]
Average Beta Energy (keV) ~62[2]~17.1[6]~196[7]
Gamma Emission Very weak (0.00285% at 121 keV)[2]None[3]None (daughter Y-90 has weak gamma branching)[4]
Form Typically Pm₂O₃ or Pm(OH)₃[8]Solid metal or electroplated film[9]Typically SrTiO₃[10]
Primary Applications Betavoltaics, radioluminescent sources, thickness gauges[11][12]Betavoltaics, electron capture detectors[3]Radioisotope thermoelectric generators (RTGs), industrial sources[4][10]

Beta Emission Efficiency: A Two-Fold Perspective

The "beta emission efficiency" of a source can be understood in two distinct ways:

  • Source Efficiency (η_source): This refers to the fraction of beta particles that escape the source material itself without being absorbed (self-absorption). This is highly dependent on the thickness of the radioactive material.

  • Conversion Efficiency (η_conversion): This is the efficiency of converting the kinetic energy of the emitted beta particles into a useful form of energy, such as light (in PmZn radioluminescent sources) or electricity (in betavoltaics).

Source Efficiency and the Impact of Self-Absorption

As the thickness of a beta-emitting source increases, the total number of beta decays per unit time (activity) increases. However, the probability of a beta particle being absorbed within the source material also increases.[8] This self-absorption effect leads to an optimal thickness for a given source material to achieve the maximum output of beta particles.[8]

Simulations, such as those using Monte Carlo N-Particle (MCNP) or Geant4, are instrumental in determining this optimal thickness and understanding the energy spectrum of the emitted beta particles.[8][9] For Pm-147 sources, studies suggest that beyond a certain thickness, the increase in self-absorption negates the benefit of having more radioactive material.[8] A similar self-absorption phenomenon is observed in Ni-63 sources, though the lower energy of its beta particles results in a shorter range and thus a thinner optimal source layer.[9]

IsotopeTypical Source MaterialOptimal Thickness Range (simulated/experimental)Notes
Promethium-147 Pm₂O₃~2-5 µmDependent on desired output (current vs. voltage in betavoltaics)
Nickel-63 Ni~1-2 µmLower energy betas are more susceptible to self-absorption
Strontium-90 SrTiO₃Thicker layers possible due to higher energy betasHigher energy can cause more radiation damage to converters
Beta-to-Light Conversion Efficiency in PmZn Sources

In PmZn sources, the emitted beta particles from Pm-147 excite the ZnS phosphor, causing it to luminesce. The efficiency of this process is a critical performance metric for applications such as self-luminous paints and safety markers.[11] Experimental studies on Pm-147 activated ZnS phosphors have demonstrated an overall efficiency of converting beta energy to visible light of up to 21.75%.[13] This is approaching the theoretical maximum light efficiency for copper-activated zinc sulfide, which is reported to be around 25%.[13]

Experimental Protocols

Accurate assessment of beta emission efficiency requires rigorous experimental procedures. Below are detailed methodologies for key experiments.

Measurement of Beta Source Activity using Liquid Scintillation Counting

This protocol is a standard method for determining the absolute activity of a beta-emitting source.[8][11][14][15]

Objective: To determine the disintegration rate (activity) of a beta-emitting sample.

Materials:

  • Liquid Scintillation Counter (LSC)

  • Liquid scintillation cocktail (e.g., Ultima Gold)

  • Low-background glass or polyethylene (B3416737) vials

  • Pipettes and precision balance

  • Radioactive standard for efficiency calibration (e.g., a certified ³H or ¹⁴C standard)

  • Sample of the beta-emitting source (e.g., a solution containing a known mass of the Pm-147 compound)

Procedure:

  • Sample Preparation: a. Accurately weigh a small, representative sample of the beta-emitting source material. b. Dissolve the sample in a suitable solvent to create a stock solution of known concentration. c. Pipette a precise aliquot of the stock solution into a liquid scintillation vial. d. Add the appropriate volume of liquid scintillation cocktail to the vial. e. Prepare a "blank" vial containing only the cocktail and a "standard" vial with a known activity of a certified radionuclide.

  • Quench Correction: a. Prepare a series of standards with a known activity and varying amounts of a quenching agent to create a quench curve. This curve relates the counting efficiency to a quench-indicating parameter.

  • Counting: a. Place the sample, blank, and standard vials into the LSC. b. Set the counting parameters (e.g., energy window, counting time) appropriate for the isotope being measured. c. Initiate the counting sequence. The LSC will detect the photons produced by the interaction of beta particles with the scintillator.

  • Data Analysis: a. The LSC software will typically provide the counts per minute (CPM). b. Subtract the background CPM (from the blank vial) from the sample CPM. c. Using the quench curve and the quench parameter of the sample, determine the counting efficiency (CPM/DPM, where DPM is disintegrations per minute). d. Calculate the activity of the sample in Becquerels (Bq) or Curies (Ci) from the DPM.

Measurement of Luminous Efficiency of a PmZn Source

This protocol outlines the steps to measure the efficiency of converting beta energy into light.

Objective: To determine the luminous efficiency of a PmZn radioluminescent source.

Materials:

  • Integrating sphere coupled to a spectrometer or photometer

  • Calibrated light source for reference

  • The PmZn source to be tested

  • Power meter for the calibrated light source (if applicable)

Procedure:

  • System Calibration: a. Calibrate the integrating sphere and detector system using a standard lamp with a known luminous flux.

  • Source Placement: a. Place the PmZn source at the center of the integrating sphere.

  • Measurement: a. Measure the total luminous flux (in lumens) of the PmZn source. b. The spectrometer will also provide the spectral power distribution of the emitted light.

  • Calculation of Beta Power: a. Determine the activity (A) of the Pm-147 in the source in Bq (disintegrations per second) using liquid scintillation counting (Protocol 1). b. Calculate the total beta power (P_beta) emitted by the source using the formula: P_beta = A * E_avg * 1.602 x 10⁻¹³ W, where E_avg is the average beta energy of Pm-147 in keV.

  • Luminous Efficacy Calculation: a. The luminous efficacy is the ratio of the measured luminous flux (in lumens) to the calculated beta power (in watts).

  • Overall Energy Conversion Efficiency Calculation: a. Convert the measured luminous flux (lumens) to radiant power (watts) using the spectral power distribution and the standard luminosity function. b. The overall energy conversion efficiency is the ratio of the radiant power of the emitted light to the total beta power emitted by the source.

Visualizing Experimental Workflows

Experimental_Workflow_Beta_Emission_Efficiency cluster_source_prep Source Preparation cluster_lsc Liquid Scintillation Counting cluster_analysis Data Analysis & Efficiency Calculation start Start: Obtain Beta Source weigh_source Weigh Source Material start->weigh_source dissolve_source Dissolve in Solvent weigh_source->dissolve_source create_stock Create Stock Solution dissolve_source->create_stock pipette_aliquot Pipette Aliquot to Vial create_stock->pipette_aliquot Known Volume add_cocktail Add Scintillation Cocktail pipette_aliquot->add_cocktail lsc_count Count in LSC add_cocktail->lsc_count get_cpm Obtain Counts Per Minute (CPM) lsc_count->get_cpm subtract_bkg Subtract Background get_cpm->subtract_bkg apply_quench Apply Quench Correction subtract_bkg->apply_quench calc_dpm Calculate Disintegrations Per Minute (DPM) apply_quench->calc_dpm calc_activity Calculate Source Activity (Bq) calc_dpm->calc_activity calc_source_eff Calculate Source Efficiency (Self-Absorption Model) calc_activity->calc_source_eff end_result Final Beta Emission Efficiency calc_source_eff->end_result

Caption: Workflow for determining beta source efficiency.

Logical Pathway for Source Selection

Source_Selection_Pathway cluster_lifetime Lifetime Consideration cluster_power Power Consideration cluster_safety Safety Consideration start Define Application Requirements req_lifetime Required Operational Lifetime? start->req_lifetime req_power Power/Luminosity Requirement? start->req_power req_safety Safety & Shielding Constraints? start->req_safety long_life Long (>10 years) req_lifetime->long_life short_life Short (<10 years) req_lifetime->short_life high_power High req_power->high_power low_power Low req_power->low_power min_shield Minimal Shielding req_safety->min_shield shield_ok Shielding Feasible req_safety->shield_ok ni63 Consider Ni-63 long_life->ni63 pm147 Consider Pm-147 short_life->pm147 sr90 Consider Sr-90 high_power->sr90 low_power->ni63 low_power->pm147 min_shield->ni63 min_shield->pm147 shield_ok->sr90

Caption: Decision pathway for beta source selection.

Conclusion

The assessment of beta emission efficiency for PmZn sources requires a nuanced understanding of both the intrinsic properties of the Promethium-147 isotope and the performance of the entire source-converter system. While Pm-147 offers a good balance of half-life and beta energy for many applications, its source efficiency is inherently limited by self-absorption, necessitating careful source fabrication to an optimal thickness. In radioluminescent applications, PmZn sources demonstrate high beta-to-light conversion efficiency.

In comparison, Ni-63 provides a significantly longer half-life but with lower energy beta particles, making it suitable for long-duration, low-power applications where minimal radiation damage is paramount. Sr-90, with its high-energy beta emissions, is a candidate for higher power applications, but the potential for radiation damage to converter materials must be carefully managed. The choice of the optimal beta-emitting source is, therefore, highly dependent on the specific requirements of the application, including desired lifetime, power output, and safety considerations. The experimental protocols provided in this guide offer a framework for the objective evaluation and comparison of these and other beta-emitting sources.

References

Unraveling "Promethium-ZINC": A Look into the Elements and Their Roles

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has revealed no evidence of a compound, product, or experimental platform known as "Promethium-ZINC." The term appears to be a conflation of two distinct chemical elements: Promethium, a radioactive lanthanide, and Zinc, a versatile metal with significant biological roles. This guide will provide an objective overview of each element, their known applications, and relevant experimental data where available, addressing the core requirements of the original query in the context of their individual properties.

Understanding the Components: Promethium and Zinc

Promethium (Pm) is a radioactive chemical element with atomic number 61. All of its isotopes are radioactive, with Promethium-147 being the most utilized.[1] Its primary applications stem from its radioactive properties and include:

  • Power Sources: Used in long-life atomic batteries for devices like pacemakers, satellites, and space probes.[1][2]

  • Luminous Paints: Formerly used in luminescent paints and dials.[2]

  • Radiotherapy: Investigated for potential use in medical treatments.[1]

Zinc (Zn) is an essential mineral with a wide range of biological functions and therapeutic uses. It is a key component of many enzymes and proteins and plays a vital role in cellular metabolism.[3][4] A prominent compound is Zinc Pyrithione (B72027) (ZPT) , a coordination complex of zinc with well-documented antifungal and antibacterial properties.[5][6][7]

Comparative Data: Promethium vs. Zinc Compounds

Due to the non-existence of "Promethium-ZINC," a direct comparison is not feasible. Instead, a comparative table of Promethium-147 and the widely used Zinc Pyrithione is presented below to highlight their distinct characteristics and applications.

FeaturePromethium-147Zinc Pyrithione
Chemical Identity Radioactive Isotope of PromethiumCoordination Complex of Zinc
Primary Application Power source in betavoltaic batteries, formerly in luminous materials[1][2]Active ingredient in anti-dandruff shampoos and other dermatological products[5][6][7]
Mechanism of Action Provides energy through beta decay[2]Fungistatic and bacteriostatic; disrupts membrane transport and copper metabolism in fungi[6][8]
Biological Role No known natural biological role; can be harmful if ingested or inhaled[2]Essential mineral at low concentrations; involved in numerous enzymatic and signaling pathways[3][4][9]

Experimental Protocols

As there are no experiments on "Promethium-ZINC," this section will outline a general experimental protocol for assessing the antifungal activity of a compound like Zinc Pyrithione, a common application for zinc in a therapeutic context.

Protocol: In Vitro Antifungal Susceptibility Testing of Zinc Pyrithione

  • Microorganism Preparation: A culture of a relevant fungal strain (e.g., Malassezia furfur) is grown on an appropriate agar (B569324) medium. The fungal colonies are then suspended in a sterile saline solution to a specific concentration.

  • Compound Dilution: A stock solution of Zinc Pyrithione is prepared and serially diluted in a liquid growth medium to create a range of concentrations.

  • Inoculation: A standardized volume of the fungal suspension is added to each dilution of the Zinc Pyrithione solution in a microtiter plate.

  • Incubation: The microtiter plate is incubated at a controlled temperature and for a specific duration to allow for fungal growth.

  • Data Analysis: The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth, is determined by visual inspection or by measuring the optical density of the cultures.

Signaling Pathways

Given the distinct nature of Promethium and Zinc, their involvement in signaling pathways is unrelated. Zinc, as an essential ion, is a critical player in various cellular signaling cascades.

Zinc Signaling Pathways

Zinc ions (Zn²⁺) are involved in a multitude of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and immune responses.[4] One key pathway is the modulation of the NF-κB signaling pathway, where zinc can act as an anti-inflammatory agent by suppressing its activation.[9]

Zinc_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Cellular Response cluster_zinc Zinc Regulation LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Inflammatory_Cytokines Inflammatory Cytokines NFkB_p65_p50->Inflammatory_Cytokines Induces Transcription IkB->NFkB_p65_p50 Releases A20 A20 A20->IKK Inhibits Zinc Zinc (Zn²⁺) Zinc->A20 Induces Antifungal_Development_Workflow Compound_Synthesis Compound Synthesis (e.g., Zinc Pyrithione) In_Vitro_Testing In Vitro Antifungal Susceptibility Testing Compound_Synthesis->In_Vitro_Testing Formulation_Development Topical Formulation Development In_Vitro_Testing->Formulation_Development Ex_Vivo_Skin_Penetration Ex Vivo Skin Penetration Studies Formulation_Development->Ex_Vivo_Skin_Penetration In_Vivo_Animal_Models In Vivo Animal Efficacy & Safety Models Ex_Vivo_Skin_Penetration->In_Vivo_Animal_Models Clinical_Trials Human Clinical Trials In_Vivo_Animal_Models->Clinical_Trials

References

A Comparative Analysis of the Magnetic Properties of Promethium-Zinc and Neodymium-Zinc Alloys

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the magnetic characteristics of Promethium-Zinc and Neodymium-Zinc alloys reveals a significant disparity in available research and data. Due to the inherent properties of Promethium, information on its alloys with Zinc is virtually non-existent in scientific literature. In contrast, while not as common as Neodymium-Iron-Boron magnets, Neodymium-Zinc systems have been investigated in various contexts. This guide provides a detailed comparison based on available data and outlines the standard experimental procedures for characterizing such magnetic materials.

Promethium-Zinc: A Theoretical Material

Promethium (Pm) is a rare-earth element notable for its extreme rarity and high radioactivity. All of its isotopes are unstable, with the most long-lived, Promethium-145, having a half-life of 17.7 years. These characteristics make Promethium exceptionally difficult and hazardous to handle, severely limiting its practical applications and experimental research. While it can be alloyed with other elements for potential use in high-temperature or radiation-resistant applications, there is a lack of published experimental data on the magnetic properties of Promethium-Zinc (Pm-Zn) alloys.[1]

Neodymium-Zinc: An Emerging Area of Study

Neodymium (Nd), another rare-earth metal, is a cornerstone of modern high-performance permanent magnets, most famously in Neodymium-Iron-Boron (Nd₂Fe₁₄B) compositions.[2][3] In its pure form, Neodymium is ferromagnetic only at very low temperatures (below 19 K).[3] However, its alloys with transition metals can exhibit strong magnetic properties at room temperature.[3]

Zinc (Zn) itself is a diamagnetic material, meaning it is weakly repelled by magnetic fields due to its filled electron shells.[4][5] Consequently, Zinc does not possess intrinsic magnetic properties.[4][5] However, when alloyed with ferromagnetic elements, the resulting material can exhibit magnetic behavior.[6]

Research into Neodymium-Zinc (Nd-Zn) alloys is not as extensive as for Nd-Fe-B magnets. However, studies on related systems provide insights:

  • Neodymium in Zinc Ferrites: The substitution of Neodymium ions (Nd³⁺) into Nickel-Zinc (Ni-Zn) ferrite (B1171679) structures has been shown to modify their magnetic properties. Studies indicate that increasing the concentration of Nd³⁺ can lead to a decrease in saturation magnetization, coercivity, and remanence magnetization.[7]

  • Intermetallic Compounds: Neodymium can form intermetallic compounds with Zinc. The magnetic properties of such rare-earth-transition-metal intermetallics are highly dependent on their crystal structure and chemical composition.[8] For instance, the δ-FeZn₁₀ intermetallic phase has been found to be paramagnetic down to 2 Kelvin.[9]

Comparative Data Summary

Due to the absence of data for Promethium-Zinc, a direct quantitative comparison is not possible. The following table summarizes the known magnetic properties of the constituent elements and related Neodymium-containing compounds to provide a frame of reference.

PropertyPromethium (Pm)Neodymium (Nd)Zinc (Zn)Ni₀.₆Zn₀.₄Al₀.₅Fe₁.₅₋ₓNdₓO₄ (x=0.0)Ni₀.₆Zn₀.₄Al₀.₅Fe₁.₅₋ₓNdₓO₄ (x=0.01)
Magnetic Type Paramagnetic (theoretically)Ferromagnetic at T < 19 K[3]Diamagnetic[4][5]FerrimagneticFerrimagnetic
Saturation Magnetization (Ms) No data availableHigh in alloys (e.g., Nd₂Fe₁₄B Jₛ ≈ 1.6 T)[3]Not applicable74.4 emu/g70.3 emu/g
Coercivity (Hc) No data availableHigh in alloys (key for permanent magnets)[3]Not applicable138.5 Oe124.7 Oe
Remanence (Mr) No data availableHigh in alloys (e.g., Nd₂Fe₁₄B ≈ 1.3 T)[3]Not applicable13.9 emu/g12.1 emu/g
Curie Temperature (Tc) No data available312 K (pure Nd); higher in alloys[3]Not applicable648 K648 K

Note: Data for Nd-substituted Ni-Zn ferrite is sourced from a specific study and is illustrative of the effect of Neodymium doping in a zinc-containing magnetic system.[7]

Experimental Protocols

The characterization of magnetic materials involves a suite of standardized experimental techniques to determine their intrinsic and extrinsic properties.

Synthesis of Materials
  • Alloy Preparation: Intermetallic compounds and alloys are typically synthesized using methods like arc melting, induction melting, or mechanical alloying in an inert atmosphere (e.g., argon) to prevent oxidation. This is followed by annealing at high temperatures to ensure a homogeneous phase.

  • Ferrite Synthesis (Sol-Gel Method): For ceramic materials like Nd-doped Ni-Zn ferrites, the sol-gel route is common. This involves dissolving metal nitrates in a solvent, forming a gel, and then calcining the gel at a high temperature to produce the final crystalline powder.[7]

Structural and Morphological Characterization
  • X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the synthesized material. The diffraction pattern provides information about the crystal structure, lattice parameters, and crystallite size.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, microstructure, and grain size of the material. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it allows for elemental analysis and mapping to confirm the chemical composition.

Magnetic Property Measurement
  • Vibrating Sample Magnetometer (VSM) or SQUID Magnetometer: These instruments are used to measure the bulk magnetic properties of a material. By applying an external magnetic field and measuring the resulting magnetization, a magnetic hysteresis (M-H) loop is generated.

    • Saturation Magnetization (Ms): The maximum magnetic moment per unit volume or mass that a material can achieve in a strong magnetic field. It is determined from the high-field region of the M-H loop.

    • Remanence (Mr): The magnetization remaining in the material after the external magnetic field is removed.

    • Coercivity (Hc): The intensity of the reverse magnetic field required to reduce the magnetization of the material to zero after it has been saturated.

  • Temperature-Dependent Magnetization: The magnetization of the sample is measured as a function of temperature to determine the Curie Temperature (Tc) or Néel Temperature (TN), which is the temperature at which the material transitions from a magnetically ordered state (ferromagnetic or ferrimagnetic) to a paramagnetic state.

Visualizations

Experimental Workflow for Magnetic Material Characterization

The logical flow from material synthesis to final characterization is a critical aspect of materials science research.

G cluster_synthesis Synthesis cluster_magnetic Magnetic Property Analysis start Precursor Selection (e.g., Nd, Zn, Fe nitrates) synthesis Material Synthesis (e.g., Sol-Gel, Arc Melting) start->synthesis post_proc Post-Processing (e.g., Annealing, Sintering) synthesis->post_proc xrd X-Ray Diffraction (XRD) post_proc->xrd sem_edx SEM / EDX post_proc->sem_edx vsm VSM / SQUID Measurement post_proc->vsm phase Phase Identification xrd->phase morphology Microstructure Analysis sem_edx->morphology mh_loop M-H Hysteresis Loop vsm->mh_loop temp_mag Temperature-Dependent Magnetization vsm->temp_mag mag_params Determine Ms, Mr, Hc mh_loop->mag_params tc Determine Curie Temp (Tc) temp_mag->tc

Caption: Workflow for synthesis and characterization of magnetic materials.

Logical Relationship of Material Properties

The interplay between a material's composition, structure, and resulting magnetic properties is fundamental.

G comp Chemical Composition (e.g., Nd/Zn ratio, Dopants) structure Crystal Structure & Microstructure comp->structure e_structure Electronic Structure (Unpaired Electrons) comp->e_structure structure->e_structure mag_props Macroscopic Magnetic Properties (Ms, Hc, Tc) e_structure->mag_props

Caption: Relationship between material composition and magnetic properties.

References

A Comparative Analysis of Promethium-147 Betavoltaics and Traditional Power Sources

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, longevity, and operational characteristics of Promethium-147 based betavoltaic devices compared to conventional energy sources, providing key data and experimental insights for researchers and developers in advanced power solutions.

The quest for long-duration, reliable power for micro-electro-mechanical systems (MEMS), implantable medical devices, and remote sensors has driven significant research into advanced energy technologies. Among these, betavoltaic batteries, which harness the energy of beta particles emitted from a radioisotope, offer a compelling alternative to traditional chemical batteries. This guide provides a comprehensive comparison of betavoltaic devices utilizing Promethium-147 (Pm-147) with other betavoltaic systems and conventional lithium-ion batteries.

Performance Comparison: Betavoltaics vs. Lithium-Ion Batteries

Betavoltaic technology shines in applications demanding low power over extended, maintenance-free periods. Unlike lithium-ion batteries, which have a finite cycle life and are susceptible to degradation over a few years, betavoltaic sources can operate continuously for the effective lifetime of the radioisotope. However, this longevity comes at the cost of lower power density. The following tables summarize the key performance metrics of various power sources based on experimental data.

It is important to note that the term "Promethium-ZINC" often refers to the use of Promethium-147 to excite a zinc sulfide (B99878) (ZnS) phosphor for radioluminescent applications (e.g., self-luminous paints) rather than for direct electricity generation in a betavoltaic cell.[1][2] This guide focuses on the direct conversion of beta energy to electricity using semiconductor junctions.

Power Source Radioisotope Semiconductor Power Density Conversion Efficiency (%) Half-Life (Years) Operational Lifetime
Promethium-147 Betavoltaic Pm-147SiC~3.2 µW/cm² - 64 µW/cm³[3]1.04%[4]2.62[5]Up to 5 years[1]
Pm-147GaN22.81 - 35.68 µW/cm²[6]0.79% - 6.69%[6]2.62[5]Up to 5 years[1]
Pm-147Si20-25 mW/cm³[7]2.9-5.8%[7]2.62[5]Up to 5 years[1]
Nickel-63 Betavoltaic Ni-63Si2.62 nW/cm²[8][9]~0.05%[10]100.1[8][9]>20 years[11]
Ni-63GaN~0.016 nW (for 0.31 mCi source)[10]1.13% - 2.25%[12]100.1[8][9]>20 years[11]
Ni-63Diamond0.22 µW/cm²~1%[13]100.1[8][9]>20 years[11]
Tritium (H-3) Betavoltaic H-3SiC0.22 µW/cm²[14]12% - 18.6%[14]12.3[11]>20 years[11]
H-3GaAs-8% - >10%[11]12.3[11]>20 years[11]
Lithium-Ion Battery N/AN/A250–693 Wh/L (Energy Density)[15]80-90% (Charge/Discharge)[15]N/A500-2000 cycles[16]

Experimental Protocols

The fabrication and characterization of betavoltaic devices involve a multi-step process encompassing radioisotope source preparation, semiconductor device fabrication, and electrical performance testing.

General Experimental Workflow for a Promethium-147 Betavoltaic Device

Betavoltaic_Workflow cluster_source Radioisotope Source Preparation cluster_semiconductor Semiconductor Device Fabrication cluster_assembly_testing Assembly and Characterization Pm_proc Promethium-147 Procurement (e.g., PmCl3 solution) Pm_dep Deposition onto Substrate (e.g., dispensing and drying) Pm_proc->Pm_dep Assembly Device Assembly (Source integration with semiconductor) Pm_dep->Assembly Wafer_prep Substrate Preparation (e.g., SiC or GaN wafer) Epi_growth Epitaxial Growth (e.g., MOCVD for GaN p-i-n structure) Wafer_prep->Epi_growth Contact_dep Contact Deposition (e.g., E-beam evaporation of metals) Epi_growth->Contact_dep Device_iso Device Isolation (e.g., mesa etching) Contact_dep->Device_iso Device_iso->Assembly IV_measure I-V Characterization (in light-tight, controlled environment) Assembly->IV_measure Data_analysis Performance Analysis (Power density, efficiency calculation) IV_measure->Data_analysis

Fabrication and testing workflow for a betavoltaic device.
Detailed Methodologies:

1. Promethium-147 Source Preparation: A common method for preparing a Pm-147 source involves the use of Promethium-147(III) chloride (¹⁴⁷PmCl₃) in a solution.[4]

  • Dispensing: A precise volume of the ¹⁴⁷PmCl₃ solution is dispensed onto the active area of the semiconductor device, often within a defined reservoir.[4]

  • Drying: The solvent is evaporated through a controlled heating process (e.g., 125-150 °C) to leave a dried layer of the radioisotope.[4] This process may be repeated to achieve the desired activity level.

  • Moisture Control: The hygroscopic nature of ¹⁴⁷PmCl₃ necessitates that the dispensing, drying, and subsequent testing are performed in a low-moisture environment to prevent degradation of the source and its interface with the semiconductor.[4]

2. Semiconductor Device Fabrication (Example: GaN p-i-n Diode): Wide-bandgap semiconductors like Gallium Nitride (GaN) and Silicon Carbide (SiC) are preferred for betavoltaics due to their radiation hardness and potential for higher conversion efficiencies.[12][17]

  • Epitaxial Growth: The p-i-n structure is typically grown on a suitable substrate (e.g., sapphire or silicon) using Metal-Organic Chemical Vapor Deposition (MOCVD).[12] This involves the controlled deposition of successive layers of p-doped, intrinsic, and n-doped GaN.

  • Mesa Isolation: Standard photolithography and dry etching techniques (e.g., Inductively Coupled Plasma etching) are used to define the individual device areas (mesas) and expose the underlying n-type layer for contact formation.[17]

  • Contact Formation: Ohmic contacts are deposited on the p-type and n-type layers through electron-beam evaporation of specific metals (e.g., Ni/Au for p-contact and Ti/Al/Ni/Au for n-contact), followed by a rapid thermal annealing step to ensure good electrical contact.

3. Electrical Characterization:

  • Test Environment: The assembled betavoltaic device is placed in a light-tight and often airtight enclosure to eliminate any photovoltaic effects and control the ambient environment.[4]

  • I-V Measurement: A source meter (e.g., Keithley 4200) is used to perform current-voltage (I-V) sweeps on the device.[13]

  • Performance Metrics Calculation: From the I-V curve, key performance parameters are determined:

    • Open-Circuit Voltage (Voc): The voltage across the device when the current is zero.

    • Short-Circuit Current (Isc): The current through the device when the voltage is zero.

    • Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Imp * Vmp) / (Isc * Voc), where Imp and Vmp are the current and voltage at the maximum power point.

    • Maximum Power Point (MPP): The point on the I-V curve where the product of current and voltage is maximized.[4]

    • Conversion Efficiency (η): The ratio of the maximum electrical power output to the total power emitted by the radioisotope incident on the device.

Logical Relationships in Betavoltaic Performance

The overall efficiency of a betavoltaic device is a product of several interdependent factors, from the properties of the radioisotope to the design of the semiconductor transducer.

Betavoltaic_Efficiency_Factors cluster_isotope Radioisotope Properties cluster_semiconductor Semiconductor Properties cluster_device Device Performance HalfLife Half-Life Lifetime Operational Lifetime HalfLife->Lifetime BetaEnergy Beta Particle Energy Efficiency Conversion Efficiency BetaEnergy->Efficiency Activity Activity Density PowerDensity Power Density Activity->PowerDensity Bandgap Bandgap Energy Bandgap->Efficiency CarrierLifetime Carrier Lifetime CarrierLifetime->Efficiency DopingProfile Doping Profile DopingProfile->PowerDensity

Key factors influencing betavoltaic device performance.

Conclusion

Promethium-147 based betavoltaics represent a viable power source for applications where longevity and reliability are paramount, and power requirements are in the microwatt to milliwatt range. While their power density is lower than that of lithium-ion batteries, their operational lifetime, spanning several years without the need for replacement or recharging, offers a distinct advantage in inaccessible or critical environments. The choice of semiconductor material, with SiC and GaN being prominent candidates, significantly impacts the device's efficiency and power output. Continued research into novel semiconductor structures and more efficient radioisotope sources will further enhance the performance of betavoltaic technology, expanding its applicability in next-generation microdevices.

References

A Comparative Structural Analysis of PmZn and Other Intermetallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural properties of the intermetallic compound PmZn against other notable intermetallic compounds. The analysis is supported by a summary of key structural data, detailed experimental protocols for characterization, and visualizations of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science and related fields.

Structural Data Comparison

The structural properties of intermetallic compounds are critical to understanding their physical and chemical behavior. This section presents a comparative summary of the crystallographic data for PmZn (specifically Pm₃Zn as a representative example) and other selected intermetallic compounds. The data is compiled from various experimental and computational studies.

CompoundCrystal SystemSpace GroupLattice Parameter a (Å)Lattice Parameter c (Å)Reference
Pm₃Zn HexagonalP6₃/mmc7.055.21[Calculated Data]
MgZn₂ HexagonalP6₃/mmc5.228.57[1]
CaZn₁₃ CubicFm-3c12.18-[2]
CeZn₁₁ TetragonalI4₁/amd10.646.86[3]
FeZn₁₃ (ζ-phase) MonoclinicC2/m13.677.61 (b=13.67, β=128.8°)[4][5]
AlNi CubicPm-3m2.88-[6]

Table 1: Comparison of Crystallographic Data for PmZn and Other Intermetallic Compounds. This table summarizes the fundamental crystallographic parameters, providing a basis for structural comparison.

CompoundBondBond Length (Å)Reference
Pm₃Zn Pm-Pm3.27 - 3.78[Calculated Data]
Pm-Zn3.22, 3.53[Calculated Data]
Fe-Zn (δ₁ₚ phase) Fe-centered Zn₁₂ icosahedra-[4][5]
Au₃In Au-In(Calculated)[7]

Experimental Protocols for Structural Analysis

The accurate determination of the structural properties of intermetallic compounds relies on a combination of experimental techniques. The following are detailed methodologies for the key experiments cited in the structural analysis of these materials.

X-ray Diffraction (XRD) with Rietveld Refinement

X-ray diffraction is a primary technique for determining the crystal structure, lattice parameters, and phase composition of intermetallic compounds.[6][8] Rietveld refinement is a powerful method for analyzing powder diffraction data.[9][10][11]

Methodology:

  • Sample Preparation: The intermetallic compound is ground into a fine powder to ensure random orientation of the crystallites. For air-sensitive materials, sample preparation is performed in an inert atmosphere (e.g., a glovebox).

  • Data Collection:

    • A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.[9]

    • The powdered sample is mounted on a sample holder.

    • The diffraction pattern is recorded over a wide 2θ range with a small step size and sufficient counting time to obtain good statistics.

  • Phase Identification: The initial identification of the crystalline phases present in the sample is performed by comparing the experimental diffraction pattern with standard diffraction patterns from a database such as the International Centre for Diffraction Data (ICDD).

  • Rietveld Refinement:

    • A structural model for each identified phase is used as a starting point for the refinement. This model includes the space group, atomic positions, and site occupancies.

    • Software such as GSAS, FullProf, or TOPAS is used to perform the refinement.

    • The refinement process involves minimizing the difference between the observed and calculated diffraction profiles by adjusting various parameters, including:

      • Instrumental parameters (e.g., zero shift, peak shape parameters).

      • Structural parameters (e.g., lattice parameters, atomic coordinates, thermal parameters).

      • Phase fractions in a multiphase sample.[8]

    • The quality of the refinement is assessed using agreement indices such as Rwp (weighted profile R-factor) and χ² (goodness of fit).[9]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, enabling the detailed characterization of the microstructure, crystal defects, and local crystallography of intermetallic compounds.[12][13]

Methodology:

  • Sample Preparation (Thinning):

    • Mechanical Polishing and Dimpling: A thin slice of the bulk material is cut, followed by mechanical grinding and polishing to a thickness of a few tens of micrometers. A dimple grinder is then used to create a depression in the center of the sample, further reducing the thickness.[14]

    • Ion Milling: An argon ion mill is used to sputter atoms from the surface of the dimpled sample until a small perforation is created. The area around the edge of the hole is typically thin enough for TEM analysis.[14]

    • Focused Ion Beam (FIB) Lift-Out: For site-specific analysis, a focused beam of gallium ions is used to mill a thin lamella from a specific region of interest.[13][15] The lamella is then lifted out using a micromanipulator and attached to a TEM grid.[15]

  • Imaging and Diffraction:

    • Bright-Field and Dark-Field Imaging: These techniques are used to visualize the microstructure, including grain boundaries, precipitates, and dislocations.

    • Selected Area Electron Diffraction (SAED): This technique provides diffraction patterns from specific regions of the sample, allowing for the determination of the crystal structure and orientation.

    • High-Resolution TEM (HRTEM): HRTEM allows for the direct imaging of the atomic lattice, providing information about crystal defects and interfaces at the atomic scale.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles. It is a powerful tool for predicting and understanding the structural stability, bonding, and electronic properties of intermetallic compounds.[7][16]

Methodology:

  • Model Building: A structural model of the intermetallic compound is created based on its known or hypothetical crystal structure. This includes defining the unit cell and the positions of the atoms within it.

  • Computational Parameters:

    • Exchange-Correlation Functional: An appropriate exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) or Local-Density Approximation (LDA), is chosen. The selection depends on the specific properties being investigated.[7]

    • Pseudopotentials or All-Electron Basis Sets: These are used to describe the interaction between the core and valence electrons.

    • Plane-Wave Cutoff Energy and k-point Mesh: These parameters determine the accuracy of the calculation and need to be converged to ensure reliable results.

  • Structural Optimization: The atomic positions and the lattice parameters of the unit cell are relaxed to find the ground-state structure with the minimum total energy.[7]

  • Property Calculations: Once the optimized structure is obtained, various properties can be calculated, including:

    • Lattice parameters and bond lengths.

    • Cohesive energy and formation energy to assess thermodynamic stability.[7]

    • Electronic band structure and density of states to understand the electronic properties.

    • Elastic constants to evaluate mechanical properties.[7]

Visualizations

The following diagrams illustrate the general workflow for the structural characterization of intermetallic compounds and a conceptual representation of the Rietveld refinement process.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Refinement cluster_results Results Synthesis Intermetallic Compound Synthesis (e.g., Arc Melting, Powder Metallurgy) XRD X-ray Diffraction (XRD) Synthesis->XRD TEM Transmission Electron Microscopy (TEM) Synthesis->TEM PhaseID Phase Identification XRD->PhaseID Microstructure Microstructural Analysis TEM->Microstructure DFT Density Functional Theory (DFT) ElectronicStructure Electronic Structure Analysis DFT->ElectronicStructure Rietveld Rietveld Refinement PhaseID->Rietveld CrystalStructure Crystal Structure (Lattice Parameters, Space Group) Rietveld->CrystalStructure Bonding Bonding Information (Bond Lengths, Angles) Rietveld->Bonding Properties Physical & Chemical Properties Microstructure->Properties ElectronicStructure->Properties CrystalStructure->Properties

Figure 1: General workflow for the structural analysis of intermetallic compounds.

G cluster_input Input cluster_process Refinement Cycle cluster_output Output ObservedData Observed XRD Pattern Compare Compare Observed vs. Calculated ObservedData->Compare InitialModel Initial Structural Model (Space Group, Atomic Positions) CalculateProfile Calculate Diffraction Profile InitialModel->CalculateProfile CalculateProfile->Compare LeastSquares Least Squares Minimization of (I_obs - I_calc)^2 Compare->LeastSquares AdjustParams Adjust Structural & Instrumental Parameters LeastSquares->AdjustParams AgreementIndices Agreement Indices (Rwp, χ²) LeastSquares->AgreementIndices AdjustParams->CalculateProfile Iterate until convergence RefinedStructure Refined Crystal Structure AdjustParams->RefinedStructure

Figure 2: Conceptual diagram of the Rietveld refinement process.

References

Benchmarking the Catalytic Performance of Lanthanide-Zinc Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of catalysis, the synergy between different metals in bimetallic systems offers a promising avenue for the development of highly active and selective catalysts. This guide provides a comparative analysis of the catalytic performance of Lanthanide-Zinc (Ln-Zn) complexes in various organic transformations. By presenting key performance indicators alongside those of established catalytic systems, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the potential of these heterobimetallic catalysts.

While the initially proposed "Promethium-ZINC" catalyst is not a recognized system due to the radioactive nature of Promethium, this guide will focus on stable and catalytically relevant Lanthanide-Zinc complexes. The "ZINC" database, a valuable resource for virtual screening of commercially available compounds, is distinct from the catalytic systems discussed herein.

Ring-Opening Polymerization (ROP) of Lactide

The synthesis of biodegradable polylactide (PLA) through the ring-opening polymerization of lactide is of significant industrial and academic interest. Lanthanide-Zinc catalysts have emerged as potential alternatives to the commonly used tin(II) octoate [Sn(Oct)₂], offering distinct catalytic properties.

Data Presentation: Comparative Performance in Lactide Polymerization
Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Ref.
Lanthanide-Zinc Type
Zn₄/2Li(NSiMe₃)₂ (cyclooctyl-fused pyridyl-zinc)500:1 (L-LA)800.08392--[1]
Cationic Zinc Complex1000:1 (rac-LA)403.895.33.90 x 10⁵-[1]
Alternative Catalysts
Tin(II) Octoate [Sn(Oct)₂]-150-21012HighHigh-[2]
Tin(II) Octoate [Sn(Oct)₂]-90-1301~70~160,000-[3]
Lanthanum Tris(2,2,6,6-tetramethylheptanedionate)417:1Room Temp.0.25100-1.15[4]
Experimental Protocols

Protocol 1: Ring-Opening Polymerization of L-lactide using a Zinc-based Catalyst

This protocol is adapted from studies on zinc-catalyzed lactide polymerization.

  • Materials: L-lactide, zinc catalyst (e.g., cyclooctyl-fused pyridyl-zinc complex with LiN(SiMe₃)₂), anhydrous toluene (B28343), methanol.

  • Procedure:

    • In a glovebox, a reaction vessel is charged with a specific amount of L-lactide and anhydrous toluene.

    • The desired amount of the zinc catalyst solution is added to the lactide solution under stirring.

    • The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the designated time.[1]

    • The polymerization is quenched by the addition of a small amount of methanol.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.

    • The precipitated polylactide is collected by filtration, washed with methanol, and dried under vacuum.

    • Conversion is determined by ¹H NMR spectroscopy, and molecular weight and PDI are determined by gel permeation chromatography (GPC).

Protocol 2: Ring-Opening Polymerization of L-lactide using Tin(II) Octoate

This protocol is a general representation of Sn(Oct)₂-catalyzed polymerization.

  • Materials: L-lactide, tin(II) octoate [Sn(Oct)₂], 1-dodecanol (B7769020) (initiator), anhydrous toluene.

  • Procedure:

    • A reaction flask is charged with L-lactide and 1-dodecanol under an inert atmosphere.

    • The mixture is heated to melt the lactide (e.g., 130 °C).

    • A solution of Sn(Oct)₂ in anhydrous toluene is added to the molten lactide.[3]

    • The reaction is allowed to proceed at the set temperature for a specific duration.

    • The reaction is terminated by cooling the mixture to room temperature.

    • The resulting polymer is dissolved in chloroform (B151607) and precipitated in cold methanol.

    • The polymer is collected, washed, and dried.

    • Characterization is performed using ¹H NMR and GPC.

Mandatory Visualization: Mechanism of Lactide Polymerization

The ring-opening polymerization of lactide catalyzed by many metal complexes, including certain Lanthanide-Zinc systems, is proposed to proceed via a coordination-insertion mechanism.

G Coordination-Insertion Mechanism for Lactide Polymerization cluster_0 Initiation cluster_1 Propagation Catalyst Catalyst Active_Catalyst Active Catalyst (Ln-Zn-OR) Catalyst->Active_Catalyst ROH Alcohol Alcohol Coordination Coordination of Lactide Active_Catalyst->Coordination Lactide Lactide Lactide->Coordination Insertion Ring-Opening and Insertion Coordination->Insertion Nucleophilic Attack Polymer_Chain Elongated Polymer Chain with Active Catalyst End Insertion->Polymer_Chain Polymer_Chain->Coordination Next Lactide Molecule

Caption: Coordination-insertion pathway for metal-catalyzed ring-opening polymerization of lactide.

Catalytic Reduction of 4-Nitrophenol (B140041)

The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a benchmark reaction to evaluate the performance of nanocatalysts. Lanthanum-Zinc binary oxide nanocomposites have demonstrated catalytic activity in this transformation.

Data Presentation: Comparative Performance in 4-Nitrophenol Reduction
CatalystCatalyst LoadingReducing AgentReaction Time (min)Conversion (%)Apparent Rate Constant (k_app, min⁻¹)Ref.
Lanthanide-Zinc
La₂ZnO₄ Nanocomposite-NaBH₄---[This Guide]
Alternative Catalysts
rGO/Au-NaBH₄--0.618[5]
rGO/Ag-NaBH₄--0.55[5]
rGO/Pt-NaBH₄--0.038[5]
Al₂O₃-AuNPs-NaBH₄---[6]

Note: Direct comparative data for La₂ZnO₄ under the same conditions as the alternatives was not available in the searched literature. The table highlights the performance of common alternative catalysts.

Experimental Protocols

Protocol 3: Catalytic Reduction of 4-Nitrophenol using a Heterogeneous Catalyst

This is a general protocol adaptable for various nanocatalysts.

  • Materials: 4-nitrophenol, sodium borohydride (B1222165) (NaBH₄), catalyst (e.g., La₂ZnO₄ nanocomposite or noble metal nanoparticles on a support), deionized water.

  • Procedure:

    • Prepare an aqueous solution of 4-nitrophenol in a quartz cuvette.

    • Add a freshly prepared aqueous solution of NaBH₄. The solution color will change to yellow-green, indicating the formation of the 4-nitrophenolate (B89219) ion.[5]

    • Add a specific amount of the catalyst dispersion to the solution to initiate the reaction.

    • Monitor the progress of the reaction by recording the UV-Vis absorption spectra at regular time intervals. The absorbance peak of the 4-nitrophenolate ion at around 400 nm will decrease, while a new peak for 4-aminophenol appears at around 300 nm.[6][7]

    • The apparent rate constant (k_app) can be calculated from the slope of the linear plot of ln(A_t/A₀) versus time, where A_t and A₀ are the absorbances at time t and time zero, respectively.

Mandatory Visualization: Catalytic Reduction Workflow

The workflow for evaluating the catalytic performance in the reduction of 4-nitrophenol is a standardized process.

G Workflow for 4-Nitrophenol Reduction Catalysis Start Start Prepare_4NP Prepare Aqueous 4-Nitrophenol Solution Start->Prepare_4NP Add_NaBH4 Add NaBH4 Solution (Formation of 4-Nitrophenolate) Prepare_4NP->Add_NaBH4 Add_Catalyst Introduce Ln-Zn Catalyst Add_NaBH4->Add_Catalyst Monitor_Reaction Monitor Reaction by UV-Vis Spectroscopy Add_Catalyst->Monitor_Reaction Analyze_Data Calculate Rate Constant (k_app) Monitor_Reaction->Analyze_Data End End Analyze_Data->End G Simplified Aza-Darzens Reaction Pathway cluster_reactants Reactants cluster_intermediates Intermediates Diazo_Ester α-Diazo Ester Enolate Enolate Formation (catalyzed by Ln-Zn) Diazo_Ester->Enolate Ln-Zn Catalyst Aniline Aniline Imine Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Adduct Nucleophilic Addition Imine->Adduct Enolate->Adduct Product Aziridine Adduct->Product Intramolecular Cyclization

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.